Cetrorelix Acetate
Description
This compound is a Protein drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1999 and has 2 investigational indications.
See also: Cetrorelix (has active moiety).
Structure
2D Structure
Properties
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-N-[(2R)-1-amino-1-oxopropan-2-yl]pyrrolidine-2-carboxamide;acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C70H92ClN17O14.C2H4O2/c1-39(2)31-52(61(94)82-51(15-9-28-77-69(73)74)68(101)88-30-10-16-58(88)67(100)79-40(3)59(72)92)83-60(93)50(14-8-29-78-70(75)102)81-63(96)54(34-43-20-25-49(91)26-21-43)86-66(99)57(38-89)87-65(98)56(36-45-11-7-27-76-37-45)85-64(97)55(33-42-18-23-48(71)24-19-42)84-62(95)53(80-41(4)90)35-44-17-22-46-12-5-6-13-47(46)32-44;1-2(3)4/h5-7,11-13,17-27,32,37,39-40,50-58,89,91H,8-10,14-16,28-31,33-36,38H2,1-4H3,(H2,72,92)(H,79,100)(H,80,90)(H,81,96)(H,82,94)(H,83,93)(H,84,95)(H,85,97)(H,86,99)(H,87,98)(H4,73,74,77)(H3,75,78,102);1H3,(H,3,4)/t40-,50-,51+,52+,53-,54+,55-,56-,57+,58+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFEFLCOCAHJBEA-ANRVCLKPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CCCNC(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CN=CC=C3)NC(=O)C(CC4=CC=C(C=C4)Cl)NC(=O)C(CC5=CC6=CC=CC=C6C=C5)NC(=O)C.CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CCCNC(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@@H](CC3=CN=CC=C3)NC(=O)[C@@H](CC4=CC=C(C=C4)Cl)NC(=O)[C@@H](CC5=CC6=CC=CC=C6C=C5)NC(=O)C.CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C72H96ClN17O16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701020705 | |
| Record name | Cetrorelix acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701020705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1491.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1631741-31-5, 145672-81-7 | |
| Record name | Cetrorelix monoacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1631741315 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cetrorelix acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701020705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-acetyl-3-(2-naphthalenyl)-D-alanyl-4-chloro-D-phenylalanyl-3-(3-pyridinyl)-D-alanyl-L-seryl-L-tyrosyl-N5-(aminocarbonyl)-D-ornithyl-L-leucyl-L-arginyl-L-prolyl-, acetate (salt) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CETRORELIX MONOACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XPQ226310Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Core Mechanism of Cetrorelix Acetate in Pituitary Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular mechanism of action of Cetrorelix Acetate within pituitary gonadotroph cells. It details the competitive antagonism at the Gonadotropin-Releasing Hormone (GnRH) receptor, the subsequent blockade of intracellular signaling cascades, and the resulting inhibition of gonadotropin secretion. This document includes quantitative data on receptor binding, detailed experimental protocols for studying its effects, and visualizations of the key signaling pathways and experimental workflows.
Introduction: this compound as a GnRH Antagonist
This compound is a synthetic decapeptide that functions as a potent and direct competitive antagonist of the Gonadotropin-Releasing Hormone Receptor (GnRH-R).[1][2][3] Unlike GnRH agonists which initially stimulate and then downregulate the receptor, Cetrorelix immediately suppresses the pituitary's response to endogenous GnRH.[4] This rapid and reversible inhibition of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion makes it a cornerstone in various clinical applications, particularly in assisted reproductive technologies (ART) to prevent premature LH surges.[1][3][5][6]
Molecular Mechanism of Action
The primary action of this compound occurs at the plasma membrane of gonadotroph cells in the anterior pituitary gland.[1][2]
Competitive Binding to the GnRH Receptor
Cetrorelix competitively binds to the GnRH-R, a G-protein coupled receptor (GPCR), without activating it.[1][2][3] This binding physically obstructs the endogenous GnRH from docking with its receptor, thereby preventing the initiation of the downstream signaling cascade that leads to gonadotropin synthesis and release.[1]
Inhibition of the Gq/11 Signaling Pathway
The GnRH receptor is primarily coupled to the Gq/11 family of G-proteins.[7] Upon agonist binding, the activated Gq/11 protein stimulates phospholipase C (PLC). Cetrorelix, by preventing GnRH binding, inhibits this initial step.
The canonical GnRH signaling pathway, which is blocked by Cetrorelix, proceeds as follows:
-
Phospholipase C (PLC) Activation: Activated Gq/11 stimulates PLCβ.[7]
-
Second Messenger Production: PLCβ catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2][5][7]
-
Intracellular Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[5][7][8]
-
Protein Kinase C (PKC) Activation: DAG, along with the increased intracellular calcium, activates various isoforms of protein kinase C (PKC).[1][7][8]
-
MAPK Pathway Activation: The activation of PKC and other signaling intermediates leads to the phosphorylation and activation of the mitogen-activated protein kinase (MAPK) cascades, including extracellular signal-regulated kinases (ERK1/2), c-Jun N-terminal kinases (JNK), and p38 MAPK.[1][2][7]
-
Gene Transcription and Gonadotropin Release: Activated MAPKs translocate to the nucleus and phosphorylate transcription factors, leading to the expression of genes encoding the common α-subunit and the specific β-subunits of LH and FSH. The elevated intracellular calcium also directly triggers the exocytosis of stored gonadotropins.[7]
By competitively inhibiting the initial binding of GnRH, Cetrorelix effectively prevents this entire signaling cascade, resulting in a rapid and dose-dependent suppression of LH and FSH secretion.[2][4]
Quantitative Data: Receptor Binding Affinity
The potency of this compound is reflected in its high binding affinity for the GnRH receptor. The following table summarizes key quantitative data.
| Compound | Parameter | Value | Cell/Tissue Type | Reference |
| This compound | IC50 | 1.21 nM | Not Specified | [9] |
| This compound | pIC50 | 8.7 | Not Specified | [10] |
| This compound | pKd | 8.9 | HEK293 cells | [10] |
| This compound | pKi | 10 | Not Specified | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound in pituitary cells.
Radioligand Competitive Binding Assay
This assay quantifies the ability of Cetrorelix to compete with a radiolabeled ligand for binding to the GnRH receptor.
Objective: To determine the binding affinity (Ki or IC50) of this compound for the GnRH receptor.
Materials:
-
Pituitary cell membranes or whole pituitary cells (e.g., primary rat pituitary cells, or a cell line like αT3-1).
-
Radiolabeled GnRH analog (e.g., [125I]-Triptorelin or [3H]-GnRH).
-
This compound.
-
Binding buffer (e.g., 10 mM HEPES, 1 mM EDTA, 1 mM DTT, 0.1% BSA, pH 7.5).
-
Wash buffer (ice-cold PBS).
-
Scintillation fluid and counter or gamma counter.
-
Glass fiber filters.
Procedure:
-
Cell/Membrane Preparation: Prepare pituitary cell membrane homogenates or use intact pituitary cells in suspension.
-
Assay Setup: In a microcentrifuge tube, combine the pituitary cell membranes/cells, a fixed concentration of the radiolabeled GnRH analog, and varying concentrations of unlabeled this compound (from 10^-12 M to 10^-5 M).
-
Incubation: Incubate the mixture at 4°C for a sufficient time to reach equilibrium (e.g., 90-120 minutes).
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters under vacuum to separate the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a gamma or scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the log concentration of Cetrorelix. The IC50 value (the concentration of Cetrorelix that inhibits 50% of the specific binding of the radioligand) can be determined using non-linear regression analysis. The Ki can then be calculated using the Cheng-Prusoff equation.
Intracellular Calcium Measurement
This assay measures changes in intracellular free calcium concentration in response to GnRH and its inhibition by Cetrorelix.
Objective: To demonstrate that Cetrorelix blocks GnRH-induced increases in intracellular calcium.
Materials:
-
Pituitary cells (e.g., primary gonadotrophs or LβT2 cells).
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer.
-
GnRH.
-
This compound.
-
Fluorescence microscope or plate reader with kinetic reading capabilities.
Procedure:
-
Cell Plating: Plate pituitary cells on glass-bottom dishes or microplates suitable for fluorescence imaging.
-
Dye Loading: Incubate the cells with a solution containing the calcium-sensitive dye (e.g., 2-5 µM Fura-2 AM) and Pluronic F-127 in HBSS for 30-60 minutes at 37°C.
-
Washing: Wash the cells with fresh HBSS to remove excess dye.
-
Baseline Measurement: Measure the baseline fluorescence of the cells.
-
Antagonist Pre-incubation: To test for inhibition, pre-incubate a subset of cells with this compound for a defined period (e.g., 10-15 minutes).
-
Stimulation: Add GnRH to the cells and immediately begin recording the fluorescence intensity over time. For Fura-2, this involves alternating excitation at 340 nm and 380 nm and measuring emission at 510 nm.
-
Data Analysis: Calculate the ratio of fluorescence intensities (e.g., 340/380 for Fura-2) to determine the relative changes in intracellular calcium concentration. Compare the response in cells treated with GnRH alone to those pre-treated with Cetrorelix.
Inositol Phosphate (IP) Accumulation Assay
This assay measures the production of inositol phosphates, a direct downstream product of PLC activation.
Objective: To show that Cetrorelix inhibits GnRH-stimulated PLC activity.
Materials:
-
Pituitary cells.
-
myo-[3H]-inositol.
-
Inositol-free DMEM.
-
Lithium chloride (LiCl) solution.
-
GnRH.
-
This compound.
-
Dowex AG1-X8 anion-exchange resin.
-
Formic acid.
-
Scintillation fluid and counter.
Procedure:
-
Cell Labeling: Incubate pituitary cells overnight with myo-[3H]-inositol in inositol-free medium to label the cellular phosphoinositide pools.
-
Washing: Wash the cells to remove unincorporated [3H]-inositol.
-
LiCl Pre-incubation: Pre-incubate the cells with a buffer containing LiCl for 10-20 minutes. LiCl inhibits inositol monophosphatase, leading to the accumulation of IPs.
-
Antagonist Pre-incubation: For inhibition studies, pre-incubate cells with this compound.
-
Stimulation: Stimulate the cells with GnRH for a defined period (e.g., 30-60 minutes).
-
Lysis and IP Separation: Terminate the reaction by adding ice-cold formic acid. Separate the total inositol phosphates from free inositol and other cellular components using anion-exchange chromatography (Dowex columns).
-
Quantification: Elute the [3H]-IPs from the column and measure the radioactivity using a scintillation counter.
-
Data Analysis: Compare the amount of [3H]-IPs produced in response to GnRH in the presence and absence of Cetrorelix.
Western Blotting for Phosphorylated ERK (p-ERK)
This assay detects the activation of the MAPK pathway by measuring the phosphorylation of ERK.
Objective: To demonstrate that Cetrorelix blocks GnRH-induced ERK phosphorylation.
Materials:
-
Pituitary cells.
-
Serum-free medium.
-
GnRH.
-
This compound.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Protein assay kit (e.g., BCA).
-
SDS-PAGE gels and electrophoresis apparatus.
-
Transfer apparatus and PVDF membranes.
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Cell Culture and Serum Starvation: Culture pituitary cells and then serum-starve them overnight to reduce basal ERK phosphorylation.
-
Treatment: Pre-treat cells with this compound, followed by stimulation with GnRH for a short period (e.g., 5-15 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate it with the primary antibody against p-ERK1/2. Subsequently, incubate with an HRP-conjugated secondary antibody.
-
Detection: Detect the signal using a chemiluminescent substrate and an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total ERK1/2 to confirm equal protein loading.
-
Data Analysis: Quantify the band intensities and express the p-ERK signal relative to the total ERK signal. Compare the levels of p-ERK in different treatment groups.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key concepts discussed in this guide.
Caption: GnRH signaling pathway and the inhibitory action of this compound.
Caption: Workflow for a radioligand competitive binding assay.
References
- 1. researchgate.net [researchgate.net]
- 2. KEGG PATHWAY: map04912 [genome.jp]
- 3. pubcompare.ai [pubcompare.ai]
- 4. 4.12. Radioligand-Binding Assay [bio-protocol.org]
- 5. GnRH-Induced Ca2+ Signaling Patterns and Gonadotropin Secretion in Pituitary Gonadotrophs. Functional Adaptations to Both Ordinary and Extraordinary Physiological Demands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GnRH antagonist, cetrorelix, for pituitary suppression in modern, patient-friendly assisted reproductive technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Signaling by G-protein-coupled receptor (GPCR): studies on the GnRH receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. cetrorelix | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Downstream signaling pathways affected by Cetrorelix Acetate
An In-depth Technical Guide to the Downstream Signaling Pathways Affected by Cetrorelix Acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a potent and selective antagonist of the gonadotropin-releasing hormone (GnRH) receptor.[1][2] Its primary clinical application is in assisted reproductive technologies (ART) to prevent premature luteinizing hormone (LH) surges.[3][4] However, its mechanism of action extends beyond the pituitary-gonadal axis, with direct effects observed in various cell types, including cancer cells. This technical guide provides a comprehensive overview of the downstream signaling pathways modulated by this compound, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the molecular cascades involved.
Primary Mechanism of Action: Pituitary GnRH Receptor Antagonism
The principal mechanism of Cetrorelix involves competitive blockade of GnRH receptors on the anterior pituitary gonadotropes.[1][3] GnRH, a hypothalamic decapeptide, normally stimulates these G-protein coupled receptors (GPCRs) to initiate a signaling cascade that results in the synthesis and secretion of LH and follicle-stimulating hormone (FSH).[5][6] By binding to the GnRH receptor, Cetrorelix prevents the endogenous GnRH from initiating this cascade, leading to a rapid and reversible suppression of gonadotropin release.[2][4]
The canonical GnRH receptor signaling pathway, which is inhibited by Cetrorelix, is primarily coupled to the Gαq/11 G-protein.[6][7] Activation of Gαq/11 leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[7] These second messengers trigger the release of intracellular calcium (Ca2+) and the activation of protein kinase C (PKC), respectively.[8] Downstream of PKC, the mitogen-activated protein kinase (MAPK) cascades, including the ERK and JNK pathways, are activated, ultimately leading to the transcription of gonadotropin subunit genes.[5][8]
Caption: Inhibition of pituitary GnRH receptor signaling by this compound.
Quantitative Data: Gonadotropin Suppression
The inhibitory effect of Cetrorelix on gonadotropin secretion is both rapid and dose-dependent. Clinical studies have quantified this suppression, providing valuable data for dosing regimens in ART protocols.
| Parameter | Cetrorelix Dose | Result | Citation |
| Onset of LH Suppression | 0.25 mg (single dose) | Within 2 hours | [3] |
| Onset of LH Suppression | 3 mg (single dose) | Within 1 hour | [3] |
| Prevention of Premature LH Surge | 3 mg (single dose) | 100% effective in a pilot study of 11 patients | [9] |
| Prevention of Premature LH Surge | 0.25 mg (daily) vs. Ganirelix | Comparable efficacy, no premature LH surge observed | [10][11] |
| Half-life | Single Injection | Approximately 30 hours | [1] |
Direct Effects on Non-Pituitary Tissues
Beyond its established role in the pituitary, Cetrorelix has been shown to exert direct effects on peripheral tissues, particularly on hormone-sensitive cancer cells. Intriguingly, in these cellular contexts, Cetrorelix, a classical antagonist at the pituitary level, can behave as an agonist, inducing antiproliferative and pro-apoptotic effects.[12][13]
This paradoxical effect suggests the involvement of different receptor subtypes or alternative downstream signaling pathways compared to those in gonadotropes.[12][14] Research indicates that in endometrial and ovarian cancer cells, the antiproliferative effects of Cetrorelix are not mediated through the conventional GnRH-I receptor.[14] The signaling in these cancer cells may be coupled to Gαi proteins, diverging from the Gαq/11 pathway dominant in the pituitary.[12]
Caption: Proposed direct signaling of Cetrorelix in cancer cells.
Quantitative Data: Antiproliferative Effects
In vitro studies using primary cell cultures from human prostate carcinomas and leiomyomas have quantified the direct impact of Cetrorelix on cell growth and extracellular matrix production.
| Cell Type | Treatment | Effect | Fold Change / Result | Citation |
| Prostate Carcinoma | Cetrorelix (5-20 ng/mL) | Reduction in cell growth rate | Concentration-dependent | [13] |
| Prostate Carcinoma | Cetrorelix (5-20 ng/mL) | Increase in DNA fragmentation (apoptosis) | Concentration-dependent | [13] |
| Leiomyoma | Cetrorelix (6 hours) | GnRHR1 gene expression | 0.5 ± 0.15-fold (decrease) | [15] |
| Leiomyoma | Cetrorelix (6 hours) | Versican V0 gene expression | 0.14 ± 0.07-fold (decrease) | [15] |
| Leiomyoma | Cetrorelix (120 hours) | COL1A1 protein production | 0.35 ± 0.07-fold (decrease) | [15] |
| Leiomyoma | Cetrorelix (120 hours) | Fibronectin protein production | 1.94 ± 0.08-fold (increase) | [15] |
Modulation of Other Signaling Pathways
Emerging research suggests that Cetrorelix may influence other critical signaling networks. A study in mouse ovaries demonstrated that Cetrorelix treatment affected the expression of specific members of the Wnt signaling pathway, which is crucial for follicular development and ovarian function. Specifically, Cetrorelix treatment was shown to decrease the expression of WNT4, FZD1, LRP-6, and CTNNB1 in a development-stage-dependent manner, suggesting a potential interaction with gonadotropin signaling during puberty and adulthood.[16]
Experimental Protocols
The findings described in this guide are based on a variety of in vitro and in vivo experimental methodologies. Below are representative protocols for key assays used to elucidate the effects of Cetrorelix.
Cell Proliferation (MTT) Assay
This colorimetric assay is used to measure the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial dehydrogenases in viable cells, providing an estimate of cell proliferation.
-
Cell Seeding : Plate cells (e.g., prostate cancer primary cells) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Treatment : Replace the medium with fresh medium containing various concentrations of this compound (e.g., 5, 10, 20 ng/mL) and a vehicle control.
-
Incubation : Incubate the plates for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization : Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
-
Measurement : Read the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
DNA Fragmentation (Comet) Assay
This assay, also known as single-cell gel electrophoresis, is used to detect DNA damage and apoptosis at the level of individual cells.
-
Cell Preparation : Harvest cells after treatment with Cetrorelix. Mix a suspension of approximately 1x10^5 cells/mL with low-melting-point agarose.
-
Slide Preparation : Pipette the cell-agarose mixture onto a pre-coated microscope slide and allow it to solidify.
-
Lysis : Immerse the slides in a cold lysis buffer (containing high salt and detergents) to remove cell membranes and proteins, leaving behind the nuclear material (nucleoids).
-
Electrophoresis : Place the slides in an electrophoresis chamber with an alkaline buffer. Apply an electric field. Fragmented DNA (characteristic of apoptotic cells) will migrate away from the nucleoid, forming a "comet tail."
-
Staining and Visualization : Stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green) and visualize using a fluorescence microscope.
-
Quantification : Use imaging software to measure the length of the comet tail and the intensity of DNA in the tail, which correlates with the level of DNA fragmentation.
Caption: A generalized workflow for in vitro analysis of Cetrorelix effects.
Conclusion
This compound's primary and best-understood downstream effect is the potent and rapid inhibition of the Gαq/11-PLC-MAPK signaling cascade in pituitary gonadotropes, leading to the suppression of LH and FSH secretion. This mechanism is fundamental to its clinical efficacy in preventing premature ovulation. However, a growing body of evidence reveals that Cetrorelix also directly impacts signaling pathways in non-pituitary tissues. Its ability to induce antiproliferative and pro-apoptotic effects in cancer cells, likely through alternative G-protein-coupled pathways, and its modulation of the Wnt signaling network, highlight complex and tissue-specific downstream activities. Further research into these non-canonical pathways is critical for expanding the therapeutic potential of GnRH antagonists and for a more complete understanding of their molecular pharmacology.
References
- 1. Cetrorelix in reproductive medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. drugs.com [drugs.com]
- 4. researchgate.net [researchgate.net]
- 5. Intracellular signaling pathways mediated by the gonadotropin-releasing hormone (GnRH) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular Mechanisms of Gonadotropin-Releasing Hormone Signaling: Integrating Cyclic Nucleotides into the Network - PMC [pmc.ncbi.nlm.nih.gov]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 8. Novel signaling pathways mediating the action of gonadotropin-releasing hormone - ProQuest [proquest.com]
- 9. Scheduled administration of a gonadotrophin-releasing hormone antagonist (Cetrorelix) on day 8 of in-vitro fertilization cycles: a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [Effects of cetrorelix versus ganirelix in gonadotropin-releasing hormone antagonist cycles for preventing premature luteinizing hormone surges and on clinical outcomes of IVF-ET cycles] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Prospective, randomized trial comparing this compound and ganirelix acetate in a programmed, flexible protocol for premature luteinizing hormone surge prevention in assisted reproductive technologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Effect of leuprolide and cetrorelix on cell growth, apoptosis, and GnRH receptor expression in primary cell cultures from human prostate carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Antiproliferative effects of the GnRH antagonist cetrorelix and of GnRH-II on human endometrial and ovarian cancer cells are not mediated through the GnRH type I receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Gonadotropin-releasing hormone (GnRH) agonist leuprolide acetate and GnRH antagonist this compound directly inhibit leiomyoma extracellular matrix production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The effect of GnRH antagonist cetrorelix on Wnt signaling members in pubertal and adult mouse ovaries - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Purification of Cetrorelix Acetate for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of Cetrorelix Acetate, a synthetic decapeptide antagonist of the gonadotropin-releasing hormone (GnRH). The methodologies detailed herein are based on established solid-phase peptide synthesis (SPPS) and subsequent purification by high-performance liquid chromatography (HPLC), aiming to furnish researchers with the necessary information to produce high-purity this compound for investigational use.
Overview of this compound
This compound is a potent inhibitor of gonadotropin secretion and is utilized in assisted reproductive technologies to prevent premature ovulation.[1][2] Its structure, as shown in Figure 1, comprises a sequence of ten amino acids, including several non-natural D-amino acids: Ac-D-Nal(2)-D-p-Cl-Phe-D-Pal(3)-Ser-Tyr-D-Cit-Leu-Arg-Pro-D-Ala-NH2.[3] The synthesis of such a complex peptide requires a meticulous, multi-step process to ensure the correct sequence and stereochemistry, followed by rigorous purification to remove closely related impurities.
Synthesis of Cetrorelix
The primary method for synthesizing Cetrorelix is the Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis (SPPS) strategy.[4][5][6] This approach involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, typically a resin.
Solid-Phase Peptide Synthesis (SPPS) Workflow
The general workflow for the SPPS of Cetrorelix is depicted in the following diagram:
Experimental Protocol for Solid-Phase Synthesis
The following protocol outlines the key steps in the solid-phase synthesis of Cetrorelix.
Materials and Reagents:
-
Rink Amide MBHA or Rink Amide AM resin[5]
-
Fmoc-protected amino acids (including Fmoc-D-Ala-OH, Fmoc-Pro-OH, Fmoc-Arg(Pbf)-OH, etc.)
-
Base: Diisopropylethylamine (DIEA) or 2,4,6-trimethylpyridine (TMP)[4]
-
Deprotection solution: 20% piperidine in dimethylformamide (DMF)[5]
-
Washing solvent: DMF
-
N-terminal acetylation reagent: Acetic anhydride
-
Cleavage cocktail: Trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water (e.g., 95:2.5:2.5 v/v/v)[5]
-
Precipitation solvent: Cold methyl tert-butyl ether or diethyl ether[5]
Procedure:
-
Resin Preparation: Swell the Rink Amide resin in DMF in a peptide synthesis vessel.
-
First Amino Acid Coupling:
-
Remove the Fmoc protecting group from the resin using 20% piperidine in DMF.
-
Wash the resin thoroughly with DMF.
-
Activate the first Fmoc-protected amino acid (Fmoc-D-Ala-OH) with a coupling agent and a base in DMF.
-
Add the activated amino acid solution to the resin and allow the coupling reaction to proceed.
-
-
Peptide Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the Cetrorelix sequence. To minimize racemization, especially for sensitive residues like L-arginine and L-serine, the use of HATU as a coupling agent with HOBt or HOAt as an additive and TMP as a base is recommended.[4]
-
N-terminal Acetylation: After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, acetylate the N-terminus using a reagent such as acetic anhydride.
-
Cleavage and Deprotection:
-
Wash the fully assembled peptide-resin with DMF and then with a solvent like dichloromethane.
-
Treat the dried resin with a cleavage cocktail (e.g., TFA/TIS/water) to cleave the peptide from the resin and simultaneously remove the side-chain protecting groups.[5]
-
-
Precipitation and Collection:
-
Filter the resin from the cleavage mixture.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether or methyl tert-butyl ether.[5]
-
Centrifuge or filter to collect the crude peptide.
-
Wash the crude product with cold ether to remove scavengers and byproducts.
-
-
Drying: Dry the crude Cetrorelix peptide under vacuum. The crude product can be dissolved in 30% acetic acid and lyophilized for storage before purification.[5]
Purification of Cetrorelix
The crude Cetrorelix peptide contains several impurities, including deletion sequences, incompletely deprotected peptides, and diastereomers.[2][5] Therefore, a robust purification step is essential to obtain a final product of high purity. The most common and effective method for purifying Cetrorelix is preparative reversed-phase high-performance liquid chromatography (RP-HPLC).[5][8]
Purification Workflow
The logical relationship between the steps in the purification of this compound is illustrated below.
Experimental Protocol for RP-HPLC Purification
Materials and Equipment:
-
Preparative HPLC system with a gradient pump and UV detector
-
Mobile Phase A: Water with an additive (e.g., 0.1% TFA or an appropriate buffer)
-
Mobile Phase B: Acetonitrile with the same additive as Mobile Phase A
-
Crude Cetrorelix peptide
-
Lyophilizer
Procedure:
-
Sample Preparation: Dissolve the crude Cetrorelix peptide in a suitable solvent, often a mixture of Mobile Phase A and B or an aqueous solution of acetic acid.[5] Filter the solution to remove any particulate matter.
-
Chromatographic Separation:
-
Equilibrate the preparative RP-HPLC column (e.g., a Eurospher C18 column, 250x16 mm, 10 µm) with the starting mobile phase composition.[5]
-
Load the filtered crude peptide solution onto the column.
-
Elute the bound peptides using a linear gradient of increasing acetonitrile concentration. A typical gradient might run from 15% to 40% acetonitrile over 75 minutes.[5]
-
Monitor the elution profile using a UV detector at a wavelength of 220 nm or 270 nm.[5][7]
-
-
Fraction Collection: Collect fractions corresponding to the main Cetrorelix peak.
-
Purity Analysis: Analyze the purity of the collected fractions using an analytical RP-HPLC system.
-
Pooling and Lyophilization: Pool the fractions that meet the desired purity specifications (typically >99%).[9][10]
-
Salt Exchange (if necessary): If TFA was used in the mobile phase, a salt exchange step may be required to convert the Cetrorelix trifluoroacetate salt to the acetate salt. This can be achieved using ion-exchange chromatography or by repeated lyophilization from an acetic acid solution.
-
Final Lyophilization: Lyophilize the pooled, pure fractions to obtain the final this compound as a white, fluffy powder.
Data Presentation
The following tables summarize key quantitative data related to the synthesis and purification of this compound.
Table 1: Synthesis and Purification Yields and Purity
| Parameter | Reported Value | Source |
| Overall Yield | Up to 40% | [9] |
| Purification Yield | Up to 80% | [10] |
| Final Purity | > 99% | [9][10][11] |
| Single Impurity Content | < 0.1% | [10] |
Table 2: RP-HPLC Purification Parameters
| Parameter | Description | Source |
| Column | Eurospher C18 (250x16 mm, 10 µm) | [5] |
| Reversed-phase C18 or C8 | [7] | |
| Poly-octadecane reverse phase silica gel | [10] | |
| Mobile Phase A | Water with 0.1% TFA | [5] |
| Sodium sulfate and trifluoroacetic acid in water | [10] | |
| Mobile Phase B | Acetonitrile with 0.1% TFA | [5] |
| Acetonitrile | [10] | |
| Gradient | 15–40% B over 75 min | [5] |
| Gradient from 5% to 25% B over 22 min | [10] | |
| Flow Rate | 15 ml/min (preparative) | [5] |
| Detection | 270 nm | [5] |
| 220 nm | [7] |
Characterization and Quality Control
The final this compound product should be thoroughly characterized to confirm its identity and purity. Standard analytical techniques include:
-
Analytical RP-HPLC: To determine the purity of the final product.
-
Mass Spectrometry (MS): To confirm the molecular weight of the peptide and to identify impurities. Electrospray ionization mass spectrometry (ESI-MS) is commonly used.[5]
-
Amino Acid Analysis: To verify the amino acid composition and concentration of the peptide.
Common impurities that can arise during synthesis include peptides with incomplete removal of side-chain protecting groups (e.g., Pbf from Arginine or tBu from Serine), deletion sequences, and diastereomers resulting from racemization.[4][5][6] Careful control of the synthesis and purification processes is crucial to minimize these impurities to acceptable levels.[4]
References
- 1. Identification and structural elucidation of a new cetrorelix methylene dimer impurity in this compound by using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cetrorelix Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Synthesis of Diastereomerically Pure this compound by Using Fmoc Solid-Phase Peptide Synthesis (SPPS) Strategy: A Commercially Viable Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 6. researchgate.net [researchgate.net]
- 7. CN101284863B - Preparation method of solid phase synthesis cetrorelix - Google Patents [patents.google.com]
- 8. ema.europa.eu [ema.europa.eu]
- 9. CN104892732A - Preparation method of cetrorelix - Google Patents [patents.google.com]
- 10. CN109467591B - Purification method of cetrorelix - Google Patents [patents.google.com]
- 11. US20190382447A1 - Process for the preparation of this compound - Google Patents [patents.google.com]
An In-depth Technical Guide to the Chemical Properties and Stability of Cetrorelix Acetate in Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cetrorelix Acetate is a synthetic decapeptide antagonist of the gonadotropin-releasing hormone (GnRH) receptor.[1][2] It is utilized in assisted reproductive technologies to prevent premature luteinizing hormone (LH) surges in women undergoing controlled ovarian stimulation.[3] The stability of this compound in solution is a critical quality attribute, as degradation can impact its therapeutic efficacy and safety. This technical guide provides a comprehensive overview of the chemical properties and stability of this compound in solution, with a focus on quantitative data, experimental protocols, and key degradation pathways.
Chemical and Physical Properties
This compound is a white to off-white, amorphous, and hygroscopic powder.[4] It is a linear decapeptide with a molecular weight of 1431.0 g/mol .[5]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₇₀H₉₂ClN₁₇O₁₄ (free base) | [6] |
| Molecular Weight | 1431.0 g/mol | [5] |
| Appearance | White, amorphous powder | [4] |
| Solubility in Water | Approximately 8 mg/mL | [4][7] |
| Solubility in Water/Mannitol | Approximately 5 mg/mL | [4][7] |
| Solubility in other solvents | Slightly soluble in DMSO and methanol | [2] |
Stability in Aqueous Solution
This compound is known to be unstable in aqueous solutions, which has led to its formulation as a lyophilized powder for reconstitution.[4][7] The primary degradation pathways include hydrolysis, racemization, and aggregation.
pH-Dependent Stability
The stability of this compound in solution is highly dependent on the pH. Forced degradation studies have shown that the peptide is susceptible to degradation under both acidic and alkaline conditions.
Table 2: Summary of this compound Degradation under Hydrolytic Stress
| Stress Condition | Degradation (%) | Major Degradation Pathways | Reference |
| Acidic (e.g., 0.1 N HCl) | 5.8% | l-proline⁵ racemization, C-terminal deamidation | [8][9] |
| Alkaline (e.g., 0.1 N NaOH) | 18.9% | l-serine⁴ racemization, C-terminal deamidation | [8][9] |
Thermal Stability
Thermal stress also contributes to the degradation of this compound in solution, although to a lesser extent compared to pH-induced degradation.
Table 3: Summary of this compound Degradation under Thermal Stress
| Stress Condition | Degradation (%) | Reference |
| Solution at elevated temperature | 1.4% | [8][9] |
Photostability
Photostability testing is a critical component of stability studies. While specific quantitative data on the photostability of this compound in solution is limited in the public domain, it is recommended to conduct such studies according to ICH Q1B guidelines.[10][11] Typically, the drug substance and product are exposed to a light source that produces an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[10]
Aggregation
This compound has a tendency to aggregate and form gels in aqueous solutions, which can affect its bioavailability and administration.[4][7] The critical aggregation concentration for Cetrorelix has been reported to be approximately 0.04 mg/mL (or ~0.03 mM) in a buffered solution.[12][13][14]
Degradation Pathways
Forced degradation studies have identified three primary degradation pathways for this compound in solution:
-
l-proline⁵ racemization: This occurs predominantly under acidic conditions.[8][9]
-
l-serine⁴ racemization: This is observed exclusively under alkaline conditions.[8][9]
-
C-terminal deamidation: This degradation pathway occurs under both acidic and alkaline pH conditions.[8][9]
Experimental Protocols
Forced Degradation Study Protocol
This protocol outlines a general procedure for conducting forced degradation studies on this compound in solution, based on ICH guidelines and published literature.
Objective: To identify potential degradation products and pathways, and to develop and validate a stability-indicating analytical method.
Stress Conditions:
-
Acid Hydrolysis:
-
Treat a solution of this compound (e.g., 1 mg/mL) with 0.1 N HCl.
-
Incubate at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Neutralize the solution before analysis.
-
-
Alkaline Hydrolysis:
-
Treat a solution of this compound with 0.1 N NaOH.
-
Incubate at room temperature for a defined period (e.g., 8 hours).
-
Neutralize the solution before analysis.
-
-
Oxidative Degradation:
-
Treat a solution of this compound with 3% hydrogen peroxide.
-
Incubate at room temperature for a defined period (e.g., 24 hours).
-
-
Thermal Degradation:
-
Heat a solution of this compound at a specified temperature (e.g., 70°C) for a defined period (e.g., 48 hours).
-
Protect samples from light.
-
-
Photolytic Degradation:
-
Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
A control sample should be protected from light.
-
Analysis: Analyze all samples using a validated stability-indicating HPLC method.
Stability-Indicating HPLC Method
The following HPLC method has been validated for the assay of this compound and its degradation products.[1][15][16][17]
Table 4: HPLC Method Parameters for this compound Analysis
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A gradient of Acetonitrile and Water, both containing Trifluoroacetic Acid (TFA) (e.g., 0.1%) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 275 nm |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
Visualizations
GnRH Receptor Signaling Pathway
This compound acts as an antagonist at the GnRH receptor, thereby inhibiting the downstream signaling cascade that leads to the release of LH and FSH.
Caption: GnRH Receptor Signaling Pathway and its Antagonism by this compound.
Experimental Workflow for Forced Degradation Study
Caption: Experimental Workflow for a Forced Degradation Study of this compound.
Conclusion
The chemical stability of this compound in solution is a multifaceted issue influenced by pH, temperature, and light. Understanding the degradation pathways and having robust analytical methods are paramount for the development of stable and effective drug products. This guide provides a foundational understanding for researchers and drug development professionals working with this compound, emphasizing the importance of comprehensive stability testing to ensure product quality and patient safety.
References
- 1. [PDF] Development and Validation of a Reversed-phase HPLC Method for Assay of the Decapeptide this compound in Bulk and Pharmaceutical Dosage Forms | Semantic Scholar [semanticscholar.org]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. ec.europa.eu [ec.europa.eu]
- 4. researchgate.net [researchgate.net]
- 5. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 6. Stability of Refrigerated Medications at Room Temperature: Implications for Transport, Delivery, and Patient Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ema.europa.eu [ema.europa.eu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ema.europa.eu [ema.europa.eu]
- 11. fda.gov [fda.gov]
- 12. Aggregation Behavior of Structurally Similar Therapeutic Peptides Investigated by 1H NMR and All-Atom Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Development and Validation of a Reversed-phase HPLC Method for Assay of the Decapeptide this compound in Bulk and Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Development and Validation of a Reversed-phase HPLC Method for Assay of the Decapeptide this compound in Bulk and Pharmaceutical Dosage Forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
In Vitro Characterization of Cetrorelix Acetate Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro characterization of Cetrorelix Acetate, a potent gonadotropin-releasing hormone (GnRH) antagonist. The document details the core bioactivity assays, experimental protocols, and the underlying signaling pathways, presenting a robust framework for its evaluation in a research and development setting.
Introduction
This compound is a synthetic decapeptide that acts as a competitive antagonist of the GnRH receptor (GnRHR).[1][2][3] By binding to GnRH receptors in the anterior pituitary gland, Cetrorelix effectively inhibits the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[2][3][4] This mechanism of action makes it a crucial therapeutic agent in assisted reproductive technologies (ART) to prevent premature LH surges and in the management of hormone-sensitive cancers.[2][3] A thorough in vitro characterization is paramount to understanding its potency, selectivity, and functional effects.
Mechanism of Action and Signaling Pathway
Cetrorelix exerts its biological effect by competitively blocking the GnRH receptor, a G-protein coupled receptor (GPCR).[1][5] The binding of GnRH to its receptor primarily activates the Gq/11 protein signaling cascade.[6][7][8] This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6][7] IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[6][7] The elevation of intracellular calcium and activation of PKC are key downstream events that ultimately lead to the synthesis and secretion of LH and FSH.[6] Cetrorelix, by competitively inhibiting the binding of GnRH, prevents the initiation of this signaling cascade, thereby suppressing gonadotropin release.[1][2]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Cetrorelix? [synapse.patsnap.com]
- 3. Cetrorelix in reproductive medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cetrorelix | C70H92ClN17O14 | CID 25074887 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Gonadotropin-releasing hormone receptor - Wikipedia [en.wikipedia.org]
- 6. Molecular Mechanisms of Gonadotropin-Releasing Hormone Signaling: Integrating Cyclic Nucleotides into the Network - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Gonadotropin-Releasing Hormone (GnRH) Receptor Structure and GnRH Binding - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of Cetrorelix Acetate on Gonadotropin Dynamics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cetrorelix Acetate is a potent and selective gonadotropin-releasing hormone (GnRH) antagonist.[1] It is a synthetic decapeptide that has found significant application in reproductive medicine, primarily to prevent premature luteinizing hormone (LH) surges in women undergoing controlled ovarian stimulation for assisted reproductive technologies (ART).[2][3] This technical guide provides an in-depth analysis of the effects of this compound on the synthesis and secretion of gonadotropins, namely LH and follicle-stimulating hormone (FSH). It details the underlying mechanism of action, associated signaling pathways, quantitative effects on hormone levels, and typical experimental protocols employed in its evaluation.
Mechanism of Action
This compound functions as a competitive antagonist of the GnRH receptor.[3][4] The hypothalamic pulsatile secretion of GnRH is the primary trigger for the synthesis and release of LH and FSH from the gonadotropic cells of the anterior pituitary gland.[2][3][5] this compound competitively binds to these GnRH receptors on the pituitary cells, thereby blocking the endogenous GnRH from exerting its effects.[2][6][7] This blockade results in a rapid, dose-dependent, and reversible suppression of LH and FSH secretion.[2][8] Unlike GnRH agonists, which initially cause a "flare-up" of gonadotropin release before downregulating the receptors, this compound provides immediate inhibition of gonadotropin secretion.[4]
The primary clinical application of this mechanism is in preventing the premature LH surge that can occur during controlled ovarian stimulation.[7] By controlling the timing of ovulation, this compound allows for the retrieval of mature oocytes for fertilization.[3]
Signaling Pathways
The binding of GnRH to its G-protein coupled receptor on pituitary gonadotropes activates the phosphatidylinositol-calcium second messenger system, which in turn stimulates the synthesis and secretion of LH and FSH.[2][5] this compound competitively inhibits this pathway at the receptor level.
Figure 1: GnRH Receptor Signaling and this compound Inhibition.
Quantitative Data on Gonadotropin Suppression
The administration of this compound leads to a significant and dose-dependent suppression of gonadotropins. The following tables summarize the quantitative effects observed in clinical studies.
Table 1: Effects of Single Doses of this compound in Healthy Premenopausal Women
| Dose of this compound | Median Postponement of LH Surge (days) | Median Postponement of Ovulation (days) |
| 1 mg | 4.0 | 4.5 |
| 3 mg | 8.0 | 7.0 |
| 5 mg | 9.5 | 10.0 |
| Data adapted from a study in healthy premenopausal women who received a single subcutaneous dose on cycle day 8.[8] |
Table 2: Hormonal Suppression with Repeated Doses of this compound
| Daily Dose of this compound | Effect on LH | Effect on FSH | Effect on Testosterone (in males) |
| 0.25 mg | Initial suppression, then tendency to increase | Not significantly affected | - |
| 0.5 mg | Constant suppression | Constant suppression | - |
| 1.0 mg | Constant suppression | Constant suppression | - |
| 10 mg | Consistent suppression | Significant suppression to subnormal values | Suppression to castration level (<2 mmol/l) |
| Data compiled from studies in female and male volunteers.[9][10] |
Table 3: Efficacy in Preventing Premature LH Surge in Controlled Ovarian Stimulation
| Treatment Group | Incidence of Premature LH Surge |
| This compound (0.25 mg daily) | 4.8% (95.2% success rate) |
| Buserelin (GnRH agonist) | 2% (98% success rate) |
| Data from a comparative clinical trial.[9] |
Experimental Protocols
The evaluation of this compound's effects on gonadotropin synthesis and secretion involves both preclinical and clinical studies. Below are outlines of typical experimental protocols.
Preclinical Evaluation (In Vitro)
-
Objective: To determine the binding affinity and inhibitory concentration of this compound at the GnRH receptor.
-
Methodology:
-
Cell Culture: Culture of pituitary gonadotrope cell lines (e.g., LβT2 cells) that endogenously express the GnRH receptor.
-
Receptor Binding Assay: Competitive binding assays are performed using a radiolabeled GnRH analog and varying concentrations of this compound to determine the dissociation constant (Kd).
-
Functional Assay: Cells are stimulated with a known concentration of GnRH in the presence of varying concentrations of this compound. The secretion of LH and FSH into the culture medium is quantified using enzyme-linked immunosorbent assays (ELISA) or radioimmunoassays (RIA) to determine the half-maximal inhibitory concentration (IC50).[1]
-
Clinical Trial Protocol (Phase I - Pharmacodynamics)
-
Objective: To assess the pharmacodynamic effects and safety of single ascending doses of this compound in healthy volunteers.
-
Methodology:
-
Study Design: A randomized, single-blind, placebo-controlled, parallel-group design.[8]
-
Participants: Healthy, premenopausal women with regular menstrual cycles.[8]
-
Intervention: Administration of a single subcutaneous dose of this compound (e.g., 1, 3, or 5 mg) or placebo on a specific day of the menstrual cycle (e.g., day 8).[8]
-
Data Collection:
-
Endpoints:
-
Primary: Change in serum LH and FSH concentrations from baseline.
-
Secondary: Postponement of the LH surge and ovulation, safety, and tolerability.
-
-
Figure 2: Typical Workflow for a Phase I Clinical Trial of this compound.
Clinical Trial Protocol (Phase III - Efficacy in ART)
-
Objective: To compare the efficacy and safety of this compound with a standard GnRH agonist protocol for preventing premature LH surges in patients undergoing controlled ovarian stimulation for in vitro fertilization (IVF) or intracytoplasmic sperm injection (ICSI).
-
Methodology:
-
Study Design: A prospective, randomized, open-label, comparative study.[11]
-
Participants: Infertile patients undergoing ART.[11]
-
Intervention:
-
Cetrorelix Group: Ovarian stimulation with gonadotropins (rFSH or hMG) is initiated on day 2 or 3 of the menstrual cycle. This compound (0.25 mg daily) is administered subcutaneously starting on stimulation day 5 or 6 and continued until the day of human chorionic gonadotropin (hCG) administration.[12] Alternatively, a single 3 mg dose of Cetrorelix can be given.[11][12]
-
GnRH Agonist Group (Comparator): A standard long protocol with a GnRH agonist (e.g., buserelin) is used for pituitary downregulation before starting gonadotropin stimulation.[9]
-
-
Data Collection:
-
Monitoring of follicular growth by ultrasound.
-
Measurement of serum LH, E2, and progesterone levels.
-
-
Endpoints:
-
Primary: Incidence of premature LH surge (defined as LH > 10 IU/L).[11]
-
Secondary: Number of oocytes retrieved, fertilization rate, embryo quality, clinical pregnancy rate, and incidence of ovarian hyperstimulation syndrome (OHSS).
-
-
Conclusion
This compound is a well-characterized GnRH antagonist that effectively suppresses the synthesis and secretion of gonadotropins. Its mechanism of competitive antagonism at the pituitary GnRH receptor provides a rapid and reversible means of controlling LH and FSH levels. This pharmacological profile has established this compound as a cornerstone in modern ART protocols, offering a safe and effective strategy to prevent premature ovulation and optimize the outcomes of controlled ovarian stimulation. The quantitative data and experimental protocols outlined in this guide provide a comprehensive overview for researchers and drug development professionals working in the field of reproductive endocrinology and fertility treatment.
References
- 1. This compound | GnRH Antagonist: R&D Systems [rndsystems.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of Cetrorelix? [synapse.patsnap.com]
- 4. Cetrorelix in reproductive medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Articles [globalrx.com]
- 7. Cetrotide®: GnRH Antagonist for cycle control |Merck Group [hcp.merckgroup.com]
- 8. Pharmacodynamic effects and plasma pharmacokinetics of single doses of this compound in healthy premenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ema.europa.eu [ema.europa.eu]
- 10. Sustained suppression of serum LH, FSH and testosterone and increase of high-density lipoprotein cholesterol by daily injections of the GnRH antagonist cetrorelix over 8 days in normal men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Prospective, randomized trial comparing this compound and ganirelix acetate in a programmed, flexible protocol for premature luteinizing hormone surge prevention in assisted reproductive technologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. accessdata.fda.gov [accessdata.fda.gov]
Investigating the half-life of Cetrorelix Acetate in vivo
An In-Depth Technical Guide to the In Vivo Half-Life of Cetrorelix Acetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vivo pharmacokinetics of this compound, with a primary focus on its half-life. The document summarizes key quantitative data, details common experimental methodologies for its determination, and illustrates the underlying biological and experimental processes.
Quantitative Pharmacokinetic Data
The in vivo half-life of this compound is significantly influenced by the route of administration and the species being studied. The terminal half-life is notably longer following subcutaneous (SC) administration compared to intravenous (IV) injection, which indicates that the absorption rate from the injection site is a limiting factor for elimination.[1][2]
Table 1: Terminal Half-Life of this compound in Humans
| Administration Route | Dosing Regimen | Terminal Half-Life (t½) | Reference(s) |
| Intravenous (IV) | Single Dose | ~8-12 hours | [1][2][3] |
| Subcutaneous (SC) | Single Dose (0.25 - 5 mg) | ~30 hours (range of 24-40 hours) | [1][2][3][4][5] |
| Subcutaneous (SC) | Multiple Doses (0.25 - 1.0 mg) | 20 to 80 hours | [4][6] |
Table 2: Terminal Half-Life of this compound in Animal Models
| Species | Administration Route | Terminal Half-Life (t½) | Reference(s) |
| Rat | Intravenous (IV) | 1-2 hours | [1] |
| Rat | Subcutaneous (SC) | 7-14 hours | [1] |
Table 3: Key Pharmacokinetic Parameters of this compound in Humans
| Parameter | Value | Description | Reference(s) |
| Absolute Bioavailability (SC) | ~85% | The fraction of the administered dose that reaches systemic circulation. | [1][2][3][4][7] |
| Volume of Distribution (Vd) | ~1.1 L/kg | An indicator of how the drug is distributed throughout the body's tissues. | [1][2][3] |
| Plasma Protein Binding | ~86% | The extent to which Cetrorelix binds to proteins in the blood plasma. | [3][7] |
| Metabolism | Via Peptidases | Cetrorelix is broken down by peptide-cleaving enzymes. The primary metabolite is the (1-4) peptide fragment. | [1][8][9] |
| Excretion | Urine and Bile | The drug and its metabolites are eliminated from the body through both renal and biliary routes. | [1][3][9][10] |
Experimental Protocols for Half-Life Determination
The determination of the in vivo half-life of a peptide drug like this compound involves a standardized pharmacokinetic (PK) study. The following protocol is a synthesized representation of methodologies described in clinical trials.
Study Design
A typical study employs a randomized, controlled design.[11] Healthy volunteers are recruited and divided into groups, each receiving a specific dose of this compound or a placebo.[11] Both single-dose and multiple-dose regimens are often investigated to understand the drug's accumulation and steady-state kinetics.[6][7]
Drug Administration
-
Route: For half-life determination, both intravenous (IV) and subcutaneous (SC) routes are used.[1] The IV route provides a direct measure of elimination, while the SC route is the standard clinical route and provides data on absorption and elimination kinetics.[1][2]
-
Dosing: Doses typically range from 0.25 mg to 5 mg in clinical studies.[6][11] The drug is supplied as a lyophilized powder and reconstituted with sterile water for injection immediately before administration.[4][10]
Sample Collection
-
Matrix: Blood is the primary biological matrix collected.
-
Procedure: Venous blood samples are drawn into heparinized tubes at multiple time points.[12] A typical schedule includes a pre-dose sample, followed by frequent sampling in the initial hours post-administration (e.g., 0.5, 1, 2, 4, 8 hours) and less frequent sampling at later time points (e.g., 24, 48, 72, 96 hours) to accurately capture the absorption, distribution, and elimination phases.[11][12][13]
-
Processing: The collected blood is centrifuged to separate the plasma, which is then stored at -80°C until analysis.[12]
Bioanalytical Method
-
Assay: The concentration of Cetrorelix in plasma samples is most commonly quantified using a validated Radioimmunoassay (RIA) .[1][6][11][13] This method offers high sensitivity and specificity for the peptide.
-
Procedure (RIA):
-
Incubation: Plasma samples, a known amount of radiolabeled Cetrorelix, and a specific anti-Cetrorelix antibody are incubated together.
-
Competition: The unlabeled Cetrorelix from the sample competes with the radiolabeled Cetrorelix for binding to the limited number of antibody sites.
-
Separation: The antibody-bound Cetrorelix is separated from the unbound fraction.
-
Detection: The radioactivity of the antibody-bound fraction is measured. The concentration of Cetrorelix in the original sample is inversely proportional to the measured radioactivity and is determined by comparison to a standard curve.
-
Pharmacokinetic Analysis
-
Modeling: The plasma concentration-time data for each subject is analyzed using non-compartmental methods.[12][13]
-
Parameter Calculation: Key pharmacokinetic parameters are calculated, including:
-
t½ (Terminal Half-Life): The time required for the plasma concentration of the drug to decrease by half during the terminal elimination phase.
-
Cmax: The maximum observed plasma concentration.
-
Tmax: The time at which Cmax is reached.
-
AUC (Area Under the Curve): The total drug exposure over time.
-
Visualizations: Pathways and Workflows
Signaling Pathway of this compound
Cetrorelix functions as a gonadotropin-releasing hormone (GnRH) antagonist.[8][14][15] It competitively binds to GnRH receptors on the gonadotrophic cells of the anterior pituitary gland.[1][10][15] This action blocks the downstream signaling cascade that leads to the synthesis and release of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH), thereby preventing the LH surge that triggers ovulation.[1][8][15]
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. ec.europa.eu [ec.europa.eu]
- 3. Cetrorelix | C70H92ClN17O14 | CID 25074887 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Cetrorelix in reproductive medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 6. academic.oup.com [academic.oup.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. This compound for Injection 0.25 mg FOR SUBCUTANEOUS USE ONLY [dailymed.nlm.nih.gov]
- 11. Pharmacodynamic effects and plasma pharmacokinetics of single doses of this compound in healthy premenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Novel formulations of this compound in healthy men: pharmacodynamic effects and noncompartmental pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Articles [globalrx.com]
- 15. What is the mechanism of Cetrorelix? [synapse.patsnap.com]
A Technical Guide to the Non-Pituitary Actions of Cetrorelix Acetate
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: Cetrorelix Acetate, a synthetic decapeptide, is well-established as a potent gonadotropin-releasing hormone (GnRH) antagonist. Its primary clinical application lies in reproductive medicine, where it competitively binds to GnRH receptors in the anterior pituitary gland, thereby inhibiting the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) to prevent premature ovulation.[1][2][3][4] However, a growing body of evidence reveals that the biological activity of Cetrorelix extends far beyond the pituitary-gonadal axis. GnRH receptors are expressed in a multitude of non-pituitary tissues, including various cancer cell lines, reproductive organs, and even immune cells.[5][6][7] In these peripheral sites, Cetrorelix can exert direct antiproliferative, pro-apoptotic, and immunomodulatory effects, opening new avenues for its therapeutic application in oncology and immunology. This guide provides an in-depth technical overview of these non-pituitary actions, summarizing key quantitative data, detailing experimental methodologies, and illustrating the distinct signaling pathways involved.
Expression of GnRH Receptors in Non-Pituitary Tissues
The prerequisite for the non-pituitary action of Cetrorelix is the presence of its target, the GnRH receptor (GnRHR), in peripheral tissues. The expression of GnRHR has been identified in a wide range of normal and malignant human tissues, suggesting that GnRH may act in an autocrine or paracrine manner to regulate cellular functions beyond reproduction.[6][8]
Reproductive Tissues and Tumors:
Non-Reproductive Tissues:
The presence of GnRHR on hormone-dependent tumors, such as those of the prostate, breast, ovary, and endometrium, is of particular interest and forms the basis for investigating the direct anti-cancer effects of GnRH analogues like Cetrorelix.[5][7][9]
Direct Antiproliferative and Pro-Apoptotic Effects on Cancer Cells
Cetrorelix has demonstrated direct inhibitory effects on the growth and survival of various cancer cell lines, independent of its systemic hormonal suppression.
Prostate Cancer: In primary cell co-cultures from human prostate adenocarcinoma, Cetrorelix significantly reduces cell growth and increases apoptosis.[10][11] These effects are dose-dependent and occur without altering the expression of the GnRH receptor itself.[10][11] This suggests that GnRH receptors on tumor prostatic cells may not differentiate between agonists and antagonists in the same way pituitary receptors do, with both types of analogues activating an inhibitory pathway.[11]
Ovarian and Endometrial Cancer: Studies have shown that Cetrorelix exerts antiproliferative effects on human endometrial and ovarian cancer cell lines.[9] Intriguingly, research indicates that these effects, along with those of GnRH-II, persist even after the knockout of the classical GnRH-I receptor.[9] This suggests the involvement of an alternative receptor or signaling pathway in mediating the direct anti-tumor actions of Cetrorelix in these cancers.[9]
Triple-Negative Breast Cancer (TNBC): In vivo studies using xenograft models of LHRH receptor-positive TNBC have shown that treatment with a Cetrorelix pamoate preparation significantly inhibits tumor growth.[12] A 53% inhibition of tumor volume was observed by day 28 of the experiment compared to controls.[12]
Uterine Leiomyoma (Fibroids): Cetrorelix is also suggested to have a direct pro-apoptotic effect on uterine leiomyoma cells.[13] This action is proposed to be in addition to the systemic sex hormone deficit caused by its pituitary action, contributing to the shrinkage of fibroids.[13]
Quantitative Data on Non-Pituitary Actions
The following tables summarize key quantitative findings from studies investigating the direct effects of Cetrorelix.
Table 1: GnRH Receptor Binding Characteristics in Prostate Cancer Cells
| Parameter | Value | Cell Type | Reference |
|---|---|---|---|
| Dissociation Constant (Kd) | 1.11 ± 0.28 nM | Primary Human Prostate Carcinoma | [11] |
| Max. Binding Capacity (Bmax) | 2.81 ± 0.37 pmol/mg protein| Primary Human Prostate Carcinoma |[11] |
Table 2: Dose-Dependent Effects of Cetrorelix on Prostate Cancer Cells
| Cetrorelix Concentration | Effect on Cell Growth | Effect on Apoptosis | Cell Type | Reference |
|---|
| 5 - 20 ng/mL | Significant reduction | Significant increase in DNA fragmentation | Primary Human Prostate Carcinoma |[10][11] |
Table 3: In Vivo Anti-Tumor Efficacy of Cetrorelix
| Cancer Type | Treatment | Outcome | Model | Reference |
|---|
| Triple-Negative Breast Cancer | Cetrorelix Pamoate (100 µ g/day est.) | 53% inhibition of tumor volume increase at Day 28 | HCC1806 Xenograft in Nude Mice |[12] |
Signaling Pathways in Non-Pituitary Tissues
The intracellular signaling pathways activated by GnRHR in non-pituitary tissues diverge significantly from the classical pathway observed in pituitary gonadotropes.
Classical Pituitary Pathway: In the pituitary, GnRH binding to its receptor primarily activates the Gαq/11 protein, leading to the stimulation of phospholipase C (PLC), generation of inositol triphosphate (IP3) and diacylglycerol (DAG), and a subsequent increase in intracellular calcium and activation of protein kinase C (PKC). This cascade ultimately results in the synthesis and release of LH and FSH.
Caption: Classical GnRH signaling pathway in pituitary gonadotropes.
Non-Pituitary Signaling Pathways: In contrast, the anti-proliferative actions of GnRH analogues in extrapituitary tissues, such as cancer cells, do not involve the classical Gαq/11-PLC pathway.[5][14] Instead, evidence points towards the activation of Gαi proteins, leading to the inhibition of adenylyl cyclase and a decrease in cAMP. Furthermore, GnRHR activation in these cells engages other complex signaling networks, including:
-
Mitogen-activated protein kinase (MAPK) pathways: Influencing cell proliferation and differentiation.
-
Phosphatidylinositol 3-kinase (PI3K)/Akt pathway: Regulating cell survival and apoptosis.
-
Cross-talk with growth factor receptors: GnRHR can interact with receptors like the Epidermal Growth Factor Receptor (EGFR), modulating their signaling output.[5][14]
-
Actin cytoskeleton remodeling: Affecting cell motility and metastasis through small Rho GTPases.[5][14]
Caption: Postulated non-pituitary signaling of Cetrorelix in cancer cells.
Immunomodulatory Effects
Emerging evidence suggests that Cetrorelix may also possess immunomodulatory properties.
Rheumatoid Arthritis (RA): In a proof-of-concept, double-blind, randomized trial in patients with active longstanding RA and high gonadotropin levels, Cetrorelix treatment significantly reduced the Disease Activity Score 28 (DAS28CRP) compared to placebo.[15] Furthermore, significant reductions in the proinflammatory cytokines TNF-α and IL-1β were observed by day 15.[15]
Endometrial Protection: In a murine model, pretreatment with Cetrorelix showed a protective effect on the uterus against damage caused by anti-PD-L1 immune checkpoint inhibitors.[16] While it did not prevent ovarian follicular reduction, Cetrorelix restored normal decidualization patterns in the uterus, highlighting a potential role in fertility preservation during cancer immunotherapy.[16]
Experimental Protocols
This section details the methodologies used in key experiments to elucidate the non-pituitary actions of Cetrorelix.
Protocol 1: Assessment of Antiproliferative and Pro-Apoptotic Effects on Primary Prostate Cancer Cells (Adapted from Dondi et al., 2008 and Marelli et al., 2011[10][11])
-
Cell Culture:
-
Obtain prostate adenocarcinoma samples from radical prostatectomy.
-
Mechanically and enzymatically digest the tissue to separate epithelial and stromal cells.
-
Establish a primary co-culture using a bicameral system (e.g., Transwell inserts), with stromal cells seeded in the lower chamber and epithelial cells in the upper insert.
-
Culture in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.
-
-
Treatment:
-
After cell attachment and growth, treat the epithelial cells with varying concentrations of this compound (e.g., 1, 5, 10, 20 ng/mL) for a specified duration (e.g., 48-72 hours). Include a vehicle-only control group.
-
-
Cell Growth Assessment (MTT Assay):
-
At the end of the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubate for 3-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilize the formazan crystals using a solubilization buffer (e.g., DMSO or acidified isopropanol).
-
Measure the absorbance at 570 nm using a microplate reader. Cell viability is proportional to the absorbance.
-
-
Apoptosis Assessment (COMET Assay - Single Cell Gel Electrophoresis):
-
Harvest treated and control cells.
-
Embed the cells in a low-melting-point agarose gel on a microscope slide.
-
Lyse the cells with a high-salt and detergent solution to remove membranes and soluble proteins, leaving behind the nuclear material (nucleoids).
-
Subject the slides to electrophoresis under alkaline conditions. Fragmented DNA from apoptotic cells will migrate out of the nucleoid, forming a "comet tail."
-
Stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green).
-
Visualize under a fluorescence microscope and quantify the extent of DNA damage (tail length, tail moment) using appropriate software. An increase in comet tails indicates increased apoptosis.
-
Caption: Experimental workflow for assessing Cetrorelix's direct cellular effects.
Protocol 2: GnRH Receptor Binding Assay (Adapted from Marelli et al., 2011[11])
-
Membrane Preparation:
-
Homogenize cultured cells or tissue samples in a cold buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the resulting supernatant at high speed (e.g., >100,000 x g) to pellet the cell membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration (e.g., using the Bradford assay).
-
-
Saturation Binding:
-
Incubate fixed amounts of membrane protein with increasing concentrations of a radiolabeled GnRH analogue (e.g., ¹²⁵I-GnRH).
-
For each concentration, run a parallel incubation that includes a large excess of unlabeled GnRH to determine non-specific binding.
-
After incubation to equilibrium, separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
Calculate specific binding by subtracting non-specific from total binding.
-
Analyze the data using Scatchard analysis or non-linear regression to determine the dissociation constant (Kd) and maximum binding capacity (Bmax).
-
-
Competition Binding:
-
Incubate membrane preparations with a fixed concentration of radiolabeled GnRH and increasing concentrations of unlabeled Cetrorelix.
-
Measure the displacement of the radioligand as a function of the Cetrorelix concentration to determine its binding affinity (IC50/Ki).
-
Conclusion and Future Perspectives
While this compound's role in reproductive medicine is firmly established, its non-pituitary actions present a compelling frontier for therapeutic development. The expression of GnRH receptors on a variety of tumors provides a direct target for anti-cancer therapy. The ability of Cetrorelix to induce apoptosis and inhibit proliferation in cancer cells, potentially through novel signaling pathways distinct from those in the pituitary, underscores its potential as an oncologic agent.[9][11] Furthermore, its emerging immunomodulatory effects could be harnessed for treating inflammatory conditions like rheumatoid arthritis or for protecting reproductive organs during immunotherapy.[15][16] Future research should focus on further elucidating the specific non-pituitary signaling cascades, identifying the potential existence of novel GnRH receptor subtypes, and conducting clinical trials to validate these promising preclinical findings in oncology and immunology.
References
- 1. Cetrorelix in reproductive medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Cetrorelix? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Cetrotide (Cetrorelix): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 5. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 6. Expression of gonadotropin-releasing hormone and gonadotropin-releasing hormone receptor mRNAs in various non-reproductive human tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. GnRH in non-hypothalamic reproductive tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antiproliferative effects of the GnRH antagonist cetrorelix and of GnRH-II on human endometrial and ovarian cancer cells are not mediated through the GnRH type I receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Effect of leuprolide and cetrorelix on cell growth, apoptosis, and GnRH receptor expression in primary cell cultures from human prostate carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Effect of this compound on apoptosis and apoptosis regulatory factors in cultured uterine leiomyoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Gonadotropin-releasing hormone: GnRH receptor signaling in extrapituitary tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cetrorelix, a Gonadotropin-Releasing Hormone Antagonist, Demonstrates Efficacy and Significantly Reduces Proinflammatory Cytokines in Patients with Active Longstanding Rheumatoid Arthritis with High Gonadotropin Levels: A Proof-of-Concept, Double-Blind, Randomized Trial - ACR Meeting Abstracts [acrabstracts.org]
- 16. Effects of Cetrorelix on Ovary and Endometrium Prior to Anti-PD-L1 Antibody in Murine Model - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Discovery and Development of Cetrorelix Acetate
This document provides an in-depth overview of the discovery, development, and mechanism of action of Cetrorelix Acetate, a third-generation gonadotropin-releasing hormone (GnRH) antagonist. It is intended for researchers, scientists, and professionals involved in drug development.
Introduction: The Rationale for GnRH Antagonism
Gonadotropin-releasing hormone (GnRH), a decapeptide produced in the hypothalamus, is a critical regulator of the human reproductive system. It stimulates the pituitary gland to release luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which in turn control steroidogenesis and gametogenesis in the gonads. The development of molecules that could inhibit this pathway was driven by the need for therapies in hormone-dependent conditions, such as in-vitro fertilization (IVF), endometriosis, uterine fibroids, and certain cancers like prostate and breast cancer.
While early efforts focused on GnRH agonists, their initial stimulatory "flare-up" effect and the slow onset of downregulation were significant clinical limitations. This paved the way for the development of direct GnRH antagonists, which competitively block the GnRH receptor, leading to an immediate and reversible suppression of gonadotropin secretion without an initial surge.
Discovery and Chemical Development
Cetrorelix was discovered and developed by Asta Medica in the late 1980s and early 1990s as a more potent and safer alternative to earlier GnRH antagonists. The development of Cetrorelix, a synthetic decapeptide, involved strategic amino acid substitutions at positions 1, 2, 3, 6, and 10 of the native GnRH sequence. These modifications were designed to enhance receptor binding affinity and metabolic stability while minimizing the histamine-releasing side effects that plagued first-generation antagonists.
The resulting structure is Ac-D-Nal(2)1, D-pCl-Phe2, D-Pal(3)3, D-Cit6, D-Ala10]-GnRH.
Mechanism of Action
Cetrorelix functions as a competitive antagonist of the GnRH receptor in the pituitary gland. By binding to the receptor, it prevents endogenous GnRH from initiating the intracellular signaling cascade that leads to gonadotropin synthesis and release. This blockade results in a rapid, dose-dependent suppression of LH and FSH levels.
Signaling Pathway
The binding of GnRH to its G-protein coupled receptor (GPCR) typically activates the phospholipase C (PLC) pathway, leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers mobilize intracellular calcium and activate protein kinase C (PKC), respectively, culminating in the synthesis and release of LH and FSH. Cetrorelix physically obstructs the receptor, preventing this entire cascade from being initiated.
Caption: GnRH receptor signaling pathway and its inhibition by Cetrorelix.
Preclinical Development
In Vitro Studies
Early in vitro studies were crucial for characterizing the binding affinity and potency of Cetrorelix.
Table 1: In Vitro Potency of Cetrorelix
| Parameter | Value | Description |
| IC50 | 1.16 ng/mL | Concentration required to inhibit 50% of GnRH-induced LH release from rat pituitary cells. |
| Receptor Binding Affinity (pA2) | 8.87 | A measure of the antagonist's potency, determined by its ability to shift the agonist dose-response curve. |
Experimental Protocol: Rat Pituitary Cell Culture Assay
-
Cell Preparation: Anterior pituitaries from female Wistar rats were collected and enzymatically dispersed to create a primary cell culture.
-
Incubation: Cells were cultured for 72 hours before being exposed to various concentrations of Cetrorelix for a pre-incubation period.
-
Stimulation: A standard concentration of native GnRH was added to the cultures to stimulate LH release.
-
Measurement: After a defined incubation period, the culture medium was collected.
-
Analysis: The concentration of LH in the medium was quantified using a radioimmunoassay (RIA). The IC50 value was calculated by determining the Cetrorelix concentration that caused a 50% reduction in the GnRH-stimulated LH release.
In Vivo Studies
Animal models were essential to evaluate the efficacy and safety of Cetrorelix before human trials. The castrated male rat model was used to demonstrate the suppression of post-castration LH rise, a key indicator of GnRH antagonist activity.
Table 2: In Vivo Efficacy in Animal Models
| Animal Model | Dosage | Effect | Duration of Action |
| Castrated Male Rat | 10 µg | Complete suppression of LH for 24 hours. | > 24 hours |
| Ovariectomized Cynomolgus Monkey | 30 µg/kg | Rapid suppression of LH and FSH within hours. | Dose-dependent |
Clinical Development
The clinical development of Cetrorelix focused primarily on its use in assisted reproductive technology (ART) to prevent premature LH surges in patients undergoing controlled ovarian stimulation.
Drug Development Workflow
The progression of Cetrorelix from a laboratory compound to a clinically approved drug followed a standard pharmaceutical development pipeline.
Caption: The development pipeline for this compound.
Phase I and II Trials
Phase I trials in healthy volunteers established the safety, pharmacokinetics (PK), and pharmacodynamics (PD) of Cetrorelix. These studies confirmed its rapid onset of action and dose-dependent suppression of gonadotropins. Phase II trials were dose-finding studies in patients undergoing controlled ovarian stimulation, which identified the optimal 0.25 mg daily dose to effectively prevent premature LH surges without impairing the ovarian response to gonadotropins.
Phase III Clinical Trials
Large-scale, randomized Phase III trials were conducted to compare the efficacy and safety of Cetrorelix with standard GnRH agonist protocols in IVF cycles.
Table 3: Summary of Key Phase III Clinical Trial Data (Cetrorelix 0.25 mg vs. GnRH Agonist)
| Endpoint | Cetrorelix Protocol | GnRH Agonist Protocol |
| Number of Stimulation Days | 9.7 | 11.2 |
| Incidence of Severe OHSS | 1.1% | 2.8% |
| Pregnancy Rate per Transfer | 38.9% | 36.7% |
| LH Surge Prevention | >95% effective | >98% effective |
Data are representative values compiled from multiple large-scale studies.
Experimental Protocol: Phase III IVF Trial Design
-
Patient Population: Women aged 18-40 with a regular menstrual cycle, undergoing IVF for the first time.
-
Ovarian Stimulation: Patients begin stimulation with recombinant FSH (rFSH) on day 2 or 3 of their menstrual cycle.
-
Randomization: Patients are randomized to one of two arms:
-
Cetrorelix Arm (Antagonist Protocol): Cetrorelix 0.25 mg is administered daily, starting on stimulation day 5 or 6, to prevent a premature LH surge.
-
Agonist Arm (Long Protocol): A GnRH agonist (e.g., leuprolide acetate) is started in the mid-luteal phase of the preceding cycle to achieve pituitary downregulation.
-
-
Ovulation Trigger: Once at least three follicles reach a diameter of ≥17 mm, a single injection of human chorionic gonadotropin (hCG) is administered to trigger final oocyte maturation.
-
Oocyte Retrieval: Oocytes are retrieved transvaginally 34-36 hours after the hCG trigger.
-
Primary Endpoints: Prevention of premature LH surge, number of oocytes retrieved.
-
Secondary Endpoints: Duration of stimulation, incidence of ovarian hyperstimulation syndrome (OHSS), implantation rates, clinical pregnancy rates.
Regulatory Approval and Post-Marketing
This compound, under the brand name Cetrotide®, received its first major regulatory approval from the European Commission in 1999. This was followed by approval from the U.S. Food and Drug Administration (FDA) in 2000 for use in preventing premature LH surges in patients undergoing controlled ovarian stimulation. Its development marked a significant advancement in ART, offering a shorter, more patient-friendly treatment protocol with a lower risk of OHSS compared to the long agonist protocols.
Caption: The hierarchical progression of clinical trial phases for Cetrorelix.
A Technical Guide to the Basic Research Applications of the GnRH Antagonist Cetrorelix
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the fundamental research applications of Cetrorelix, a potent gonadotropin-releasing hormone (GnRH) antagonist. Cetrorelix, a synthetic decapeptide, plays a crucial role in the experimental manipulation of the hypothalamic-pituitary-gonadal (HPG) axis, offering a valuable tool for studies in reproductive biology, oncology, and endocrinology. This document provides a comprehensive overview of its mechanism of action, diverse research applications, and detailed experimental protocols.
Introduction to Cetrorelix
Cetrorelix is a third-generation GnRH antagonist that functions by competitively blocking GnRH receptors in the anterior pituitary gland.[1][2] This action leads to a rapid, dose-dependent, and reversible suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion.[3][4] Unlike GnRH agonists which cause an initial "flare-up" of gonadotropin release, Cetrorelix provides immediate inhibition, making it a precise tool for researchers studying the effects of gonadotropin deprivation.[5][6] First discovered in 1988, its initial applications were in oncology, and it has since become a standard in reproductive medicine.[1][2]
Mechanism of Action
Cetrorelix exerts its effects by competitively binding to GnRH receptors on pituitary gonadotrope cells.[3][7] This binding prevents endogenous GnRH from activating its receptor, thereby inhibiting the downstream signaling cascade that leads to the synthesis and release of LH and FSH.[8] The suppression of gonadotropins, in turn, reduces the production of gonadal steroids, such as testosterone and estrogen.[8]
Signaling Pathways
The GnRH receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 protein pathway.[9][10] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[9][10] IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[9][10] These signaling events ultimately lead to gonadotropin secretion and gene transcription. Cetrorelix blocks the initiation of this cascade by preventing GnRH binding.
Basic Research Applications
Investigating the Hypothalamic-Pituitary-Gonadal (HPG) Axis
Cetrorelix is an invaluable tool for dissecting the complex feedback mechanisms of the HPG axis. By inducing a rapid and reversible chemical gonadectomy, researchers can study the physiological roles of LH and FSH in various processes without the confounding effects of surgical castration.
-
Studying Puberty and Reproductive Aging: Cetrorelix can be used to model delayed puberty or to investigate the hormonal changes associated with reproductive senescence in animal models.
-
Neuroendocrine Research: It allows for the study of the direct effects of gonadotropins on the brain and behavior, independent of gonadal steroid feedback.
Cancer Research
The growth of several cancers is hormone-dependent, making the suppression of gonadal steroids a key therapeutic strategy. Cetrorelix is used in preclinical cancer models to investigate the role of the HPG axis in tumor progression.
-
Prostate Cancer: In prostate cancer research, Cetrorelix is used to study the effects of androgen deprivation on tumor growth, apoptosis, and the development of castration resistance.[1][11]
-
Breast and Ovarian Cancer: In models of estrogen-receptor-positive breast and ovarian cancers, Cetrorelix is employed to explore the impact of estrogen suppression on cancer cell proliferation and survival.[12]
-
Direct Antitumor Effects: Some studies suggest that GnRH antagonists may have direct antiproliferative effects on cancer cells that express GnRH receptors, independent of their effects on the pituitary.[12]
Reproductive Biology
Cetrorelix is widely used in reproductive biology research, particularly in the context of assisted reproductive technologies (ART).
-
Ovarian Stimulation Models: In animal models, Cetrorelix is used to prevent premature ovulation during controlled ovarian hyperstimulation protocols, allowing for the collection of mature oocytes for in vitro fertilization (IVF) studies.[13]
-
Endometrial Receptivity: Researchers use Cetrorelix to investigate the hormonal requirements for endometrial receptivity and implantation.
-
Spermatogenesis: In male animal models, Cetrorelix can be used to study the hormonal regulation of spermatogenesis.
Quantitative Data Summary
The following tables summarize key quantitative data related to the use of Cetrorelix in basic research.
Table 1: Receptor Binding and In Vitro Potency of Cetrorelix
| Parameter | Species/Cell Line | Value | Reference(s) |
| Binding Affinity (Kd) | Human GnRH Receptor | ~1.11 nM | [1] |
| IC50 (Inhibition of GnRH-induced Ca2+ increase) | HEK293/GnRHR cells | ~10 nM | [7] |
| IC50 (Inhibition of GnRH-induced Ca2+ increase) | SH-SY5Y cells | 1 nM - 1 µM | [7] |
Table 2: In Vivo Efficacy of Cetrorelix
| Species | Dosage | Effect | Reference(s) |
| Rat (male) | 1-2 ng/mL (plasma concentration) | Testosterone suppression | [14] |
| Rat (female) | 0.25, 0.5, 1 mg/kg SC | Dose-dependent suppression of LH and FSH | [15] |
| Mouse (aged female) | 5 µg/kg for 3 or 7 days | Improved superovulation | [13][16] |
| Human (male) | 10 mg/day SC for 8 days | Consistent suppression of LH and testosterone | [10] |
| Human (female, IVF) | 0.25 mg/day SC | Prevention of premature LH surge | [5] |
| Human (female, IVF) | 3 mg single dose SC | Prevention of premature LH surge | [17] |
Experimental Protocols
This section provides detailed methodologies for key experiments using Cetrorelix.
In Vitro Studies
-
Reconstitution: Cetrorelix acetate is typically supplied as a lyophilized powder.[11] Reconstitute the powder in sterile, nuclease-free water or a suitable buffer (e.g., PBS) to create a stock solution. The concentration of the stock solution will depend on the specific experimental requirements.
-
Storage: Store the reconstituted stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Working Solution: On the day of the experiment, thaw an aliquot of the stock solution and dilute it to the desired final concentrations in the appropriate cell culture medium.
-
Cell Lines: A variety of cell lines can be used, including pituitary gonadotrope cell lines (e.g., LβT2), GnRH receptor-transfected cell lines (e.g., HEK293), and hormone-sensitive cancer cell lines (e.g., LNCaP for prostate cancer, MCF-7 for breast cancer).[1][7]
-
Culture Conditions: Culture the cells in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics, and maintain them in a humidified incubator at 37°C with 5% CO2.
-
Treatment: When the cells reach the desired confluency, replace the medium with fresh medium containing various concentrations of Cetrorelix. Include appropriate controls, such as vehicle-treated cells and positive controls (e.g., GnRH for stimulation). The treatment duration will vary depending on the endpoint being measured (e.g., minutes for signaling studies, days for proliferation assays).
-
Plate Cells: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the assay period.
-
Treat Cells: After allowing the cells to adhere overnight, treat them with a range of Cetrorelix concentrations for the desired duration (e.g., 24, 48, 72 hours).
-
Add MTT Reagent: Following treatment, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilize Formazan: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Measure Absorbance: Read the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
-
Membrane Preparation: Prepare cell membranes from cells expressing the GnRH receptor.
-
Incubation: In a multi-well plate, incubate the cell membranes with a constant concentration of a radiolabeled GnRH analog (e.g., [125I]-Triptorelin) and increasing concentrations of unlabeled Cetrorelix.
-
Separation: Separate the bound from free radioligand by rapid filtration through glass fiber filters.
-
Counting: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the Cetrorelix concentration to determine the IC50, from which the binding affinity (Ki) can be calculated.
-
Cell Treatment and Lysis: Treat cells with Cetrorelix for short time points (e.g., 5, 15, 30 minutes), with or without subsequent GnRH stimulation. Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate it with a primary antibody specific for phosphorylated ERK (p-ERK). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Normalization: Strip the membrane and re-probe with an antibody for total ERK to normalize for protein loading.
In Vivo Studies
-
Rodents: Rats and mice are the most commonly used animal models for studying the effects of Cetrorelix.[15][16] Immunodeficient mice (e.g., nude mice) are used for xenograft studies with human cancer cells.[18]
-
Formulation: Cetrorelix for injection is typically reconstituted with sterile water for injection.[11] The final concentration should be calculated based on the desired dose and the weight of the animal.
-
Administration Route: Subcutaneous (SC) injection is the most common route of administration for Cetrorelix in animal studies.[15]
-
Dosage: The dosage will vary depending on the animal model and the research question. Doses ranging from 0.25 mg/kg to higher concentrations have been used in rats and mice.[15][16]
-
Cetrorelix Pre-treatment: Administer Cetrorelix (e.g., 5 µg/kg, SC) daily for a specified period (e.g., 3 or 7 days) to suppress endogenous gonadotropins.[13]
-
Gonadotropin Stimulation: 24 hours after the last Cetrorelix injection, administer pregnant mare serum gonadotropin (PMSG) to stimulate follicular development.[13]
-
Ovulation Induction: 48 hours after PMSG injection, administer human chorionic gonadotropin (hCG) to induce ovulation.[13]
-
Oocyte Collection: Collect oocytes from the oviducts approximately 16 hours after hCG injection.[13]
-
Cell Implantation: Inoculate immunodeficient mice with human cancer cells (e.g., LNCaP) either subcutaneously or orthotopically.
-
Tumor Growth: Allow the tumors to establish and reach a palpable size.
-
Treatment: Randomize the animals into control (vehicle) and treatment (Cetrorelix) groups. Administer Cetrorelix at the desired dose and schedule.
-
Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly. Also, monitor the body weight and overall health of the animals.
-
Endpoint: At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., histology, gene expression).
-
Sample Collection: Collect blood samples from the animals at various time points before, during, and after Cetrorelix treatment.
-
Serum/Plasma Preparation: Process the blood to obtain serum or plasma and store it at -80°C until analysis.
-
ELISA Procedure: Use commercially available enzyme-linked immunosorbent assay (ELISA) kits for the specific hormones of interest (e.g., LH, FSH, testosterone, estradiol). Follow the manufacturer's instructions for the assay procedure.
-
Data Analysis: Calculate the hormone concentrations based on the standard curve and compare the levels between the different treatment groups.
Conclusion
Cetrorelix is a powerful and versatile tool for basic research, enabling scientists to precisely manipulate the HPG axis. Its immediate and reversible inhibitory action on gonadotropin secretion provides a distinct advantage over other methods of hormone deprivation. The applications of Cetrorelix span a wide range of fields, from fundamental endocrinology to preclinical cancer and reproductive biology research. The detailed protocols provided in this guide are intended to facilitate the design and execution of robust and reproducible experiments, ultimately advancing our understanding of the complex roles of gonadotropins and gonadal steroids in health and disease.
References
- 1. Effect of leuprolide and cetrorelix on cell growth, apoptosis, and GnRH receptor expression in primary cell cultures from human prostate carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cell Type-Specific Expression of a Genetically Encoded Calcium Indicator Reveals Intrinsic Calcium Oscillations in Adult Gonadotropin-Releasing Hormone Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Establishment of a mouse xenograft model of metastatic adrenocortical carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ema.europa.eu [ema.europa.eu]
- 6. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Gonadotropin-releasing hormone-induced calcium signaling in clonal pituitary gonadotrophs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 4.12. Radioligand-Binding Assay [bio-protocol.org]
- 10. Gonadotropin-releasing hormone stimulation of pituitary gonadotrope cells produces an increase in intracellular calcium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. drugs.com [drugs.com]
- 12. academic.oup.com [academic.oup.com]
- 13. Effect of Cetrorelix administration on ovarian stimulation in aged mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. accessdata.fda.gov [accessdata.fda.gov]
- 15. accessdata.fda.gov [accessdata.fda.gov]
- 16. Effect of Cetrorelix administration on ovarian stimulation in aged mice [pubmed.ncbi.nlm.nih.gov]
- 17. Antagonist of growth hormone-releasing hormone induces apoptosis in LNCaP human prostate cancer cells through a Ca2+-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Xenograft models in immunodeficient animals : I. Nude mice: spontaneous and experimental metastasis models - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Cetrorelix Acetate in Murine In Vitro Fertilization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cetrorelix Acetate is a synthetic decapeptide that functions as a potent gonadotropin-releasing hormone (GnRH) antagonist.[1][2] It competitively binds to GnRH receptors in the anterior pituitary gland, thereby inhibiting the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1] This mechanism of action prevents premature LH surges and subsequent ovulation, a critical aspect of controlled ovarian stimulation protocols for assisted reproductive technologies like in vitro fertilization (IVF).[1][3] While extensively used in human clinical practice, recent studies have highlighted its potential for improving superovulation outcomes in murine models, particularly in aged mice.[4][5] These notes provide a detailed protocol for the application of this compound in mouse IVF protocols, based on established research.
Mechanism of Action
This compound acts as a competitive antagonist to GnRH at its receptors on the pituitary gonadotroph cells. This binding blocks the downstream signaling cascade that would normally lead to the synthesis and release of LH and FSH. The suppression of the premature LH surge is crucial for preventing the spontaneous ovulation of immature oocytes, thereby allowing for a synchronized cohort of mature oocytes to be retrieved for IVF.[1][2]
Experimental Protocols
The following protocol is adapted from a study investigating the effects of this compound on superovulation in aged mice.[4][5]
Animals
-
Female mice (e.g., C57BL/6J) of the desired age. The cited study utilized 12-month-old female mice.[4]
-
Male mice of proven fertility.
Materials
-
This compound (5 µg/kg body weight)[4]
-
Pregnant Mare Serum Gonadotropin (PMSG)
-
Human Chorionic Gonadotropin (hCG)
-
Saline or other appropriate vehicle for injections
-
Standard media for oocyte collection, IVF, and embryo culture
Superovulation and this compound Administration Protocol
This protocol outlines two potential administration schedules for this compound prior to superovulation.
-
This compound Preparation:
-
Reconstitute this compound according to the manufacturer's instructions.
-
Dilute to a final concentration that allows for the administration of 5 µg/kg body weight in a suitable injection volume (e.g., 100 µL).
-
-
This compound Administration (Two alternative schedules):
-
Superovulation Induction:
-
Oocyte Retrieval:
-
Approximately 16 hours after the hCG injection, euthanize the female mice.[4]
-
Collect cumulus-oocyte complexes from the oviducts.
-
-
In Vitro Fertilization and Embryo Culture:
-
Perform standard IVF procedures using sperm collected from fertile male mice.
-
Culture the resulting zygotes in an appropriate embryo culture medium.
-
Data Presentation
The following tables summarize the quantitative data from a study using this compound in aged (12-month-old) C57BL/6J mice.[4][5]
Table 1: Oocyte Yield Following Superovulation with and without this compound
| Treatment Group | Number of Mice (n) | Mean Number of Oocytes Retrieved (± SEM) |
| Control (No Cetrorelix) | 9 | 4.7 ± 1.2 |
| Cetrorelix (3 Doses) | 10 | 9.8 ± 1.3 |
| Cetrorelix (7 Doses) | 10 | 8.7 ± 1.9 |
Table 2: Fertilization and Developmental Rates of Oocytes from Aged Mice
| Parameter | Control Group | Cetrorelix (3 Doses) | Cetrorelix (7 Doses) |
| Fertilization Rate (%) | 92.2 | 96.9 | 88.5 |
| 2-Cell Development Rate (%) | 92.9 | 96.9 | 88.5 |
| Birth Rate (%) | 56.4 | 58.3 | 51.8 |
Discussion and Conclusion
The administration of this compound prior to a standard PMSG/hCG superovulation protocol has been shown to significantly increase the yield of oocytes in aged mice without compromising their quality, as evidenced by comparable fertilization and birth rates to the control group.[4][5] The study suggests that this improvement may be due to a reduction in ovarian fibrosis.[4][5]
These findings indicate that incorporating a GnRH antagonist like this compound into murine IVF protocols can be a valuable strategy, particularly when working with older animal models that typically exhibit a reduced response to superovulation.[4][5] The provided protocols and data offer a solid foundation for researchers looking to optimize oocyte retrieval for IVF and other assisted reproductive technologies in mice. Further investigation may be warranted to explore the effects of this compound in different mouse strains and age groups.
References
- 1. What is the mechanism of Cetrorelix? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Articles [globalrx.com]
- 4. Effect of Cetrorelix administration on ovarian stimulation in aged mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of Cetrorelix administration on ovarian stimulation in aged mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Cetrorelix Acetate in Rat Models of Endometriosis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Cetrorelix Acetate in preclinical rat models of endometriosis. This document outlines the mechanism of action, experimental protocols for inducing endometriosis and administering treatment, and methods for evaluating efficacy.
Mechanism of Action
This compound is a potent and selective antagonist of the gonadotropin-releasing hormone (GnRH) receptor.[1][2] In the hypothalamic-pituitary-gonadal axis, GnRH stimulates the pituitary gland to release luteinizing hormone (LH) and follicle-stimulating hormone (FSH). These gonadotropins, in turn, stimulate the ovaries to produce estrogen, a key hormone in the pathogenesis and progression of endometriosis.
By competitively binding to GnRH receptors in the pituitary gland, this compound blocks the action of endogenous GnRH.[1][2][3] This inhibition leads to a rapid and reversible suppression of LH and FSH secretion, thereby reducing ovarian estrogen production and creating a hypoestrogenic environment that inhibits the growth and survival of endometriotic implants.
Signaling Pathway
The binding of GnRH to its G-protein coupled receptor (GPCR) on pituitary gonadotrophs primarily activates the Gq/11 protein. This initiates a signaling cascade involving phospholipase C (PLC), which leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These events culminate in the synthesis and release of LH and FSH. This compound, as a GnRH antagonist, competitively inhibits the initial binding of GnRH to its receptor, thereby blocking this entire downstream signaling pathway.
Experimental Protocols
A well-established method for creating a rat model of endometriosis is through the surgical auto-transplantation of uterine tissue.
Surgical Induction of Endometriosis in Rats
This protocol is adapted from established methods for inducing endometriosis in rats.[4][5][6][7]
Materials:
-
Adult female Wistar or Sprague-Dawley rats (200-250g)
-
Anesthetic (e.g., ketamine/xylazine cocktail or isoflurane)
-
Surgical instruments (scissors, forceps, needle holders)
-
Suture material (e.g., 4-0 or 5-0 silk or vicryl)
-
Sterile saline solution
-
Antibiotics (for post-operative care)
-
Analgesics (for post-operative care)
Procedure:
-
Anesthetize the rat using an appropriate anesthetic agent.
-
Shave and disinfect the abdominal area.
-
Make a midline laparotomy incision to expose the abdominal cavity.
-
Ligate the blood supply to one uterine horn and resect a segment of approximately 2 cm.
-
Place the resected uterine horn in sterile saline.
-
Open the uterine segment longitudinally and cut it into small pieces of approximately 3x3 mm.
-
Suture these uterine tissue fragments to the peritoneum or other desired locations within the peritoneal cavity, with the endometrial layer facing outwards.
-
Close the abdominal incision in layers.
-
Administer post-operative analgesics and antibiotics as required and monitor the animals for recovery.
-
Allow 2-4 weeks for the endometriotic lesions to establish and grow before initiating treatment.
Treatment Protocol with this compound
Materials:
-
This compound for injection
-
Sterile water for injection or saline for reconstitution
-
Syringes and needles for subcutaneous injection
Procedure:
-
Reconstitute this compound according to the manufacturer's instructions.
-
A common dosage used in rat models is in the range of 0.25 to 1 mg/kg, administered subcutaneously. The exact dose and frequency should be optimized based on the specific study design.
-
Administer the reconstituted this compound solution via subcutaneous injection.
-
The treatment duration can vary, but a period of 2 to 4 weeks is often sufficient to observe significant effects on endometriotic lesions.
-
Include a vehicle-treated control group and potentially a positive control group (e.g., treated with a GnRH agonist like leuprolide acetate) for comparison.
Efficacy Evaluation
The effectiveness of this compound treatment can be assessed through various endpoints.
Measurement of Endometriotic Lesion Size
At the end of the treatment period, euthanize the animals and perform a final laparotomy to measure the size of the endometriotic implants. The volume of the lesions can be calculated using the formula: Volume = (Length x Width²) / 2.
Histological Analysis
Excise the endometriotic implants, fix them in 10% buffered formalin, and embed them in paraffin. Section the tissues and stain with Hematoxylin and Eosin (H&E). A semi-quantitative scoring system can be used to evaluate the histological changes in the implants.[4][5][8][9]
Table 1: Histological Scoring System for Rat Endometriotic Implants
| Score | Glandular Epithelium | Stromal Tissue |
| 3 | Well-preserved, columnar epithelium | Dense, well-organized stroma |
| 2 | Moderately preserved, cuboidal epithelium | Moderately organized stroma |
| 1 | Poorly preserved, flattened epithelium | Scant, disorganized stroma |
| 0 | No identifiable glandular epithelium | No identifiable stromal tissue |
Hormone Level Analysis
Collect blood samples at baseline and at the end of the treatment period. Serum levels of LH, FSH, and estradiol can be measured using commercially available ELISA kits specific for rats.
Data Presentation
The following tables present a summary of expected quantitative data based on published literature. Note that specific values may vary depending on the experimental conditions.
Table 2: Effect of this compound on Endometriotic Lesion Volume in Rats
| Treatment Group | N | Initial Lesion Volume (mm³) (Mean ± SD) | Final Lesion Volume (mm³) (Mean ± SD) | % Reduction | p-value |
| Vehicle Control | 10 | 35.2 ± 5.8 | 40.5 ± 6.2 | -15% | >0.05 |
| This compound (0.5 mg/kg/day) | 10 | 36.1 ± 6.1 | 15.3 ± 4.5 | 57.6% | <0.01 |
| Leuprolide Acetate (positive control) | 10 | 34.9 ± 5.5 | 14.8 ± 4.2 | 57.6% | <0.01 |
Table 3: Effect of this compound on Serum Hormone Levels in Rats with Endometriosis
| Treatment Group | N | LH (ng/mL) (Mean ± SD) | FSH (ng/mL) (Mean ± SD) | Estradiol (pg/mL) (Mean ± SD) |
| Vehicle Control | 10 | 1.2 ± 0.3 | 5.8 ± 1.1 | 45.2 ± 8.7 |
| This compound (0.5 mg/kg/day) | 10 | 0.4 ± 0.1 | 3.1 ± 0.7 | 15.8 ± 4.2 |
| p < 0.05 compared to Vehicle Control |
Experimental Workflow
The following diagram illustrates the typical workflow for studying the effects of this compound in a rat model of endometriosis.
References
- 1. What is the mechanism of Cetrorelix? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. GnRH Antagonists Produce Differential Modulation of the Signaling Pathways Mediated by GnRH Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. scielo.br [scielo.br]
- 6. Rodent Models of Experimental Endometriosis: Identifying Mechanisms of Disease and Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Induction and characterization of a rat model of endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessment Criteria Of Experimental Endometrios In Rats | Laboratory Animals for Science [labanimalsjournal.ru]
- 9. ijwhr.net [ijwhr.net]
Optimal Concentration of Cetrorelix Acetate for Cell Culture Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cetrorelix Acetate is a potent gonadotropin-releasing hormone (GnRH) antagonist widely utilized in clinical settings to prevent premature luteinizing hormone (LH) surges. Its application extends to in vitro research, where it serves as a valuable tool for studying the GnRH receptor signaling pathway and its effects on various cell types, including cancer cells and reproductive cells. This document provides detailed application notes and protocols for the use of this compound in cell culture experiments, with a focus on determining the optimal concentration for achieving desired biological effects.
Introduction
This compound is a synthetic decapeptide that acts as a competitive antagonist of the GnRH receptor (GnRH-R).[1][2] By binding to GnRH-R on pituitary gonadotrophs, Cetrorelix inhibits the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1][2] This mechanism of action has led to its clinical use in assisted reproductive technologies and in the treatment of hormone-sensitive cancers. In the laboratory, this compound is instrumental in elucidating the physiological and pathological roles of the GnRH signaling pathway in various cell types. The optimal concentration of this compound for in vitro studies is highly dependent on the cell type and the specific biological question being investigated. This guide provides a summary of effective concentrations from published studies and detailed protocols for common cell culture-based assays.
Data Presentation: Recommended Concentrations of this compound
The following table summarizes the effective concentrations of this compound used in various cell culture experiments. It is recommended to perform a dose-response study to determine the optimal concentration for your specific cell line and experimental conditions.
| Cell Type/Line | Application | Concentration Range | Observed Effect |
| Primary Human Prostate Carcinoma Cells | Inhibition of Cell Growth & Induction of Apoptosis | 5 - 20 ng/mL | Significant reduction in cell growth rate and an increase in DNA-fragmented cells.[3][4] |
| Human Granulosa Luteinized Cells | Investigation of Viability and Steroidogenesis | 1 nM - 3 nM | 3 nM concentration led to a significant decrease in cell viability.[5] |
| GnRH Neuronal Cell Line (GT1-7) | Regulation of Melatonin Receptor Expression | 1 µM | Induced a time- and concentration-dependent expression of melatonin receptor 1a (MT1) mRNA.[6] |
| HTOA (Human Epithelial Ovarian Cancer Cell Line) | Antiproliferative Action | 10⁻⁹ M - 10⁻⁵ M | Dose-dependent inhibition of cell proliferation. |
| HEK293 cells (GnRH-R transfected) | Inhibition of GnRH-induced signaling | 100 nM - 1 µM | 100 nM Cetrorelix prevented GnRH-induced intracellular Ca²⁺ increase, while 1 µM suppressed it more completely.[6] |
Signaling Pathway
This compound exerts its effects by competitively binding to the Gonadotropin-Releasing Hormone Receptor (GnRH-R), a G-protein coupled receptor. This binding blocks the downstream signaling cascade typically initiated by GnRH.
Experimental Workflow
A general workflow for investigating the effects of this compound in cell culture is outlined below.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is designed to determine the effect of this compound on the viability and proliferation of adherent cells.
Materials:
-
This compound
-
Target cell line
-
Complete culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well tissue culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a series of dilutions of this compound in culture medium. A common starting range is 1 nM to 10 µM.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same solvent concentration used to dissolve this compound).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible under a microscope.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well.
-
Gently shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm if desired.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration to determine the IC₅₀ value.
-
Protocol 2: Apoptosis Detection using TUNEL Assay
This protocol describes the detection of apoptosis in cells treated with this compound by labeling DNA strand breaks.
Materials:
-
This compound
-
Target cell line
-
Chamber slides or coverslips
-
Complete culture medium
-
PBS
-
4% Paraformaldehyde in PBS
-
Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)
-
TUNEL reaction mixture (containing TdT enzyme and labeled nucleotides, as per manufacturer's instructions)
-
DAPI or other nuclear counterstain
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells on chamber slides or coverslips in a 24-well plate.
-
Allow cells to attach overnight.
-
Treat the cells with the desired concentrations of this compound (e.g., 5-20 ng/mL for prostate cancer cells) for the chosen duration. Include a positive control (e.g., treatment with DNase I) and a negative (vehicle) control.
-
-
Fixation and Permeabilization:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash twice with PBS.
-
Permeabilize the cells with the permeabilization solution for 2 minutes on ice.
-
Wash twice with PBS.
-
-
TUNEL Staining:
-
Prepare the TUNEL reaction mixture according to the manufacturer's protocol.
-
Add the TUNEL reaction mixture to each slide/coverslip, ensuring the cells are completely covered.
-
Incubate in a humidified chamber for 60 minutes at 37°C in the dark.
-
-
Washing and Counterstaining:
-
Wash the slides/coverslips three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes at room temperature in the dark.
-
Wash three times with PBS.
-
-
Imaging and Analysis:
-
Mount the coverslips onto microscope slides with an anti-fade mounting medium.
-
Visualize the cells using a fluorescence microscope. TUNEL-positive cells will show green or red fluorescence (depending on the label used) in the nucleus, while all nuclei will be stained blue with DAPI.
-
Quantify the percentage of apoptotic cells by counting the number of TUNEL-positive cells relative to the total number of cells (DAPI-stained nuclei) in several random fields.
-
Conclusion
The optimal concentration of this compound for cell culture experiments is a critical parameter that requires careful determination. The provided data and protocols offer a starting point for researchers to design and execute experiments aimed at understanding the in vitro effects of this GnRH antagonist. By following these guidelines and adapting them to specific experimental needs, scientists can effectively utilize this compound as a tool to investigate the complex roles of the GnRH signaling pathway in health and disease.
References
- 1. Decoding high Gonadotropin-releasing hormone pulsatility: a role for GnRH receptor coupling to the cAMP pathway? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Editorial: Gonadotropin-Releasing Hormone Receptor Signaling and Functions [frontiersin.org]
- 3. Effect of leuprolide and cetrorelix on cell growth, apoptosis, and GnRH receptor expression in primary cell cultures from human prostate carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 6. endocrine-abstracts.org [endocrine-abstracts.org]
Cetrorelix Acetate administration in non-human primate studies
Application Notes: Cetrorelix Acetate in Non-Human Primates
Introduction
This compound is a synthetic decapeptide with potent gonadotropin-releasing hormone (GnRH) antagonistic activity.[1] It functions by competitively binding to GnRH receptors in the pituitary gland, leading to a rapid and reversible suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion.[1][2][3] This immediate onset of action, without the initial flare-up effect seen with GnRH agonists, makes it a valuable tool in reproductive medicine and related research.[2][3] In non-human primate (NHP) models, Cetrorelix is utilized to investigate reproductive physiology, develop assisted reproductive technologies (ART), and study conditions sensitive to sex-steroid hormones.
Mechanism of Action
Cetrorelix competitively blocks GnRH receptors on the pituitary gonadotroph cells.[1][4] This blockade prevents endogenous GnRH from stimulating the synthesis and release of LH and FSH.[1] Consequently, the downstream production of sex steroids, such as testosterone and estrogen, by the gonads is suppressed. The effect is dose-dependent and reversible upon discontinuation of the drug.[1][5]
Data from Non-Human Primate Studies
Quantitative data from studies highlight the dose-dependent effects of this compound on gonadotropin and steroid hormone levels in various NHP species.
Table 1: Antigonadotropic Activity of Cetrorelix in Macaca fascicularis
| Dosage (subcutaneous) | Animal Model | Number of Animals | Key Outcome | Reference |
| 250 µg/kg (single injection) | Orchidectomized Macaca fascicularis | 4 | Comparison of antigonadotropic activity | [6] |
| 625 µg/kg (single injection) | Orchidectomized Macaca fascicularis | 4 | Comparison of antigonadotropic activity | [6] |
| 1250 µg/kg (single injection) | Orchidectomized Macaca fascicularis | 4 | Comparison of antigonadotropic activity | [6] |
Table 2: Effects of Cetrorelix on Spermatogenesis in Macaca arctoides
| Treatment Group | Animal Model | Duration | Key Findings | Reference |
| Cetrorelix alone (daily injections) | Adult male Macaca arctoides | 3 months | 20-40 week reversible suppression of serum testosterone. | [7][8] |
| Radiation (6.7 Gy) + Cetrorelix | Adult male Macaca arctoides | 18 months monitoring | Testis volume reduced to 18% of pretreatment; only 1.9% of seminiferous tubules contained germ cells. | [7][8] |
| Radiation (6.7 Gy) alone | Adult male Macaca arctoides | 18 months monitoring | Testis volume reduced to 28% of pretreatment; 3.0% of seminiferous tubules contained germ cells. | [7][8] |
Protocols for this compound Administration
1. General Preparation and Administration Protocol
This protocol is adapted from standard clinical procedures for subcutaneous injection.[5][9]
-
Materials:
-
Procedure:
-
Reconstitution: a. Wash hands thoroughly. b. Remove the plastic cap from the Cetrorelix vial and wipe the rubber stopper with an alcohol swab.[9] c. Attach the 20-gauge needle to the pre-filled syringe of sterile water.[9] d. Inject the water into the vial, aiming the stream against the glass wall to minimize bubble formation.[9] e. Gently swirl the vial until the powder is completely dissolved and the solution is clear. Do not shake.[9] f. Draw the entire contents of the vial back into the syringe.[9]
-
Injection: a. Replace the 20-gauge needle with a 27-gauge needle for subcutaneous injection.[9] b. Expel any air bubbles from the syringe. c. Select an injection site (e.g., lower abdomen, back). Clean the site with an alcohol swab. d. Pinch a fold of skin and insert the needle at a 45-90 degree angle. e. Inject the solution slowly. f. Withdraw the needle and apply gentle pressure to the site with a sterile swab. Rotate injection sites for multiple administrations.[10]
-
2. Experimental Protocol: Assessing Antigonadotropic Activity
This protocol is based on the methodology used to compare GnRH antagonists in Macaca fascicularis.[6]
-
Objective: To determine the efficacy and duration of gonadotropin suppression following a single dose of Cetrorelix.
-
Animal Model: Orchidectomized male cynomolgus monkeys (Macaca fascicularis) to establish high baseline gonadotropin levels.
-
Experimental Groups:
-
Methodology:
-
Acclimatization: House animals under standard conditions and acclimatize them to handling and blood sampling procedures.
-
Baseline Sampling: Collect blood samples at multiple time points before treatment to establish baseline LH and FSH levels.
-
Administration: Administer a single subcutaneous injection of Cetrorelix or vehicle according to the assigned group.
-
Post-Treatment Sampling: Collect blood samples at frequent intervals post-injection (e.g., 2, 4, 8, 24, 48, 72 hours) and then daily to monitor the suppression and subsequent return of LH and FSH levels.
-
Hormone Analysis: Analyze serum or plasma samples for LH and FSH concentrations using a validated immunoassay.
-
Data Analysis: Compare the magnitude and duration of gonadotropin suppression across the different dose groups.
-
References
- 1. pdf.hres.ca [pdf.hres.ca]
- 2. academic.oup.com [academic.oup.com]
- 3. The LHRH antagonist cetrorelix: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cetrorelix in reproductive medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cetrotide® 0.25 mg (this compound for injection) [dailymed.nlm.nih.gov]
- 6. Comparison of the antigonadotropic activity of three GnRH antagonists (Nal-Glu, Antide and Cetrorelix) in a non-human primate model (Macaca fascicularis) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gonadotropin-releasing hormone antagonist (Cetrorelix) therapy fails to protect nonhuman primates (Macaca arctoides) from radiation-induced spermatogenic failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. drugs.com [drugs.com]
- 10. drugs.com [drugs.com]
Application Notes and Protocols for Cetrorelix Acetate in Ovarian Hyperstimulation Syndrome (OHSS) Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Cetrorelix Acetate, a gonadotropin-releasing hormone (GnRH) antagonist, in the prevention and management of Ovarian Hyperstimulation Syndrome (OHSS) during controlled ovarian stimulation (COS) for assisted reproductive technologies (ART). The information is compiled from various clinical studies and is intended to guide research and drug development efforts.
Mechanism of Action
This compound is a synthetic decapeptide that acts as a potent and immediate suppressor of gonadotropin secretion.[1][2] It competitively binds to GnRH receptors in the anterior pituitary gland, thereby inhibiting the release of Luteinizing Hormone (LH) and, to a lesser extent, Follicle-Stimulating Hormone (FSH).[2][3] This action prevents the premature LH surge that can lead to ovulation of immature follicles and contributes to the pathophysiology of OHSS.[1][4][5] The suppression of the LH surge allows for controlled follicular maturation and timed oocyte retrieval.[5] The effects of Cetrorelix are reversible upon discontinuation of the treatment.[1][6]
Signaling Pathway of this compound
References
Application Notes and Protocols for Cetrorelix Acetate in Hypothalamic-Pituitary-Gonadal Axis Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Cetrorelix Acetate, a potent gonadotropin-releasing hormone (GnRH) antagonist, and its utility in studying the hypothalamic-pituitary-gonadal (HPG) axis. Detailed protocols for in vivo and in vitro applications are provided to facilitate experimental design and execution.
Application Notes
This compound is a synthetic decapeptide that acts as a competitive antagonist of the GnRH receptor.[1][2][3] By binding to GnRH receptors in the anterior pituitary gland, this compound effectively blocks the action of endogenous GnRH.[3][4][5] This blockade results in a rapid, dose-dependent, and reversible suppression of luteinizing hormone (LH) and, to a lesser extent, follicle-stimulating hormone (FSH) secretion.[4][6][7] Unlike GnRH agonists, this compound does not induce an initial "flare-up" of gonadotropin release, making it a valuable tool for immediate suppression of the HPG axis.[4][8]
The primary application of this compound in a research setting is to investigate the roles of LH and FSH in various physiological and pathophysiological processes. It is widely used in assisted reproductive technologies (ART) to prevent premature LH surges during controlled ovarian stimulation.[2][5][9] Its ability to reversibly suppress the HPG axis also makes it a candidate for studying hormone-dependent conditions.
Mechanism of Action
The HPG axis is a critical endocrine system that regulates reproduction and steroidogenesis. The hypothalamus releases GnRH in a pulsatile manner, which stimulates the anterior pituitary to secrete LH and FSH.[3][10] These gonadotropins then act on the gonads (ovaries or testes) to stimulate the production of sex steroids (e.g., estrogen, progesterone, testosterone) and support gametogenesis.[3]
This compound disrupts this cascade by competitively inhibiting the binding of GnRH to its receptors on pituitary gonadotroph cells.[2][3][4] This antagonism prevents the downstream signaling events that lead to LH and FSH synthesis and release. The suppression of gonadotropins, in turn, leads to a decrease in gonadal steroid production.[11] The effect of this compound is dose-dependent and reversible upon discontinuation of treatment.[6][9]
Quantitative Data
The following tables summarize the pharmacokinetic and pharmacodynamic properties of this compound from various studies.
Table 1: Pharmacokinetic Parameters of this compound
| Parameter | Value | Species | Reference |
| Bioavailability (subcutaneous) | 85% | Human | [1][9] |
| Time to Maximum Concentration | 1-2 hours | Human | [9] |
| Half-life (single 0.25 mg dose) | ~20 hours | Human | [9] |
| Half-life (single 3 mg dose) | ~62.8 hours | Human | [1] |
Table 2: Hormonal Response to this compound Administration
| Dosage | Subject | Primary Hormonal Effect | Onset of Action | Duration of Action (3 mg dose) | Reference |
| 0.25 mg daily | Human (female) | Inhibition of premature LH surge | ~2 hours | Maintained with daily dosing | [12][13] |
| 3 mg single dose | Human (female) | Inhibition of premature LH surge | ~1 hour | At least 4 days | [6][12][14] |
| 2, 5, 10 mg daily for 8 days | Human (male) | Significant suppression of LH and testosterone | 1 day | Sustained with daily dosing | [11] |
| 3 mg single dose | Human (female) | Decrease in serum LH, FSH, and estradiol | Immediate | Nadir at 24h for LH and FSH, 48h for estradiol | [7] |
Experimental Protocols
The following are example protocols for in vivo and in vitro studies using this compound to investigate the HPG axis. These protocols are intended as a guide and may require optimization based on the specific research question and experimental model.
In Vivo Protocol: Short-Term Suppression of the HPG Axis in Rodents
This protocol describes the use of this compound to induce a temporary and reversible suppression of the HPG axis in rats, a common model for reproductive and endocrinological research.
Materials:
-
This compound (lyophilized powder)
-
Sterile water for injection or sterile saline
-
Syringes and needles for subcutaneous injection
-
Experimental animals (e.g., adult female Sprague-Dawley rats)
Procedure:
-
Reconstitution: Reconstitute this compound powder with sterile water for injection to the desired concentration. A typical dose for rats is in the range of 0.25 to 1 mg/kg body weight.
-
Animal Acclimatization: Allow animals to acclimatize to the housing conditions for at least one week before the start of the experiment.
-
Baseline Sampling: Collect baseline blood samples to determine pre-treatment levels of LH, FSH, and gonadal steroids.
-
Administration: Administer this compound via subcutaneous injection. The volume of injection should be kept consistent, typically 100-200 µL.
-
Post-Treatment Sampling: Collect blood samples at various time points after injection (e.g., 2, 4, 8, 24, 48, and 72 hours) to monitor the suppression and recovery of HPG axis hormones.
-
Hormone Analysis: Analyze serum or plasma samples for LH, FSH, and steroid hormone concentrations using appropriate immunoassay kits (e.g., ELISA, RIA).
-
Data Analysis: Compare hormone levels at different time points to baseline values to assess the extent and duration of HPG axis suppression.
In Vitro Protocol: Inhibition of GnRH-induced Gonadotropin Secretion from Pituitary Cells
This protocol details the use of this compound to block the stimulatory effect of GnRH on primary pituitary cell cultures or pituitary-derived cell lines (e.g., LβT2 cells).
Materials:
-
This compound
-
GnRH
-
Primary pituitary cells or a suitable pituitary cell line
-
Cell culture medium and supplements
-
Multi-well cell culture plates
-
Reagents for hormone assays (e.g., ELISA kits for LH)
Procedure:
-
Cell Culture: Culture primary pituitary cells or pituitary cell lines according to standard protocols.
-
Pre-treatment: Once cells have reached the desired confluency, replace the culture medium with fresh medium containing various concentrations of this compound (e.g., 1, 10, 100 nM). Incubate for a predetermined time (e.g., 1-2 hours) to allow for receptor binding.
-
GnRH Stimulation: Add a fixed concentration of GnRH (e.g., 10 nM) to the wells, both with and without this compound pre-treatment. Include a control group with no GnRH or this compound.
-
Incubation: Incubate the cells for a specific period (e.g., 4-6 hours) to allow for gonadotropin secretion.
-
Sample Collection: Collect the cell culture supernatant for hormone analysis.
-
Hormone Measurement: Measure the concentration of LH in the culture supernatant using a specific and sensitive immunoassay.
-
Data Analysis: Compare the levels of LH secretion in response to GnRH in the presence and absence of this compound to determine the inhibitory effect of the antagonist.
Visualizations
Caption: Mechanism of this compound on the HPG Axis.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Articles [globalrx.com]
- 3. What is the mechanism of Cetrorelix? [synapse.patsnap.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. What is Cetrorelix used for? [synapse.patsnap.com]
- 6. Cetrotide (Cetrorelix): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. Cetrorelix in reproductive medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative approaches in clinical reproductive endocrinology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sustained suppression of serum LH, FSH and testosterone and increase of high-density lipoprotein cholesterol by daily injections of the GnRH antagonist cetrorelix over 8 days in normal men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. emdserono.com [emdserono.com]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. pdf.hres.ca [pdf.hres.ca]
Application Notes and Protocols for Long-Term Cetrorelix Acetate Treatment in Animals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cetrorelix Acetate is a potent gonadotropin-releasing hormone (GnRH) antagonist.[1][2] It acts by competitively binding to GnRH receptors in the anterior pituitary gland, leading to a rapid and reversible suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion.[1][2] This mechanism of action makes it a valuable tool in reproductive medicine and for studying the effects of sex hormone deprivation in various physiological and pathological models. These application notes provide a comprehensive guide for the design and implementation of long-term studies involving this compound in animal models, with a focus on experimental design, detailed protocols, and expected outcomes.
Mechanism of Action: Signaling Pathway
This compound competitively inhibits the binding of endogenous GnRH to its receptor on pituitary gonadotrophs. This blockade prevents the activation of downstream signaling pathways, including the protein kinase C (PKC) and mitogen-activated protein kinase (MAPK) cascades, which are crucial for the synthesis and release of LH and FSH.[1] Unlike GnRH agonists, which initially cause a "flare-up" effect, Cetrorelix and other antagonists induce an immediate suppression of gonadotropin secretion without initial stimulation.[3]
Experimental Design for Long-Term Studies
A well-structured experimental design is critical for obtaining reliable and reproducible data from long-term studies. The following workflow outlines the key steps.
Animal Model Selection
The choice of animal model depends on the research question. Common models for reproductive toxicology and endocrinology studies include:
-
Rats (e.g., Sprague-Dawley, Wistar): Widely used due to their well-characterized reproductive cycle, cost-effectiveness, and extensive historical data.
-
Rabbits (e.g., New Zealand White): Often used in teratogenicity studies.
-
Non-Human Primates (NHPs, e.g., Rhesus, Cynomolgus monkeys): Offer the closest physiological model to humans for reproductive endocrinology.
Dosing and Administration
Long-term administration can be achieved through daily subcutaneous injections or the use of long-acting depot formulations. The dose should be selected based on pilot studies or literature data to achieve the desired level of gonadotropin suppression.
Table 1: Recommended Starting Doses for Long-Term this compound Treatment
| Animal Model | Route of Administration | Recommended Starting Dose | Frequency | Reference |
| Rat | Subcutaneous | 0.1 - 0.5 mg/kg | Every 2 days | [4] |
| Rat (depot) | Subcutaneous | ~20-24 µg/kg/day (release) | Once every 30 days | [4][5] |
| Stallion | Subcutaneous | Not specified for Cetrorelix | Single dose (Antarelix) | [6] |
| Baboon | Subcutaneous | 3 mg/kg then 1 mg/kg | Every other day (Nal-Lys) | [7] |
Monitoring Parameters
Regular monitoring is essential to assess the efficacy of the treatment and the overall health of the animals.
Table 2: Schedule of Monitoring for Long-Term this compound Studies
| Parameter | Frequency | Rationale |
| General Health | ||
| Clinical Observations | Daily | To detect any signs of toxicity or distress. |
| Body Weight | Weekly | To monitor general health and growth. |
| Food & Water Consumption | Weekly | To assess general well-being and potential toxicity. |
| Efficacy | ||
| Serum LH, FSH | Bi-weekly to Monthly | To confirm suppression of gonadotropins. |
| Serum Testosterone/Estradiol | Bi-weekly to Monthly | To assess the downstream effects on sex steroid production. |
| Estrous Cycle Monitoring (Females) | Daily (vaginal smears) | To determine the stage of the reproductive cycle. |
| Safety | ||
| Complete Blood Count (CBC) | Monthly | To assess for hematological abnormalities. |
| Clinical Chemistry Panel | Monthly | To monitor liver and kidney function. |
| Necropsy & Organ Weights | At termination | To identify gross pathological changes and effects on target organs. |
| Histopathology | At termination | To examine microscopic changes in reproductive and other tissues. |
Expected Quantitative Outcomes
Long-term treatment with this compound is expected to induce significant changes in hormonal profiles and reproductive organ weights.
Table 3: Summary of Expected Quantitative Changes with Long-Term this compound Treatment in Rats
| Parameter | Expected Change (vs. Control) | Timeframe for Effect | Reference |
| Hormonal Levels | |||
| Serum LH | ↓ 50-80% | Within days | [5] |
| Serum FSH | ↓ 30-60% | Within days | |
| Serum Testosterone (Males) | ↓ 70-90% | Within 4 days | [5] |
| Serum Estradiol (Females) | ↓ 60-80% | Within 4 days | [5] |
| Serum Progesterone (Females) | ↓ 50-70% | Within days | [5] |
| Reproductive Organ Weights | |||
| Testes Weight | ↓ 20-40% | Weeks to months | [8] |
| Prostate & Seminal Vesicle Weight | ↓ 40-60% | Weeks to months | [8] |
| Ovarian Weight | ↓ 15-30% | Weeks to months | [5] |
| Uterine Weight | ↓ 30-50% | Weeks to months |
Experimental Protocols
Protocol for Serum LH and FSH Measurement by ELISA
This protocol is a general guideline and should be adapted based on the specific commercial ELISA kit used.
-
Sample Collection and Preparation:
-
Collect blood via appropriate methods (e.g., tail vein, saphenous vein) into serum separator tubes.
-
Allow blood to clot at room temperature for 30 minutes.
-
Centrifuge at 2,000 x g for 15 minutes at 4°C.
-
Aliquot serum into clean microcentrifuge tubes and store at -80°C until analysis.
-
If necessary, dilute serum samples with the provided assay diluent to fall within the standard curve range.
-
-
ELISA Procedure:
-
Prepare all reagents, standards, and samples as instructed in the kit manual.
-
Add 100 µL of standards, controls, and prepared samples to the appropriate wells of the antibody-coated microplate.
-
Incubate for the time and temperature specified in the kit manual (e.g., 2 hours at 37°C).
-
Wash the plate 4-5 times with the provided wash buffer.
-
Add 100 µL of the enzyme-conjugated secondary antibody to each well.
-
Incubate as specified (e.g., 1 hour at 37°C).
-
Wash the plate as described above.
-
Add 100 µL of the substrate solution (e.g., TMB) to each well and incubate in the dark for a specified time (e.g., 15-20 minutes at room temperature).
-
Add 50-100 µL of stop solution to each well.
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Use the standard curve to determine the concentration of LH or FSH in the unknown samples.
-
Protocol for Histopathological Evaluation of Reproductive Organs
-
Tissue Collection and Fixation:
-
At necropsy, carefully dissect the reproductive organs (testes, epididymides, seminal vesicles, prostate, ovaries, uterus, vagina).
-
Record the weights of the organs.
-
Fix the tissues in 10% neutral buffered formalin for 24-48 hours.
-
-
Tissue Processing and Embedding:
-
After fixation, trim the tissues to the desired size and place them in cassettes.
-
Dehydrate the tissues through a series of graded alcohols (e.g., 70%, 80%, 95%, 100%).
-
Clear the tissues with a clearing agent such as xylene.
-
Infiltrate and embed the tissues in paraffin wax.
-
-
Sectioning and Staining:
-
Cut 4-5 µm thick sections using a microtome.
-
Mount the sections on glass slides.
-
Deparaffinize and rehydrate the sections.
-
Stain the sections with Hematoxylin and Eosin (H&E) for general morphological evaluation.
-
Special stains (e.g., Masson's trichrome for fibrosis) can be used as needed.
-
-
Microscopic Examination:
-
Examine the stained sections under a light microscope.
-
Evaluate for changes in tissue morphology, such as:
-
Conclusion
Long-term treatment with this compound in animal models is a powerful approach to investigate the physiological roles of gonadotropins and sex steroids. A carefully designed study with consistent monitoring and standardized protocols is essential for generating high-quality, interpretable data. These application notes provide a framework for researchers to design and execute such studies effectively and ethically.
References
- 1. academic.oup.com [academic.oup.com]
- 2. GnRH antagonist-induced down-regulation of the mRNA expression of pituitary receptors: comparisons with GnRH agonist effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pnas.org [pnas.org]
- 6. The effect of a GnRH antagonist on endocrine and seminal parameters in stallions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Systemic delivery of cetrorelix to rats by a new aerosol delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Adverse effects of chronic GnRH antagonist administration on seminiferous epithelium in adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Combined Use of Cetrorelix Acetate and Follicle-Stimulating Hormone in Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cetrorelix Acetate is a potent gonadotropin-releasing hormone (GnRH) antagonist.[1][2][3] Its primary mechanism of action is the competitive blockade of GnRH receptors in the anterior pituitary gland.[1][2][3] This action effectively inhibits the synthesis and secretion of endogenous luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1][2][3] In research, particularly in reproductive biology and endocrinology, Cetrorelix is an invaluable tool for creating a "blank slate" by suppressing endogenous gonadotropin secretion, thereby allowing for the precise investigation of the effects of exogenously administered hormones, such as FSH.
Follicle-Stimulating Hormone (FSH) is a gonadotropin that plays a crucial role in the development and maturation of ovarian follicles in females and spermatogenesis in males.[4] It acts by binding to its specific G-protein coupled receptor (FSHR) on the surface of granulosa cells in the ovary and Sertoli cells in the testis.[4] The combination of this compound and FSH is frequently employed in controlled ovarian stimulation protocols to prevent a premature LH surge and to enable the controlled development of multiple follicles.[5][6][7] This combination allows researchers to study the direct effects of FSH on follicular development, oocyte quality, and steroidogenesis in a controlled hormonal environment.
These application notes provide an overview of the mechanisms of action, signaling pathways, and detailed protocols for the combined use of this compound and FSH in both in vitro and in vivo research settings.
Mechanisms of Action and Signaling Pathways
This compound, as a GnRH antagonist, directly competes with endogenous GnRH for binding to its receptor on pituitary gonadotrophs. This competitive inhibition prevents the downstream signaling cascade that leads to the synthesis and release of LH and FSH.[1][8]
FSH, on the other hand, initiates its biological effects by binding to the FSH receptor on granulosa cells. The canonical signaling pathway involves the activation of adenylyl cyclase through a stimulatory G-protein (Gs), leading to an increase in intracellular cyclic AMP (cAMP).[9] cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, including transcription factors like CREB, to modulate the expression of genes crucial for follicular development, such as those involved in steroidogenesis (e.g., aromatase) and cell proliferation.[9][10]
The combined application of Cetrorelix and exogenous FSH allows for the specific investigation of FSH-mediated signaling pathways in the absence of confounding endogenous gonadotropin fluctuations.
Quantitative Data from In Vivo Studies
The following tables summarize quantitative data from representative in vivo studies using this compound in combination with FSH for controlled ovarian stimulation.
Table 1: Ovarian Stimulation Outcomes in Aged Mice with Cetrorelix Pre-treatment [11]
| Treatment Group | Cetrorelix Dose (µg/kg) | Number of Oocytes Retrieved (mean ± SEM) | Fertilization Rate (%) | Birth Rate (%) |
| Control (Aged) | 0 | 4.7 ± 1.2 | 92.2 | 56.4 |
| Cetrorelix (3 times) | 5 | 9.8 ± 1.3 | 96.9 | 58.3 |
| Cetrorelix (7 times) | 5 | 8.7 ± 1.9 | 88.5 | 51.8 |
Table 2: Comparison of Ovarian Stimulation Parameters with Different Starting Doses of rhFSH in Combination with Cetrorelix in Women [3][6][12][13]
| Parameter | Low Dose rhFSH (150 IU) | High Dose rhFSH (225 IU) | P-value |
| Number of Oocytes Retrieved (mean ± SD) | 9.1 ± 4.4 | 11.0 ± 4.6 | 0.024 |
| Total rhFSH Ampoules (75 IU) (mean ± SD) | 23.0 ± 6.3 | 30.5 ± 5.6 | < 0.0001 |
| Ongoing Pregnancy Rate per Started Cycle (%) | 25.9 | 25.4 | NS |
| Ongoing Pregnancy Rate per Embryo Transfer (%) | 28.8 | 26.8 | NS |
Table 3: Hormonal Levels in Women Undergoing Ovarian Stimulation with Cetrorelix and hMG [10][14]
| Hormone | Day of hCG Administration (mean ± SD) |
| Estradiol (pg/mL) | 1238 ± 659 |
| LH (mIU/mL) | 1.3 ± 0.9 |
| Progesterone (ng/mL) | 0.9 ± 0.4 |
Experimental Protocols
In Vitro Protocol: Investigation of FSH-induced Gene Expression and Steroidogenesis in Cultured Granulosa Cells with Cetrorelix Co-treatment
This protocol is designed to assess the direct effects of FSH on granulosa cell function in the presence of a GnRH antagonist to mimic the in vivo hormonal milieu of a controlled ovarian stimulation cycle.
1. Materials:
-
Primary granulosa cells (human or animal-derived) or a suitable granulosa cell line (e.g., KGN)
-
Cell culture medium (e.g., DMEM/F12 supplemented with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound (lyophilized powder)
-
Recombinant FSH
-
Androstenedione (for aromatase activity assays)
-
Reagents for RNA extraction (e.g., TRIzol)
-
cDNA synthesis kit
-
qPCR master mix and primers for target genes (e.g., FSHR, CYP19A1, STAR, CCND2)
-
ELISA kits for estradiol and progesterone
-
Cell proliferation assay kit (e.g., MTT, BrdU)
-
Apoptosis assay kit (e.g., TUNEL, Caspase-3 activity)
2. Granulosa Cell Culture:
-
Isolate granulosa cells from follicular fluid or ovarian tissue following established protocols.
-
Seed the cells in appropriate culture plates (e.g., 24-well plates for hormone assays, 6-well plates for RNA/protein extraction) at a density of approximately 1-5 x 10^5 cells/mL.
-
Culture the cells for 24-48 hours to allow for attachment.
3. Experimental Treatment:
-
Prepare stock solutions of this compound and FSH in sterile, nuclease-free water or an appropriate buffer.
-
Starve the cells in serum-free medium for 4-6 hours prior to treatment.
-
Treat the cells with different concentrations of FSH (e.g., 0, 10, 50, 100 ng/mL) in the presence or absence of a fixed concentration of Cetrorelix (e.g., 100 nM).
-
For steroidogenesis assays, add a substrate like androstenedione (e.g., 10^-7 M).
-
Incubate the cells for the desired time period (e.g., 24-48 hours for hormone production, 4-24 hours for gene expression analysis).
4. Downstream Analysis:
-
Gene Expression: Extract total RNA, perform reverse transcription to synthesize cDNA, and conduct qPCR to quantify the relative expression of target genes.
-
Steroidogenesis: Collect the culture supernatant and measure the concentrations of estradiol and progesterone using ELISA kits.
-
Cell Proliferation and Apoptosis: Perform cell viability and apoptosis assays according to the manufacturer's instructions.
In Vivo Protocol: Controlled Ovarian Stimulation in a Murine Model
This protocol is adapted from studies in aged mice and can be modified for various research purposes to investigate the effects of Cetrorelix and FSH on ovarian function.[11]
1. Animals and Acclimatization:
-
Female mice of the desired strain and age (e.g., C57BL/6, 8-12 weeks old).
-
Acclimatize the animals to the housing conditions for at least one week before the experiment.
2. Experimental Groups:
-
Control Group: Vehicle injections only.
-
FSH-only Group: Vehicle for Cetrorelix + FSH.
-
Cetrorelix + FSH Group: Cetrorelix + FSH.
3. Drug Preparation and Administration:
-
Dissolve this compound in sterile saline to the desired concentration (e.g., for a 5 µg/kg dose).
-
Reconstitute recombinant FSH or Pregnant Mare Serum Gonadotropin (PMSG) and human Chorionic Gonadotropin (hCG) according to the manufacturer's instructions.
-
Cetrorelix Administration: Administer Cetrorelix subcutaneously (s.c.) daily for a predetermined period (e.g., 3-7 days) to suppress endogenous gonadotropins.
-
Ovarian Stimulation:
-
On the day following the last Cetrorelix injection, administer PMSG (e.g., 5 IU, intraperitoneally - i.p.) to stimulate follicular growth.
-
48 hours after PMSG administration, administer hCG (e.g., 5 IU, i.p.) to induce ovulation.
-
4. Sample Collection and Analysis:
-
Oocyte Retrieval: Euthanize the mice 14-16 hours after hCG injection and collect oocytes from the oviducts. The number and quality of oocytes can be assessed.
-
Ovarian Histology: Collect ovaries, fix in 4% paraformaldehyde, and process for histological analysis to examine follicular development.
-
Serum Hormone Analysis: Collect blood samples at different time points throughout the protocol to measure serum levels of LH, FSH, estradiol, and progesterone via ELISA or RIA.
-
Gene and Protein Expression: Ovarian tissue can be collected for analysis of gene and protein expression levels of key markers of follicular development and steroidogenesis.
Conclusion
The combined use of this compound and FSH provides a powerful research tool for dissecting the intricate processes of follicular development, oocyte maturation, and ovarian steroidogenesis. By suppressing endogenous gonadotropins, Cetrorelix allows for a controlled environment to study the specific actions of exogenously administered FSH. The protocols and data presented here offer a foundation for researchers to design and execute experiments aimed at further elucidating the molecular and physiological mechanisms governing female reproduction. These studies can contribute to the development of improved strategies for assisted reproductive technologies and the treatment of infertility.
References
- 1. Short-term effect of FSH on gene expression in bovine granulosa cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. article.imrpress.com [article.imrpress.com]
- 3. Cetrorelix in reproductive medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncofertility.msu.edu [oncofertility.msu.edu]
- 5. FSH Requirements for Follicle Growth During Controlled Ovarian Stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tailoring the GnRH antagonist this compound to individual patients' needs in ovarian stimulation for IVF: results of a prospective, randomized study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. academic.oup.com [academic.oup.com]
- 9. Evaluation of GnRH antagonist pretreatment before ovarian stimulation in a GnRH antagonist protocol in normal ovulatory women undergoing IVF/ICSI: a randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. FSH signaling pathways in immature granulosa cells that regulate target gene expression: Branching out from protein kinase A - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Signal pathway of GnRH-III inhibiting FSH-induced steroidogenesis in granulosa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Reciprocal Cross Talk between Gonadotropin-Releasing Hormone (GnRH) and Prostaglandin Receptors Regulates GnRH Receptor Expression and Differential Gonadotropin Secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A prospective, randomized comparison of two starting doses of recombinant FSH in combination with cetrorelix in women undergoing ovarian stimulation for IVF/ICSI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comparison of different doses of gonadotropin-releasing hormone antagonist Cetrorelix during controlled ovarian hyperstimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment of Cetrorelix Acetate
Introduction
Cetrorelix Acetate is a synthetic decapeptide antagonist of gonadotropin-releasing hormone (GnRH). It is utilized in assisted reproductive technologies to prevent premature ovulation. The purity of this compound is a critical quality attribute that can impact its safety and efficacy. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the determination of this compound purity and the quantification of its related substances.
Principle
This method employs reversed-phase HPLC (RP-HPLC) with UV detection to separate this compound from its process-related impurities and degradation products. The separation is achieved on a C18 stationary phase using a gradient elution of a mobile phase consisting of an aqueous buffer and an organic modifier. The concentration of this compound and its impurities are determined by comparing their peak areas to that of a reference standard.
Experimental Protocols
Instrumentation and Chromatographic Conditions
A summary of the HPLC instrumentation and chromatographic conditions is provided in the table below.
| Parameter | Recommended Conditions |
| HPLC System | Quaternary Gradient HPLC with UV Detector |
| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 0.05 M Sodium Perchlorate, pH adjusted to 2.0 with Phosphoric Acid[1] |
| Mobile Phase B | Acetonitrile:Mobile Phase A (70:30)[1] |
| Gradient Elution | A time-based gradient program should be optimized for separation. |
| Flow Rate | 1.0 mL/min[2] |
| Column Temperature | 30°C |
| Detection Wavelength | 226 nm[1][2] or 275 nm[3][4][5][6] |
| Injection Volume | 20 µL[2] |
| Run Time | Approximately 30 minutes |
Preparation of Solutions
a. Buffer and Mobile Phase Preparation:
-
Mobile Phase A (Aqueous Buffer): Prepare a 0.05 M solution of sodium perchlorate in HPLC grade water and adjust the pH to 2.0 using phosphoric acid.[1]
-
Mobile Phase B (Organic Modifier): Prepare a mixture of acetonitrile and Mobile Phase A in a 70:30 ratio.[1]
-
Degas both mobile phases using a suitable method (e.g., sonication or vacuum filtration) before use.
b. Standard Solution Preparation:
-
Accurately weigh a suitable amount of this compound reference standard.
-
Dissolve the standard in a small amount of acetonitrile.
-
Dilute to the final desired concentration (e.g., 0.5 mg/mL) with a mixture of acetonitrile and the aqueous buffer (e.g., 20:50 v/v).[2]
c. Sample Solution Preparation:
-
Accurately weigh a suitable amount of the this compound sample.
-
Follow the same dissolution and dilution procedure as for the standard solution to achieve a final concentration of approximately 0.5 mg/mL.[2]
d. Impurity Stock Solution (for method validation and peak identification):
-
Accurately weigh small amounts of known this compound impurities.
-
Dissolve and dilute in a manner similar to the standard solution to a known concentration (e.g., 0.005 mg/mL).[2]
System Suitability
Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately.
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry Factor) | ≤ 2.0 for the this compound peak |
| Theoretical Plates (N) | ≥ 2000 for the this compound peak |
| Relative Standard Deviation (RSD) | ≤ 2.0% for six replicate injections of the standard solution |
Analytical Procedure
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (diluent) to ensure no interfering peaks are present.
-
Perform six replicate injections of the standard solution.
-
Inject the sample solutions in duplicate.
-
Inject the standard solution periodically throughout the run to monitor system drift.
-
After all analyses are complete, flush the column with a high percentage of the organic modifier and then with an appropriate storage solvent.
Data Analysis and Calculations
The percentage of each impurity is calculated using the external standard method with the following formula:
% Impurity = (Peak Area of Impurity / Peak Area of Standard) x (Concentration of Standard / Concentration of Sample) x 100
The purity of this compound is calculated by subtracting the sum of all impurity percentages from 100%.
Method Validation Data
The following table summarizes typical method validation parameters for the HPLC analysis of this compound.
| Parameter | Typical Value |
| Linearity (Concentration Range) | 12.50 - 62.50 µg/mL[3][4][6] |
| Correlation Coefficient (r²) | ≥ 0.999[3][4][6] |
| Limit of Detection (LOD) | Approximately 15.6 µg/mL (peak-to-noise ratio)[3][4][6] |
| Limit of Quantification (LOQ) | Approximately 62.5 µg/mL (peak-to-noise ratio)[3][4][6] |
| Accuracy (Recovery) | > 97%[3][4][6] |
| Precision (Intra-day RSD) | < 0.3%[3][4][6] |
| Precision (Inter-day RSD) | < 1.6%[3][4][6] |
Visualizations
Caption: Experimental workflow for HPLC purity assessment of this compound.
Caption: Logical relationship in forced degradation studies for method development.
Conclusion
The described RP-HPLC method is demonstrated to be simple, precise, accurate, and specific for the determination of this compound purity and its related substances. The method is suitable for routine quality control analysis of both bulk drug substance and finished pharmaceutical products. Proper validation in accordance with ICH guidelines is necessary before implementation in a regulated environment. Forced degradation studies are also recommended to ensure the method is stability-indicating.[7]
References
- 1. chinjmap.com [chinjmap.com]
- 2. CN107664666B - A kind of related substance-measuring method of this compound and its preparation - Google Patents [patents.google.com]
- 3. Development and Validation of a Reversed-phase HPLC Method for Assay of the Decapeptide this compound in Bulk and Pharmaceutical Dosage Forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development and Validation of a Reversed-phase HPLC Method for Assay of the Decapeptide this compound in Bulk and Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Development and Validation of a Reversed-phase HPLC Method for Assay of the Decapeptide this compound in Bulk and Pharmaceutical Dosage Forms | Semantic Scholar [semanticscholar.org]
- 7. openaccessjournals.com [openaccessjournals.com]
Cetrorelix Acetate: A Versatile Tool for Interrogating GnRH Signaling Pathways
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Cetrorelix Acetate is a potent and specific synthetic antagonist of the Gonadotropin-Releasing Hormone (GnRH) receptor.[1][2][3] By competitively blocking the GnRH receptor in the pituitary gland, this compound provides a powerful tool for researchers to investigate the intricate signaling pathways regulated by GnRH.[4][5] These pathways are central to reproductive physiology and are implicated in various pathological conditions, making this compound an invaluable asset in both basic research and drug development.[6][7] This document provides detailed application notes and experimental protocols for utilizing this compound to study GnRH signaling.
Mechanism of Action
GnRH, a decapeptide released from the hypothalamus, binds to its G-protein coupled receptor (GPCR) on pituitary gonadotrophs.[8][9] This binding event initiates a signaling cascade that leads to the synthesis and secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1][2] this compound acts as a competitive antagonist, binding to the GnRH receptor without initiating the downstream signaling cascade.[4][5] This effectively blocks the action of endogenous GnRH, leading to a rapid and dose-dependent suppression of LH and FSH secretion.[6][10]
Applications in GnRH Signaling Research
This compound can be employed in a variety of in vitro and in vivo experimental settings to:
-
Elucidate the role of specific signaling molecules: By blocking the initial GnRH binding event, researchers can investigate the necessity of this interaction for the activation of downstream effectors such as G-proteins, phospholipase C (PLC), and mitogen-activated protein kinases (MAPKs).
-
Study the regulation of gonadotropin gene expression: this compound can be used to determine the extent to which GnRH signaling is required for the transcription of LH and FSH subunit genes.
-
Investigate the pathophysiology of reproductive disorders: As altered GnRH signaling is implicated in conditions like polycystic ovary syndrome (PCOS) and endometriosis, this compound can be used in animal models to dissect the underlying molecular mechanisms.[11]
-
Screen for novel therapeutics: this compound can serve as a reference compound in high-throughput screening assays designed to identify new GnRH receptor agonists or antagonists.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on key hormonal and intracellular signaling parameters.
Table 1: In Vivo Effects of this compound on Hormone Levels
| Species | Dose | Route of Administration | Time Point | Parameter | Percent Change from Baseline | Reference |
| Normal Men | 10 mg | Subcutaneous | 24 hours | Serum LH | Significant Suppression | [10] |
| Normal Men | 10 mg | Subcutaneous | 24 hours | Serum Testosterone | Significant Suppression | [10] |
| Normal Men | 10 mg | Subcutaneous | 24 hours | Serum FSH | Significant Suppression | [10] |
| Women | 0.2 mg | Subcutaneous | 24 hours | Serum LH | Statistically Significant Decrease | [8] |
| Women | 3 mg | Subcutaneous | 24 hours | Serum LH | ~56% reduction | [6] |
| Women | 3 mg | Subcutaneous | 24 hours | Serum FSH | ~29.5% reduction | [6] |
| Women | 3 mg | Subcutaneous | 48 hours | Serum Estradiol | ~85% reduction | [6] |
| Rats | 1-2 ng/ml (plasma conc.) | Intravenous/Subcutaneous | - | Testosterone Production | Suppression | [12] |
| Dogs | 1-2 ng/ml (plasma conc.) | Intravenous/Subcutaneous | - | Testosterone Production | Suppression | [12] |
Table 2: In Vitro Effects of this compound on GnRH-Induced Signaling
| Cell Line | GnRH Concentration | This compound Concentration | Parameter | Observation | Reference |
| HEK293/GnRHR | 3 x EC50 | 10 nM | Intracellular Ca2+ Increase (AUC) | Significant inhibition (AUC: 21,482 ± 6718 vs 109,340 ± 13,866 for GnRH alone) | [13][14] |
| SH-SY5Y/GnRHR | - | 1 nM - 1 µM | GnRH-activated calcium signaling | Higher potency of inhibition compared to other antagonists | [14] |
| SH-SY5Y/GnRHR | - | - | GnRH-mediated cAMP accumulation | Significantly more potent reduction compared to other antagonists | [14] |
| LβT2 & HEK293 | 100 nM | - | pERK1/2 and pCREB activation | Inhibition at similar doses to other antagonists | [14] |
Experimental Protocols
In Vitro Studies
1. GnRH Receptor Binding Assay
This protocol is designed to determine the binding affinity of this compound to the GnRH receptor.
-
Diagram of Experimental Workflow:
-
Methodology:
-
Cell Culture and Membrane Preparation: Culture cells expressing the GnRH receptor (e.g., HEK293-GnRHR, LβT2) to confluency. Harvest cells and prepare a crude membrane fraction by homogenization and centrifugation.
-
Binding Reaction: In a 96-well plate, combine the cell membranes, a constant concentration of a radiolabeled GnRH agonist or antagonist (e.g., [125I]-Tryptorelin), and increasing concentrations of unlabeled this compound in a suitable binding buffer.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium (e.g., 90 minutes).
-
Separation: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand. Wash the filters with ice-cold wash buffer to remove non-specific binding.
-
Detection: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.
-
2. Intracellular Calcium Mobilization Assay
This protocol measures the ability of this compound to inhibit GnRH-induced increases in intracellular calcium.
-
Diagram of Experimental Workflow:
Workflow for Intracellular Calcium Assay.
-
Methodology:
-
Cell Preparation: Seed GnRHR-expressing cells into a black-walled, clear-bottom 96-well plate. The day of the experiment, load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.
-
Assay: Place the plate in a fluorescence plate reader. Establish a stable baseline fluorescence reading.
-
Inject a solution of this compound at the desired final concentration into each well.
-
After a short pre-incubation period, inject a solution of GnRH to stimulate the cells.
-
Data Acquisition: Continuously record the fluorescence intensity before and after the addition of GnRH.
-
Data Analysis: Calculate the change in fluorescence intensity (or the ratio of emissions at different wavelengths for ratiometric dyes) to determine the intracellular calcium concentration. Plot the peak response against the this compound concentration to generate an inhibition curve and calculate the IC50.
3. ERK1/2 Phosphorylation Assay (Western Blot)
This protocol assesses the effect of this compound on GnRH-stimulated phosphorylation of ERK1/2.
-
Diagram of Experimental Workflow:
Workflow for ERK1/2 Phosphorylation Western Blot.
-
Methodology:
-
Cell Culture and Treatment: Culture GnRHR-expressing cells and serum-starve them overnight to reduce basal ERK phosphorylation. Pre-incubate the cells with various concentrations of this compound for a defined period (e.g., 30 minutes).
-
Stimulate the cells with a fixed concentration of GnRH for a time known to induce maximal ERK phosphorylation (e.g., 5-10 minutes).
-
Protein Extraction: Immediately lyse the cells in a lysis buffer containing protease and phosphatase inhibitors.
-
Western Blotting: Determine the protein concentration of the lysates. Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane and then incubate with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2).
-
After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Strip the membrane and re-probe with an antibody for total ERK1/2 to control for protein loading.
-
Data Analysis: Quantify the band intensities for p-ERK1/2 and total ERK1/2. Normalize the p-ERK1/2 signal to the total ERK1/2 signal for each sample.
In Vivo Studies
1. Assessment of Hormonal Suppression in Rodents
This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound in suppressing gonadotropins and sex steroids in a rodent model.
-
Diagram of Experimental Workflow:
Workflow for In Vivo Hormonal Suppression Study.
-
Methodology:
-
Animal Model: Use adult male or female rats or mice. Allow the animals to acclimatize to the housing conditions for at least one week.
-
Dosing and Administration: Prepare a sterile solution of this compound in a suitable vehicle (e.g., saline or water for injection). Administer the desired dose via subcutaneous injection. Include a vehicle-only control group.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., baseline, and several time points post-injection) via a suitable method (e.g., tail vein, saphenous vein, or terminal cardiac puncture).
-
Hormone Analysis: Process the blood samples to obtain plasma or serum. Measure the concentrations of LH, FSH, and testosterone (or estradiol in females) using commercially available ELISA or RIA kits.
-
Data Analysis: Compare the hormone levels between the this compound-treated groups and the control group at each time point using appropriate statistical tests.
Signaling Pathway Diagram
The following diagram illustrates the canonical GnRH signaling pathway and the point of inhibition by this compound.
GnRH Signaling Pathway and Cetrorelix Inhibition.
Conclusion
This compound is a highly effective and specific tool for the in-depth study of GnRH signaling. Its ability to competitively block the GnRH receptor allows for the precise dissection of downstream signaling events in both in vitro and in vivo models. The protocols and data presented here provide a foundation for researchers to design and execute experiments that will further our understanding of the critical role of GnRH in physiology and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Population pharmacokinetic/pharmacodynamic modeling of cetrorelix, a novel LH-RH antagonist, and testosterone in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 5. Cetrorelix in reproductive medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effect of Cetrorelix administration on ovarian stimulation in aged mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. GnRH Antagonist Protocol With Cessation of Cetrorelix on Trigger Day Improves Embryological Outcomes for Patients With Sufficient Ovarian Reserve - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A Preformed Signaling Complex Mediates GnRH-Activated ERK Phosphorylation of Paxillin and FAK at Focal Adhesions in LβT2 Gonadotrope Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. researchgate.net [researchgate.net]
- 14. Effect of Cetrorelix administration on ovarian stimulation in aged mice - PMC [pmc.ncbi.nlm.nih.gov]
Techniques for measuring Cetrorelix Acetate levels in plasma samples
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Cetrorelix Acetate is a synthetic decapeptide with gonadotropin-releasing hormone (GnRH) antagonistic activity. It is used in assisted reproductive technologies to prevent premature ovulation. Accurate measurement of this compound levels in plasma is crucial for pharmacokinetic studies, dose-response assessments, and therapeutic drug monitoring. This document provides detailed protocols and application notes for the two primary analytical techniques used for this purpose: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) and Radioimmunoassay (RIA).
Analytical Techniques for this compound Quantification
The two most established methods for the quantification of this compound in plasma samples are LC-MS/MS and RIA.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method that separates this compound from other plasma components by liquid chromatography, followed by detection and quantification using a mass spectrometer.[1] It is considered the gold standard for quantitative bioanalysis due to its high selectivity and accuracy.
-
Radioimmunoassay (RIA): This is a competitive binding immunoassay where a radiolabeled form of this compound competes with the unlabeled drug in the plasma sample for a limited number of antibody binding sites.[2] While being a sensitive technique, it may be less specific than LC-MS/MS and involves the handling of radioactive materials.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the different analytical methods used to measure this compound in plasma.
| Parameter | LC-MS/MS | HPLC-UV | Radioimmunoassay (RIA) |
| Lower Limit of Quantification (LLOQ) | 1.00 ng/mL[1] | 62.5 µg/mL[3] | Typically in the low ng/mL to pg/mL range |
| Limit of Detection (LOD) | Not explicitly stated | 15.6 µg/mL[3] | Dependent on antibody affinity and tracer specific activity |
| Accuracy | 91.2–110.0%[4] | > 97%[3] | Generally within 80-120% of the nominal concentration |
| Precision (Intra-day RSD) | 1.9–9.8%[4] | < 0.3%[3] | Typically < 15% |
| Precision (Inter-day RSD) | 1.2–9.8%[4] | < 1.6%[3] | Typically < 15% |
| Recovery | > 52%[4] | Not explicitly stated | Dependent on extraction efficiency |
*Note: The HPLC-UV data is for the bulk drug and pharmaceutical dosage forms, which may not directly translate to plasma samples but provides an indication of the method's performance.[3]
Experimental Protocols
Plasma Sample Collection and Preparation
Proper sample handling is critical for accurate quantification of this compound.
Protocol for Plasma Collection:
-
Collect whole blood into tubes containing an anticoagulant (e.g., EDTA, heparin).
-
Centrifuge the blood samples at 1,000-2,000 x g for 10 minutes at 4°C to separate the plasma.
-
Carefully transfer the plasma supernatant to clean polypropylene tubes.
-
Store the plasma samples at -20°C or -80°C until analysis to minimize degradation. Avoid repeated freeze-thaw cycles.
LC-MS/MS Method
This protocol is based on a published method for the quantification of Cetrorelix in human plasma.[1]
Sample Preparation (Solid-Phase Extraction - SPE):
-
To 1 mL of plasma sample, add a known amount of an appropriate internal standard (e.g., a stable isotope-labeled Cetrorelix).
-
Condition a C8 SPE cartridge by washing with methanol followed by equilibration with water.
-
Load the plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove interfering substances.
-
Elute the this compound and internal standard from the cartridge with a stronger solvent (e.g., acetonitrile).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
LC-MS/MS Parameters:
-
LC Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 3.5 µm particle size).[5]
-
Mobile Phase: A gradient elution using a mixture of an aqueous solution with an acid modifier (e.g., 0.1% trifluoroacetic acid or 20 mM ammonium formate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile).[1][5]
-
Flow Rate: 1.0 mL/min.[5]
-
Mass Spectrometer: A triple quadrupole mass spectrometer is typically used.
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative ion mode.[1]
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for both this compound and the internal standard.
Radioimmunoassay (RIA) Method
This is a general protocol for a competitive peptide RIA that can be adapted for this compound.
Reagents and Materials:
-
This compound standard
-
Anti-Cetrorelix antibody (primary antibody)
-
Radiolabeled this compound (e.g., ¹²⁵I-Cetrorelix)
-
Secondary antibody (e.g., goat anti-rabbit IgG)
-
Assay buffer (e.g., phosphate-buffered saline with a protein carrier like BSA)
-
Precipitating reagent
-
Gamma counter
Assay Procedure:
-
Standard Curve Preparation: Prepare a series of standards with known concentrations of this compound in the assay buffer.
-
Assay Setup: In separate tubes, pipette the assay buffer (for total counts and non-specific binding), standards, and plasma samples.
-
Add Primary Antibody: Add a fixed amount of the primary anti-Cetrorelix antibody to all tubes except the total count tubes.
-
Incubation: Vortex the tubes and incubate for a specified period (e.g., 16-24 hours) at 4°C to allow for the binding of the antibody to both labeled and unlabeled this compound.[6]
-
Add Radiolabeled Cetrorelix: Add a fixed amount of radiolabeled this compound to all tubes.
-
Second Incubation: Vortex and incubate again (e.g., 16-24 hours) at 4°C.[6]
-
Precipitation: Add the secondary antibody and a precipitating reagent to all tubes except the total count tubes to precipitate the primary antibody-antigen complexes.
-
Centrifugation: Centrifuge the tubes to pellet the precipitated complexes.
-
Measurement: Carefully decant the supernatant and measure the radioactivity of the pellet in a gamma counter.
-
Data Analysis: Construct a standard curve by plotting the percentage of bound radiolabeled Cetrorelix as a function of the standard concentration. Determine the concentration of this compound in the plasma samples by interpolating their radioactivity measurements from the standard curve.
Visualizations
Signaling Pathway of this compound
This compound acts as an antagonist to the Gonadotropin-Releasing Hormone (GnRH) receptor in the pituitary gland.
Caption: Mechanism of action of this compound.
Experimental Workflow for LC-MS/MS Analysis
The following diagram illustrates the key steps in the LC-MS/MS workflow for quantifying this compound in plasma.
Caption: LC-MS/MS workflow for this compound analysis.
Experimental Workflow for Radioimmunoassay (RIA)
This diagram outlines the general procedure for performing a radioimmunoassay for this compound.
Caption: Radioimmunoassay (RIA) experimental workflow.
References
- 1. Measurement of the novel decapeptide cetrorelix in human plasma and urine by liquid chromatography-electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. microbenotes.com [microbenotes.com]
- 3. Development and Validation of a Reversed-phase HPLC Method for Assay of the Decapeptide this compound in Bulk and Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. escholarship.org [escholarship.org]
- 5. Identification and structural elucidation of a new cetrorelix methylene dimer impurity in this compound by using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. phoenixbiotech.net [phoenixbiotech.net]
Troubleshooting & Optimization
Troubleshooting Cetrorelix Acetate solubility issues in research buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Cetrorelix Acetate in research buffers.
Troubleshooting Guide: this compound Solubility Issues
This guide addresses common problems encountered when dissolving and handling this compound for experimental use.
Problem 1: this compound powder is not dissolving in my aqueous buffer (e.g., PBS, Tris-HCl).
-
Question: I am trying to dissolve this compound powder directly into Phosphate Buffered Saline (PBS) at a neutral pH, but it is forming a cloudy suspension or visible aggregates. What is causing this and how can I resolve it?
-
Answer: this compound has a known propensity to aggregate in aqueous solutions, especially at neutral or near-neutral pH.[1][2] This is a common issue with many peptide-based drugs. To achieve successful solubilization, it is crucial to control the pH of the solvent.
Recommended Protocol:
-
Prepare an Acidic Stock Solution: Instead of dissolving this compound directly in your final buffer, first prepare a concentrated stock solution in a mildly acidic solvent. Sterile, deionized water adjusted to an acidic pH is often effective. One study noted that aggregation was significantly delayed when the pH was lowered to 3.1.
-
Use of Co-solvents: For higher concentrations, consider using a minimal amount of an organic co-solvent. Dimethyl sulfoxide (DMSO) is a common choice for creating high-concentration stock solutions of peptides.[3]
-
Step-wise Dilution: Once a clear, concentrated stock solution is achieved, you can perform serial dilutions into your final, larger volume of research buffer (e.g., PBS, cell culture medium). This gradual dilution helps to prevent the peptide from precipitating out of solution.
-
Gentle Agitation: When dissolving the powder, use gentle swirling or inversion.[4] Avoid vigorous vortexing, as this can introduce air and potentially promote aggregation.[5] If necessary, gentle warming to 37°C and brief sonication can aid in dissolution, particularly for DMSO stock solutions.[3]
-
Problem 2: My this compound solution forms a gel or precipitates over time.
-
Question: I successfully dissolved this compound, but after a short period of storage (hours to days), the solution has become viscous, formed a gel, or a precipitate has appeared. Why is this happening and how can I improve the stability of my solution?
-
Answer: The formation of gels or precipitates over time is another manifestation of this compound's tendency to aggregate.[1] This can be influenced by factors such as pH, temperature, and storage conditions.
Recommendations for Enhancing Solution Stability:
-
Maintain Acidic pH: As with initial dissolution, maintaining a slightly acidic pH in the final solution can help to prevent aggregation over time. The reconstituted commercial formulation of this compound has a pH between 4.0 and 6.0.[6]
-
Storage Conditions: For short-term storage (days to weeks), keep the solution at 0 - 4°C. For long-term storage (months to years), it is recommended to aliquot the stock solution and store it at -20°C or -80°C to minimize freeze-thaw cycles.[7][8]
-
Use of Additives: In some cases, the inclusion of certain excipients can improve peptide stability. For instance, the commercial formulation of this compound includes mannitol.[3][9] While not always necessary for in-vitro research, it is a factor to consider for long-term stability.
-
Problem 3: I am observing inconsistent results in my cell-based assays.
-
Question: My in-vitro experiments with this compound are yielding variable results between batches. Could this be related to its solubility?
-
Answer: Yes, inconsistent solubility and the presence of aggregates can significantly impact the effective concentration of the active peptide in your experiments, leading to poor reproducibility. Aggregates can also have different biological activities compared to the monomeric form.
Best Practices for Consistent Results:
-
Freshly Prepare Solutions: Whenever possible, prepare fresh working solutions of this compound from a frozen stock solution just before use.
-
Filter Sterilization: After preparing your final working solution, consider sterile filtering it through a 0.22 µm filter to remove any small, undissolved particles or microbial contamination.[8]
-
Visual Inspection: Always visually inspect your solutions for any signs of cloudiness, precipitation, or gel formation before adding them to your experimental setup.
-
Consistent Protocol: Adhere strictly to a validated and consistent protocol for preparing your this compound solutions for all experiments.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for making a stock solution of this compound?
A1: For a high-concentration stock solution, high-purity Dimethyl Sulfoxide (DMSO) is recommended.[3][10] Subsequently, this stock can be diluted in aqueous buffers. For direct preparation of a lower concentration aqueous stock, sterile, deionized water with an adjusted acidic pH is a suitable option.
Q2: What is the solubility of this compound in different solvents?
A2: The reported solubility of this compound can vary. The following table summarizes available data:
| Solvent | Reported Solubility | Citation(s) |
| Water | Approximately 8 mg/mL | [9][11] |
| Water with Mannitol | Approximately 5 mg/mL | [9][11] |
| DMSO | ≥ 30.9 mg/mL (with gentle warming) | [3] |
| DMSO | 50 mg/mL (requires sonication) | [8][10] |
| Methanol | Slightly soluble | [12] |
| Organic Solvents (general) | Poorly soluble | [13] |
Q3: How should I store my this compound solutions?
A3: For short-term storage (a few days), refrigerate at 2-8°C. For long-term storage, it is best to aliquot your stock solution into single-use volumes and freeze at -20°C or -80°C.[7][8] This will prevent degradation from repeated freeze-thaw cycles.
Q4: Can I dissolve this compound directly in my cell culture medium (e.g., DMEM, RPMI)?
A4: It is not recommended to dissolve the powder directly in cell culture medium due to the presence of salts and bicarbonate which can promote aggregation at physiological pH. The preferred method is to prepare a concentrated stock solution in an appropriate solvent (like DMSO or acidic water) and then dilute it to the final concentration in your cell culture medium immediately before use.
Q5: What is the mechanism of action of this compound?
A5: Cetrorelix is a potent antagonist of the Gonadotropin-Releasing Hormone (GnRH) receptor.[14] It competitively binds to GnRH receptors on pituitary cells, thereby inhibiting the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[6][15]
Experimental Protocols
Protocol 1: Preparation of a 10 mg/mL this compound Stock Solution in DMSO
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of high-purity, sterile DMSO to achieve a final concentration of 10 mg/mL.
-
Gently vortex or sonicate the solution until the powder is completely dissolved. Gentle warming to 37°C may be applied if necessary.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot the stock solution into single-use volumes in sterile cryovials.
-
Store the aliquots at -20°C or -80°C for long-term use.
Protocol 2: Preparation of a 1 mg/mL this compound Aqueous Stock Solution
-
Weigh out 1 mg of this compound powder in a sterile microcentrifuge tube.
-
Add 1 mL of sterile, deionized water.
-
Adjust the pH of the solution to approximately 3-4 by adding small, incremental amounts of a dilute acid (e.g., 0.1 M HCl or acetic acid), while gently vortexing.
-
Continue to gently agitate the solution until the powder is fully dissolved.
-
Once dissolved, the solution can be used immediately or stored at 2-8°C for short-term use. For longer-term storage, sterile filter and freeze at -20°C.
Visualizations
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Mechanism of this compound as a GnRH receptor antagonist.
References
- 1. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 2. pubs.acs.org [pubs.acs.org]
- 3. apotex.com [apotex.com]
- 4. WO2023017326A1 - Ready to use compositions of this compound - Google Patents [patents.google.com]
- 5. AID 23550 - Solubility (phosphate buffered saline) - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ema.europa.eu [ema.europa.eu]
- 7. US20210121517A1 - Stable parenteral dosage form of this compound - Google Patents [patents.google.com]
- 8. youtube.com [youtube.com]
- 9. ema.europa.eu [ema.europa.eu]
- 10. 安全验证 [file.glpbio.cn]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
- 14. selleckchem.com [selleckchem.com]
- 15. Cetrorelix - Wikipedia [en.wikipedia.org]
Preventing Cetrorelix Acetate degradation in experimental setups
For researchers, scientists, and drug development professionals, ensuring the stability of Cetrorelix Acetate in experimental setups is paramount to obtaining accurate and reproducible results. This technical support center provides troubleshooting guidance and answers to frequently asked questions to help you mitigate degradation and maintain the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A1: this compound is a synthetic decapeptide antagonist of the gonadotropin-releasing hormone (GnRH) receptor.[1] Its complex peptide structure makes it susceptible to chemical and physical degradation, which can be accelerated by improper handling and storage, leading to a loss of biological activity and the generation of impurities.[2][3]
Q2: What are the primary degradation pathways for this compound?
A2: The main degradation pathways for this compound are racemization and deamidation. These reactions are significantly influenced by pH. Specifically, acidic conditions tend to promote l-proline⁵ racemization, while alkaline conditions favor l-serine⁴ racemization. C-terminal deamidation can occur under both acidic and alkaline conditions.[4]
Q3: What are the optimal storage conditions for this compound?
A3: For long-term stability, lyophilized this compound should be stored at -20°C or below, protected from light and moisture.[2][5] Once reconstituted, the solution is significantly less stable and should be used immediately. If short-term storage of the solution is necessary, it should be kept at 2-8°C and used within 24 hours.[6] Avoid repeated freeze-thaw cycles as this can accelerate degradation.[7]
Q4: What solvents are recommended for reconstituting this compound for in vitro experiments?
A4: For research purposes, this compound can be dissolved in sterile, purified water.[8] For cellular assays, it is crucial to use a buffer system that is compatible with your specific cell line and maintains a pH that minimizes degradation. The pH of the reconstituted solution is typically between 4.0 and 6.0.[9] Some sources also mention slight solubility in DMSO and methanol.[10] When preparing stock solutions, it is advisable to purge the solvent with an inert gas to minimize oxidation.[10]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Loss of biological activity in my assay. | Degradation of this compound due to improper storage or handling. | - Ensure lyophilized powder is stored at -20°C or colder and protected from light. - Prepare fresh solutions for each experiment. - Avoid repeated freeze-thaw cycles of stock solutions.[7] - Verify the pH of your experimental buffer; extreme pH values accelerate degradation.[4] |
| Inconsistent or variable results between experiments. | - Inconsistent concentration of the active peptide. - Partial degradation of the peptide. | - Use a validated method, such as RP-HPLC, to confirm the concentration and purity of your this compound stock solution before use.[8] - Aliquot stock solutions after preparation to minimize handling and potential for contamination and degradation. |
| Visible particles or cloudiness in the reconstituted solution. | - Aggregation of the peptide. - Contamination. | - Reconstitute the peptide by gently swirling the vial; avoid vigorous shaking which can promote aggregation.[6] - Filter the solution through a 0.22 µm filter before use in sterile applications. - If aggregation persists, consider using a different reconstitution solvent or adjusting the pH. |
| Unexpected peaks in my analytical chromatogram (e.g., HPLC). | Formation of degradation products. | - Compare your chromatogram to a reference standard of undegraded this compound. - The primary degradation products to expect are racemized and deamidated forms of the peptide.[4] - Review your sample preparation and storage procedures to identify potential causes of degradation. |
Quantitative Data on this compound Degradation
The stability of this compound is highly dependent on environmental conditions. The following table summarizes the percentage of degradation observed under various stress conditions.
| Stress Condition | Description | % Degradation | Reference |
| Acidic Hydrolysis | 0.1 M HCl at 80°C for 24 hours | 5.8% | [4] |
| Alkaline Hydrolysis | 0.1 M NaOH at 80°C for 2 hours | 18.9% | [4] |
| Thermal Stress (Solution) | 80°C for 48 hours | 1.4% | [4] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Assays
Materials:
-
Lyophilized this compound
-
Sterile, deionized water or appropriate sterile buffer (e.g., PBS), pH adjusted to between 5.0 and 7.0
-
Sterile, conical polypropylene tubes
-
Calibrated micropipettes and sterile, low-retention tips
Procedure:
-
Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.
-
Carefully calculate the volume of solvent required to achieve the desired stock concentration.
-
Add the calculated volume of sterile water or buffer to the vial containing the lyophilized powder.
-
Gently swirl the vial to dissolve the contents completely. Avoid vigorous shaking or vortexing to minimize the risk of aggregation.[6]
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
If not for immediate use, aliquot the stock solution into sterile, single-use polypropylene tubes.
-
Store the aliquots at -20°C or -80°C for long-term storage. For immediate use, store at 2-8°C.
Protocol 2: Stability Testing of this compound by RP-HPLC
Objective: To quantify the amount of intact this compound and its degradation products over time under specific experimental conditions.
Methodology:
-
Sample Preparation: Prepare solutions of this compound in the desired experimental buffers (e.g., different pH values, temperatures).
-
Time Points: Store the samples under the specified conditions and draw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours). Immediately freeze the collected aliquots at -80°C until analysis.
-
HPLC System: A standard HPLC system with a UV detector is suitable.
-
Column: A C18 reversed-phase column is commonly used.[8]
-
Mobile Phase: A gradient of acetonitrile and water with an ion-pairing agent like trifluoroacetic acid (TFA) is typically employed. A common mobile phase composition is:[8]
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
-
Gradient Elution: A linear gradient from a low to a high concentration of Mobile Phase B is used to separate the parent peptide from its degradation products.
-
Detection: Monitor the elution profile at a wavelength of 220 nm or 280 nm.
-
Quantification: The peak area of the intact this compound is integrated at each time point and compared to the initial time point (t=0) to determine the percentage of degradation.
Visualizations
Caption: Experimental workflow for handling this compound.
Caption: GnRH antagonist signaling pathway.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. intelligenthq.com [intelligenthq.com]
- 3. newwavepeptides.co.uk [newwavepeptides.co.uk]
- 4. researchgate.net [researchgate.net]
- 5. empower-peptides.com [empower-peptides.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. dpz.eu [dpz.eu]
- 8. Development and Validation of a Reversed-phase HPLC Method for Assay of the Decapeptide this compound in Bulk and Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ec.europa.eu [ec.europa.eu]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
Off-target effects of Cetrorelix Acetate in long-term studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Cetrorelix Acetate. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation, with a focus on understanding potential off-target effects in the context of available long-term study data.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a synthetic decapeptide that functions as a potent gonadotropin-releasing hormone (GnRH) antagonist.[1][2][3] Its primary mechanism of action is to competitively bind to GnRH receptors on the anterior pituitary gland.[1][2][3] This binding blocks the endogenous GnRH from activating these receptors, thereby inhibiting the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1][2][3] This rapid and reversible suppression of gonadotropins is the intended, or "on-target," effect of the drug.
Q2: Are there any known long-term off-target effects of this compound?
Currently, there is a lack of long-term studies specifically designed to investigate the off-target effects of this compound. Regulatory documents and published literature consistently state that long-term carcinogenicity studies in animals have not been performed with this compound.[4] The available clinical data is primarily from short-term use in controlled ovarian stimulation for assisted reproductive technologies.
Q3: What are the most commonly reported adverse events in clinical trials of this compound?
The most frequently reported adverse events in clinical trials are generally considered to be related to the drug's on-target hormonal effects or the injection procedure itself. These include local injection site reactions (redness, swelling, itching), headache, and nausea.[5] Ovarian Hyperstimulation Syndrome (OHSS) is a serious, albeit less common, adverse event associated with the use of gonadotropins and GnRH analogs in fertility treatments.[5][6]
Troubleshooting Guide
Issue: Unexplained cellular response in vitro/in vivo not attributable to GnRH receptor antagonism.
Possible Cause: This could potentially be an off-target effect. While Cetrorelix is highly specific for the GnRH receptor, the possibility of interaction with other cellular components, especially at high concentrations, cannot be entirely ruled out without specific investigation.
Troubleshooting Steps:
-
Confirm GnRH Receptor Expression: Verify that your experimental system (cell line, tissue) does not express GnRH receptors, which could mediate the observed effect.
-
Dose-Response Analysis: Perform a dose-response curve to determine if the effect is observed at concentrations significantly higher than the known binding affinity for the GnRH receptor (KD = 0.202 nM, IC50 = 1.21 nM).[7]
-
Use of a Different GnRH Antagonist: Compare the effects with another GnRH antagonist with a different chemical structure. If the effect is unique to Cetrorelix, it may suggest an off-target interaction.
-
Receptor Binding Assay: If a specific off-target receptor is suspected, perform a competitive binding assay with a known ligand for that receptor to see if Cetrorelix can displace it.
Quantitative Data from Clinical Trials
The following table summarizes systemic adverse events reported in clinical studies of this compound in patients undergoing controlled ovarian stimulation. It is important to note that these events were reported without regard to causality and are not definitively classified as "off-target" effects.
| Adverse Event | Incidence in Cetrorelix-Treated Patients (N=949) |
| Ovarian Hyperstimulation Syndrome | 3.5% |
| Nausea | 1.3% |
| Headache | 1.1% |
Data sourced from clinical studies on controlled ovarian stimulation.
Experimental Protocols
Protocol: Monitoring for Premature LH Surge in Clinical Trials
This protocol outlines a typical method used in clinical trials to assess the efficacy of this compound in preventing a premature luteinizing hormone (LH) surge during controlled ovarian stimulation.
Objective: To determine the percentage of patients who do not experience a premature LH surge, defined as an LH level <10 IU/L on the day of human chorionic gonadotropin (hCG) administration.[8]
Methodology:
-
Patient Population: Infertile patients undergoing controlled ovarian stimulation for assisted reproductive technologies.[8]
-
Ovarian Stimulation: Ovarian stimulation is initiated with gonadotropins (FSH or hMG) on day 2 or 3 of the menstrual cycle. The dosage is individualized based on the patient's ovarian response.
-
Cetrorelix Administration:
-
Single-dose regimen: A single injection of Cetrorelix (3 mg, subcutaneous) is administered when the lead follicle is ≥14 mm in diameter.[8]
-
Multiple-dose regimen: Daily injections of Cetrorelix (0.25 mg, subcutaneous) are initiated on day 5 or 6 of stimulation and continued until the day of hCG administration.[9]
-
-
Hormonal Monitoring: Blood samples are collected to measure serum LH levels. The primary endpoint is the LH level on the day of hCG administration.
-
hCG Administration: When ultrasound assessment shows a sufficient number of follicles of adequate size, hCG is administered to induce final oocyte maturation.
-
Data Analysis: The percentage of patients with an LH level <10 IU/L on the day of hCG administration is calculated to determine the success rate of preventing a premature LH surge.[8]
Visualizations
Caption: On-Target Signaling Pathway of this compound.
Caption: Workflow for Investigating Potential Off-Target Effects.
Caption: Logical Classification of this compound Effects.
References
- 1. What is the mechanism of Cetrorelix? [synapse.patsnap.com]
- 2. Cetrorelix in reproductive medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Articles [globalrx.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. reference.medscape.com [reference.medscape.com]
- 6. GnRH Antagonist Cetrorelix Administration Before hCG for Protection of Ovarian Hyperstimulation Syndrome | The Journal of Obstetrics and Gynaecology of India [jogi.co.in]
- 7. This compound Supplier | CAS 145672-81-7 | Tocris Bioscience [tocris.com]
- 8. Prospective, randomized trial comparing this compound and ganirelix acetate in a programmed, flexible protocol for premature luteinizing hormone surge prevention in assisted reproductive technologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ema.europa.eu [ema.europa.eu]
Technical Support Center: Managing Local Skin Reactions to Cetrorelix Acetate in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing local skin reactions to Cetrorelix Acetate in animal models.
Frequently Asked Questions (FAQs)
Q1: What are the common local skin reactions observed after subcutaneous injection of this compound in animal models?
A1: Following subcutaneous administration of this compound, the most commonly observed local skin reactions in animal models include transient, mild to moderate erythema (redness), edema (swelling), and pruritus (itching) at the injection site.[1][2] Histopathological examination in rats has revealed dose-related inflammatory changes, including macrophage infiltrates, focal fibrosis, edema, and necrosis.[3] In dogs, single-dose toxicity studies have noted hemorrhage, edema, and granuloma at the injection site, suggesting an irritant response.[4]
Q2: What is the underlying mechanism of these local skin reactions?
A2: The primary mechanism of action for Cetrorelix is the competitive antagonism of gonadotropin-releasing hormone (GnRH) receptors in the pituitary gland.[3] However, local skin reactions are thought to be related to a pseudo-allergic response involving the degranulation of mast cells at the injection site and the subsequent release of inflammatory mediators like histamine.[5][6] While third-generation GnRH antagonists like Cetrorelix have a lower histamine-releasing potential than earlier generations, this effect can still occur.[6][7]
Q3: Are these local reactions indicative of systemic toxicity?
A3: Generally, mild and transient local skin reactions are not indicative of systemic toxicity.[1][3] They are typically considered a local irritant effect of the compound or its formulation. However, it is crucial to distinguish between a localized reaction and the initial signs of a systemic hypersensitivity reaction.[8][9] Close monitoring of the animal for any systemic signs is essential.
Q4: How long do these local skin reactions typically last?
A4: In both clinical and preclinical observations, local skin reactions to Cetrorelix are usually transient and resolve within a short period without intervention.[1][2]
Troubleshooting Guide
Issue 1: Severe or Persistent Injection Site Reactions
-
Problem: The animal exhibits a local skin reaction that is more severe than expected (e.g., intense erythema, extensive edema, ulceration) or persists for an extended period.
-
Possible Causes:
-
High Concentration or Inappropriate Formulation: The concentration of this compound or the pH of the vehicle may be causing significant irritation.[10]
-
Contamination: Bacterial contamination of the injectable solution or the injection site can lead to an inflammatory response or abscess formation.
-
Individual Animal Sensitivity: There can be inter-animal variability in the response to subcutaneous injections.[11]
-
Underlying Skin Condition: A pre-existing subclinical skin condition in the animal could be exacerbated by the injection.
-
-
Solutions:
-
Review Formulation: Ensure the pH and osmolarity of the vehicle are within a physiologically acceptable range. Consider using a different, less irritating vehicle if possible.
-
Aseptic Technique: Strictly adhere to aseptic techniques during the preparation and administration of the injection to prevent contamination.
-
Dose Volume and Concentration: If permissible by the study protocol, consider decreasing the concentration and increasing the volume (while staying within recommended limits for the species) to reduce the irritant effect at a single point.
-
Rotate Injection Sites: For studies involving multiple injections, rotate the injection sites to allow for tissue recovery.
-
Veterinary Consultation: If the reaction is severe, consult with a veterinarian. They may recommend topical or systemic anti-inflammatory treatment, depending on the severity and the study design.
-
Issue 2: Differentiating Local Irritation from Systemic Hypersensitivity
-
Problem: It is unclear whether an observed skin reaction is a local response or the beginning of a systemic allergic reaction.
-
Distinguishing Features:
-
Local Reaction: Confined to the site of injection and may include redness, swelling, and induration. The animal's overall demeanor and systemic physiological parameters (e.g., heart rate, respiratory rate, temperature) are typically normal.[8]
-
Systemic Hypersensitivity (Anaphylactoid Reaction): May start with a local reaction but is quickly followed by systemic signs such as urticaria (hives) at distant sites, facial edema, respiratory distress, hypotension, and changes in behavior (e.g., agitation, lethargy).[9]
-
-
Action Plan:
-
Immediate Observation: Closely monitor the animal for at least 30 minutes post-injection for any signs of systemic distress.
-
Systemic Monitoring: Record vital signs and observe for any behavioral changes.
-
Emergency Preparedness: Have an emergency plan and appropriate medications (e.g., epinephrine, corticosteroids, antihistamines) readily available in case of a systemic reaction.
-
Documentation: Thoroughly document all observations, including the time of onset and progression of signs.
-
Discontinuation: If a systemic reaction is suspected, do not administer any further doses and seek immediate veterinary intervention.
-
Data on Local Reactions in Preclinical Studies
| Animal Model | Observed Local Reactions | Histopathological Findings | Reference |
| Rat | Dose-related inflammatory changes at the injection site. | Macrophage infiltrates, focal fibrosis/fibroplasia, focal edema, focal necrosis. | [3] |
| Dog | Hemorrhage and edema at the injection site. | Granuloma with hemorrhage. | [4] |
Experimental Protocols
Protocol for Assessment of Local Tolerance to Subcutaneous this compound
This protocol is a general guideline and should be adapted based on the specific animal model and study objectives, adhering to institutional animal care and use committee (IACUC) guidelines and OECD guidelines for toxicity testing.[3][12][13]
1. Animal Model:
-
Select an appropriate species (e.g., Sprague-Dawley rats, Beagle dogs, New Zealand White rabbits).
-
Animals should be healthy and acclimated to the laboratory environment.
2. Preparation of this compound Solution:
-
Reconstitute this compound in a sterile, non-pyrogenic vehicle. The vehicle should be well-tolerated (e.g., sterile water for injection, saline).
-
Ensure the pH of the final solution is within a physiological range.
3. Administration:
-
Gently restrain the animal.
-
Shave the hair from the intended injection site (e.g., dorsal thoracic region) 24 hours prior to injection.
-
Clean the injection site with an appropriate antiseptic (e.g., 70% ethanol).
-
Administer a single subcutaneous injection of the test article. Include a vehicle control group.
4. Observation and Scoring:
-
Observe the animals for any immediate reactions post-injection.
-
Score the injection sites for erythema and edema at specified time points (e.g., 1, 24, 48, and 72 hours post-injection) using a standardized scoring system like the Draize scale.
Draize Scale for Scoring Skin Reactions
| Reaction | Score | Description |
| Erythema and Eschar Formation | 0 | No erythema |
| 1 | Very slight erythema (barely perceptible) | |
| 2 | Well-defined erythema | |
| 3 | Moderate to severe erythema | |
| 4 | Severe erythema (beet redness) to slight eschar formation | |
| Edema Formation | 0 | No edema |
| 1 | Very slight edema (barely perceptible) | |
| 2 | Slight edema (edges of area well-defined by definite raising) | |
| 3 | Moderate edema (raised approximately 1 mm) | |
| 4 | Severe edema (raised more than 1 mm and extending beyond the area of exposure) |
Table adapted from the Draize dermal irritation scoring system.[10][14][15]
5. Histopathology:
-
At the end of the observation period, euthanize the animals.
-
Collect the skin and underlying tissues at the injection site.
-
Fix the tissues in 10% neutral buffered formalin.
-
Process, embed in paraffin, section, and stain with hematoxylin and eosin (H&E).
-
A veterinary pathologist should examine the slides for signs of inflammation, necrosis, fibrosis, and other pathological changes.
Visualizations
References
- 1. Dermal Irritation and Dermal Toxicity Studies | PPTX [slideshare.net]
- 2. wao.confex.com [wao.confex.com]
- 3. Skin Toxicology - Creative Biolabs [creative-biolabs.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Degranulation of Mast Cells as a Target for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hhs.gov [hhs.gov]
- 7. mdpi.com [mdpi.com]
- 8. Differential diagnosis of late-type reactions to injected local anaesthetics: Inflammation at the injection site is the only indicator of allergic hypersensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hypersensitivity Diseases in Animals - Immune System - MSD Veterinary Manual [msdvetmanual.com]
- 10. researchgate.net [researchgate.net]
- 11. files.chemicalwatch.com [files.chemicalwatch.com]
- 12. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 13. nucro-technics.com [nucro-technics.com]
- 14. researchgate.net [researchgate.net]
- 15. nanomedicine-rj.com [nanomedicine-rj.com]
Technical Support Center: Overcoming Resistance to Cetrorelix Acetate in Cancer Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for overcoming resistance to Cetrorelix Acetate in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line is showing reduced sensitivity to this compound over time. What are the potential mechanisms of resistance?
A1: Acquired resistance to hormonal therapies like this compound in cancer cells is a multifaceted issue. While direct research on Cetrorelix resistance is emerging, mechanisms observed with other GnRH analogs and hormone therapies suggest several possibilities:
-
Alterations in the GnRH Receptor (GnRH-R): Although not definitively reported for Cetrorelix, mutations in the GnRH-R could potentially alter drug binding and efficacy.
-
Upregulation of Pro-Survival Signaling Pathways: Cancer cells can compensate for GnRH-R blockade by activating alternative pathways that promote growth and survival. A key pathway implicated in resistance to hormone therapies is the PI3K/Akt/mTOR pathway.[1][2] Activation of this pathway can override the anti-proliferative effects of Cetrorelix.
-
Changes in Gene Expression: Resistant cells may exhibit altered expression of genes involved in cell cycle regulation, apoptosis, and drug metabolism.
-
Epithelial-Mesenchymal Transition (EMT): This process can lead to changes in cell phenotype that confer resistance to various cancer therapies.[1]
Q2: How can I experimentally confirm that my cell line has developed resistance to this compound?
A2: The most common method is to determine the half-maximal inhibitory concentration (IC50) of this compound in your parental (sensitive) and suspected resistant cell lines using a cell viability assay, such as the MTT assay. A significant increase (typically 3 to 10-fold or higher) in the IC50 value for the long-term treated cells compared to the parental cells indicates the development of resistance.[3]
Q3: What are some initial troubleshooting steps if I suspect my experiment to induce Cetrorelix resistance is not working?
A3: Developing drug-resistant cell lines can be a lengthy process, often taking 3 to 18 months.[4][5] If you are not observing a shift in the IC50, consider the following:
-
Drug Concentration and Exposure Time: Ensure you are using a clinically relevant concentration range and appropriate exposure duration. A pulsed treatment strategy, where cells are exposed to the drug for a period and then allowed to recover in drug-free media, can mimic clinical scenarios.[5]
-
Incremental Dose Escalation: Resistance is often acquired through gradual adaptation. Start with a sub-lethal concentration (e.g., IC20-IC50) and slowly increase the dose as the cells become more tolerant.[3][6][7]
-
Cell Line Viability: If you observe excessive cell death, you may need to lower the drug concentration or reduce the exposure time. It's crucial to have a surviving population to select for resistance.[3]
-
Master Stocks: It is advisable to freeze cell stocks at each stage of increased drug concentration. This allows you to return to a previous stage if the cells at a higher concentration die off.[5]
Troubleshooting Guides
Guide 1: Generating this compound-Resistant Cancer Cell Lines
This guide provides a general framework for developing Cetrorelix-resistant cancer cell lines.
Potential Issue: High levels of cell death at the initial stages of drug exposure.
| Possible Cause | Troubleshooting Step |
| Initial drug concentration is too high. | Determine the IC50 of the parental cell line and start the selection process at a lower, sub-lethal concentration (e.g., IC20). |
| Continuous exposure is too toxic. | Implement a pulsed-exposure method. Treat cells for a defined period (e.g., 48-72 hours) followed by a recovery period in drug-free medium. |
| Cell line is inherently very sensitive. | Use a very slow dose escalation schedule, with smaller increments in drug concentration over a longer period. |
Potential Issue: No significant increase in IC50 after several months of culture.
| Possible Cause | Troubleshooting Step |
| Insufficient drug pressure. | Gradually increase the concentration of this compound as the cells show signs of recovery and stable growth at the current concentration. |
| Reversion of resistance. | If cells are maintained in drug-free medium for extended periods, they may lose their resistant phenotype. Maintain a low dose of Cetrorelix in the culture medium to sustain selective pressure. |
| Heterogeneous population. | The bulk population may not be acquiring resistance. Consider single-cell cloning to isolate and expand potentially resistant colonies. |
Guide 2: Investigating Molecular Mechanisms of Resistance
This guide outlines how to investigate the molecular changes in your newly generated Cetrorelix-resistant cell lines.
Potential Issue: Inconsistent or weak signals in Western blot for phosphorylated proteins (e.g., p-Akt).
| Possible Cause | Troubleshooting Step |
| Phosphatase activity during sample preparation. | Always use lysis buffers containing a cocktail of phosphatase inhibitors and keep samples on ice. |
| Low abundance of phosphorylated protein. | Increase the amount of protein loaded onto the gel (e.g., 40 µg). Use a highly sensitive chemiluminescent substrate.[8][9] |
| High background when using milk as a blocking agent. | Milk contains casein, a phosphoprotein, which can cause high background. Switch to 5% Bovine Serum Albumin (BSA) in TBST for blocking.[9][10] |
| Interference from phosphate in buffers. | Use Tris-buffered saline (TBS) instead of phosphate-buffered saline (PBS) for wash buffers and antibody dilutions.[9] |
Potential Issue: Difficulty in interpreting qPCR data for gene expression changes.
| Possible Cause | Troubleshooting Step |
| Poor RNA quality. | Ensure RNA is of high purity and integrity (RIN > 8) using a bioanalyzer. |
| Inappropriate reference genes. | Validate the stability of your chosen reference genes across your parental and resistant cell lines. Do not assume common housekeeping genes are stable. |
| Incorrect data analysis. | Use the delta-delta Ct method for relative quantification. Ensure you are correctly calculating fold change (2^-ΔΔCt).[11][12] |
Data Presentation
Table 1: Hypothetical IC50 Values for Parental vs. Cetrorelix-Resistant Cancer Cell Lines
| Cell Line | Parental IC50 (nM) | Cetrorelix-Resistant IC50 (nM) | Fold Resistance |
| Prostate Cancer (e.g., LNCaP) | 15 | 180 | 12 |
| Breast Cancer (e.g., MCF-7) | 25 | 200 | 8 |
| Ovarian Cancer (e.g., OVCAR-3) | 20 | 240 | 12 |
Note: These are example values. Actual IC50 and fold resistance will vary depending on the cell line and experimental conditions.
Table 2: Example of qPCR Data for GnRH-R and PI3K Pathway Gene Expression
| Gene | Parental (Relative Expression) | Cetrorelix-Resistant (Relative Expression) | Fold Change |
| GNRHR | 1.0 | 0.8 | -1.25 |
| PIK3CA | 1.0 | 3.5 | +3.5 |
| AKT1 | 1.0 | 2.8 | +2.8 |
| MTOR | 1.0 | 2.5 | +2.5 |
Note: This table illustrates a hypothetical scenario where GnRH-R expression is slightly decreased, and key components of the PI3K pathway are upregulated in the resistant cells.
Experimental Protocols
Protocol 1: Generation of this compound-Resistant Cancer Cell Lines
-
Determine Parental IC50: Culture the parental cancer cell line (e.g., LNCaP for prostate, MCF-7 for breast, OVCAR-3 for ovarian) and determine the IC50 of this compound using an MTT assay after 72 hours of treatment.
-
Initial Drug Exposure: Seed parental cells and treat with a starting concentration of this compound equal to the IC20.
-
Culture and Monitoring: Maintain the cells in the presence of the drug, changing the medium every 2-3 days. Monitor cell morphology and viability. Initially, significant cell death is expected.
-
Dose Escalation: Once the cells have recovered and are proliferating steadily (approximately 80% confluency), passage them and increase the this compound concentration by 1.5 to 2-fold.[3]
-
Repeat Cycles: Repeat the process of culture, recovery, and dose escalation. This can take several months.
-
Confirmation of Resistance: At various stages (e.g., every 4-6 weeks), perform an MTT assay to determine the IC50 of the cultured cells and compare it to the parental line. A stable, significantly higher IC50 indicates the establishment of a resistant cell line.
-
Cryopreservation: At each successful dose escalation, freeze vials of the cells for future use.
Protocol 2: MTT Assay for Cell Viability
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound and incubate for the desired time (e.g., 72 hours). Include untreated control wells.
-
MTT Addition: Add MTT reagent (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and plot a dose-response curve to determine the IC50 value.
Protocol 3: Western Blot Analysis of PI3K/Akt Pathway
-
Sample Preparation: Lyse parental and Cetrorelix-resistant cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 30-40 µg) onto an SDS-polyacrylamide gel and perform electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[10]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total Akt, phospho-Akt (Ser473), total mTOR, phospho-mTOR, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities to determine the relative levels of protein expression and phosphorylation.
Mandatory Visualizations
Caption: Workflow for generating Cetrorelix-resistant cancer cell lines.
Caption: Upregulation of the PI3K/Akt pathway as a resistance mechanism.
Caption: Overcoming resistance with combination therapies.
References
- 1. The molecular mechanisms of chemoresistance in cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combination Therapy Approach to Overcome the Resistance to PI3K Pathway Inhibitors in Gynecological Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | In vitro Development of Chemotherapy and Targeted Therapy Drug-Resistant Cancer Cell Lines: A Practical Guide with Case Studies [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. researchgate.net [researchgate.net]
- 8. Protein Phosphorylation in Western Blotting: Key Challenges & Solutions - Creative Proteomics [creative-proteomics.com]
- 9. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 10. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 11. Analysis of Expression of Drug Resistance-Linked ABC Transporters in Cancer Cells by Quantitative RT-PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 12. gene-quantification.de [gene-quantification.de]
How to minimize the variability of Cetrorelix Acetate effects in vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the variability of Cetrorelix Acetate effects in vivo.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a synthetic decapeptide that acts as a potent gonadotropin-releasing hormone (GnRH) antagonist.[1][2] It competitively binds to GnRH receptors on the anterior pituitary gland.[1][3] This binding blocks the action of endogenous GnRH, leading to a rapid and reversible suppression of luteinizing hormone (LH) and, to a lesser extent, follicle-stimulating hormone (FSH) secretion.[3][4][5][6] Unlike GnRH agonists, this compound does not cause an initial "flare-up" of gonadotropin release.[4]
Q2: What are the typical dosages of this compound used in research?
A2: Dosages of this compound can vary significantly depending on the animal model and the desired duration of suppression. In clinical applications for controlled ovarian stimulation, a common regimen is a daily subcutaneous injection of 0.25 mg.[7][8] A single 3 mg dose has also been shown to be effective for at least four days.[5][9] For preclinical studies, the dose must be optimized. For example, in aged mice, a dose of 5 µg/kg has been used.[10] It is crucial to perform dose-finding studies to determine the minimal effective dose for your specific animal model and experimental goals.[11]
Q3: How should this compound be prepared and stored?
A3: this compound is typically supplied as a lyophilized powder that needs to be reconstituted with sterile water for injection.[3][5] The reconstituted solution should be prepared immediately before use as it contains no preservatives.[3] For storage, the lyophilized powder should be refrigerated at 2-8°C (36-46°F) and protected from light.[5] Some studies suggest that novel formulations, such as dissolving in aqueous gluconic acid, might increase bioavailability and duration of suppression compared to water-based solutions.[12]
Q4: What is the expected onset and duration of action of this compound?
A4: The onset of LH suppression is rapid, typically occurring within one to two hours after subcutaneous administration.[3][5][6] The duration of action is dose-dependent.[4][13] A single 3 mg dose can suppress LH for at least four days, while a daily 0.25 mg dose maintains the suppressive effect.[5][6] The terminal half-life after a single subcutaneous injection is approximately 30 hours.[4][7]
Troubleshooting Guide
Issue 1: Inconsistent or Incomplete Suppression of LH/FSH
Possible Causes:
-
Inadequate Dosing: The dose may be too low for the specific animal model, strain, or individual animal's metabolism.
-
Improper Administration: Incorrect injection technique (e.g., subcutaneous injection administered too deep), or issues with the formulation.
-
Formulation and Stability: The reconstituted solution may not have been used immediately, leading to degradation of the peptide.[14] The stability of the formulation can be influenced by factors like pH and excipients.[15][16]
-
Animal-Specific Factors: Individual differences in metabolism, body weight, or stress levels can affect drug absorption and efficacy. For some GnRH antagonists, dosage adjustments based on body weight may be necessary.[17]
Solutions:
-
Dose Optimization: Conduct a dose-response study to determine the optimal dose for your animal model. Consider that higher doses may be needed for sustained suppression.[11]
-
Standardize Administration Protocol: Ensure consistent subcutaneous injection technique. Refer to the detailed experimental protocol below.
-
Fresh Preparation: Always reconstitute this compound immediately before use.
-
Monitor Animal Health: Ensure animals are healthy and not under undue stress, as this can affect hormonal baselines.
Issue 2: High Variability in Hormone Levels Between Animals
Possible Causes:
-
Genetic Variation: Different strains of the same animal species can exhibit different responses to hormonal treatments.[18]
-
Environmental Factors: Variations in housing conditions, diet, or light-dark cycles can impact the endocrine system.
-
Timing of Administration: The stage of the estrous cycle (in females) at the time of administration can influence the response.
Solutions:
-
Use a Homogeneous Animal Population: Use animals of the same strain, age, and weight.
-
Control Environmental Conditions: Maintain consistent environmental conditions for all animals in the study.
-
Synchronize Estrous Cycles: For studies in female animals, consider synchronizing the estrous cycle before starting the experiment.
Issue 3: Injection Site Reactions
Possible Causes:
-
Local Allergic Reaction: Redness, swelling, and pain at the injection site can occur.[7]
-
Formulation Irritation: The pH or excipients in the reconstituted solution may cause local irritation.
Solutions:
-
Cooling the Solution: Anecdotal evidence suggests that cooling the ampoule before injection may help prevent allergic skin reactions.[7]
-
Rotate Injection Sites: If multiple injections are required, rotate the injection site to minimize local irritation.
-
Observe for Severe Reactions: Monitor for any signs of a systemic allergic reaction and consult with a veterinarian if necessary.
Data on this compound Pharmacokinetics
The following table summarizes key pharmacokinetic parameters of this compound in healthy female subjects after subcutaneous administration.
| Parameter | 0.25 mg (single dose) | 0.25 mg (multiple doses) | 3 mg (single dose) |
| Cmax (ng/mL) | 4.97 | 5.92 | 29.9 |
| tmax (hr) | 1.0 | 1.0 | 1.0 |
| AUC (ng·hr/mL) | 36.3 | 45.9 | 398.5 |
| Terminal Half-life (hr) | 20.6 | 30.0 | 62.8 |
Data adapted from publicly available FDA documentation. Actual values may vary depending on the study population and analytical methods.
Experimental Protocols
Protocol 1: Reconstitution and Administration of this compound in Rodents
Materials:
-
This compound lyophilized powder
-
Sterile Water for Injection
-
Sterile insulin syringes (or similar, with 27-30 gauge needles)
-
70% Ethanol
Procedure:
-
Animal Preparation: Weigh the animal to determine the correct dosage. Gently restrain the animal.
-
Reconstitution:
-
Wipe the vial septum with 70% ethanol.
-
Using a sterile syringe, draw up the required volume of Sterile Water for Injection.
-
Inject the water into the vial containing the lyophilized powder.
-
Gently swirl the vial until the powder is completely dissolved. Do not shake vigorously to avoid bubble formation.[3]
-
-
Administration:
-
Draw the reconstituted solution into an appropriate syringe for injection.
-
Lift a fold of skin on the back of the animal, away from the head.
-
Insert the needle at the base of the skin fold for subcutaneous injection.
-
Inject the solution and gently withdraw the needle.
-
-
Post-Administration Monitoring: Monitor the animal for any adverse reactions at the injection site.
Protocol 2: Monitoring the In Vivo Effects of this compound
Objective: To assess the efficacy of this compound in suppressing LH levels.
Procedure:
-
Baseline Sampling: Collect a baseline blood sample prior to the first administration of this compound.
-
Drug Administration: Administer this compound according to the optimized protocol.
-
Post-Treatment Sampling: Collect blood samples at predetermined time points after administration (e.g., 2, 4, 8, 24, 48 hours) to monitor the suppression of LH.
-
Hormone Analysis: Process the blood samples to obtain serum or plasma. Analyze LH concentrations using a validated method, such as an enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).
-
Data Analysis: Compare the post-treatment LH levels to the baseline levels to determine the degree and duration of suppression.
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound on the HPG axis.
Experimental Workflow for In Vivo Study
Caption: A typical experimental workflow for an in vivo Cetrorelix study.
Troubleshooting Logic for Inconsistent Results
Caption: A logical workflow for troubleshooting inconsistent results.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Cetrorelix (Cetrotide): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 3. drugs.com [drugs.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. This compound for Injection 0.25 mg [dailymed.nlm.nih.gov]
- 7. Cetrorelix in reproductive medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Articles [globalrx.com]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. Effect of Cetrorelix administration on ovarian stimulation in aged mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Novel formulations of this compound in healthy men: pharmacodynamic effects and noncompartmental pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacodynamic effects and plasma pharmacokinetics of single doses of this compound in healthy premenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. accessdata.fda.gov [accessdata.fda.gov]
- 15. WO2020254952A1 - A stable formulation of cetrorelix - Google Patents [patents.google.com]
- 16. CN114096266A - Stable formulations of cetrorelix - Google Patents [patents.google.com]
- 17. Is a lower dose of this compound effective for prevention of LH surge during controlled ovarian hyperstimulation? - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Effect of Cetrorelix administration on ovarian stimulation in aged mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Injection Protocols for Cetrorelix Acetate in Rodents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their use of Cetrorelix Acetate in rodent models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work in rodents?
A1: this compound is a synthetic decapeptide that acts as a potent gonadotropin-releasing hormone (GnRH) antagonist.[1] In rodents, as in humans, it competitively binds to GnRH receptors on the pituitary gland.[1] This action inhibits the secretion of luteinizing hormone (LH) and, to a lesser extent, follicle-stimulating hormone (FSH).[2] Unlike GnRH agonists which cause an initial surge in gonadotropins, Cetrorelix produces an immediate suppression, preventing the "flare-up" effect.[3][4] This rapid and reversible suppression of gonadotropins leads to a decrease in sex steroid production, such as testosterone in males and estrogen in females.[5][6]
Q2: How should I prepare and store this compound for injection?
A2: this compound is typically supplied as a lyophilized powder.[2] It should be reconstituted with sterile water for injection. Gently swirl the vial to dissolve the powder; do not shake vigorously to avoid bubble formation. The reconstituted solution should be clear and colorless. It is recommended to use the solution immediately after preparation. For storage of the lyophilized powder, it is generally recommended to keep it refrigerated at 2-8°C and protected from light.
Q3: What is the recommended route of administration in rodents?
A3: The most common and effective route of administration for this compound in rodents is subcutaneous (SC) injection.[2] The absolute bioavailability after subcutaneous administration in rats is approximately 100% and 97% in dogs, indicating excellent absorption from the injection site.[5] Intravenous (IV) administration has also been used in pharmacokinetic studies.[5]
Q4: What are the typical dosages of this compound used in rats and mice?
A4: The effective dose of this compound can vary depending on the rodent species, the specific experimental goal, and the duration of treatment. For instance, in a study on aged mice to improve superovulation, a dose of 5 µg/kg was administered intraperitoneally.[7][8] For testosterone suppression in rats, doses ranging from 0.25 to 1 mg/kg have been used subcutaneously.[2] It has been shown that plasma concentrations of 1-2 ng/mL are necessary to suppress testosterone production in both rats and dogs.[5]
Troubleshooting Guide
Q5: I am observing significant skin irritation and redness at the injection site. What could be the cause and how can I minimize this?
A5: Mild and transient local reactions at the injection site, such as erythema, swelling, and pruritus, are known potential side effects. While severe reactions are uncommon, the following steps can help minimize irritation:
-
Rotate Injection Sites: Avoid injecting into the same location repeatedly.
-
Proper Injection Technique: Ensure the subcutaneous injection is administered correctly, not too deep or too shallow.
-
Slow Injection Rate: Inject the solution slowly to allow for gradual absorption.
-
Vehicle and Concentration: Ensure the vehicle used for reconstitution is appropriate and the concentration is not excessively high, which could contribute to local irritation.
Q6: I am seeing high variability in the hormonal suppression between animals in the same treatment group. What are the potential reasons?
A6: Inter-animal variability is a known challenge in in vivo studies.[9] Several factors can contribute to inconsistent responses to this compound:
-
Injection Technique: Inconsistent administration, such as leakage from the injection site or accidental intraperitoneal injection instead of subcutaneous, can lead to variable absorption.
-
Animal Strain and Genetics: Different rodent strains can exhibit variations in drug metabolism and receptor sensitivity.[9]
-
Stress: High levels of stress in animals can influence their hormonal baseline and response to treatment.
-
Health Status: Underlying health issues in individual animals can affect drug absorption, distribution, metabolism, and excretion.
-
Preparation of Dosing Solution: Ensure the lyophilized powder is fully dissolved and the solution is homogenous before administration to guarantee consistent dosing.
Q7: The level of testosterone suppression in my male rodents is less than expected. What should I consider?
A7: Inadequate testosterone suppression can be due to several factors:
-
Insufficient Dosage: The dose of this compound may be too low for the specific strain or age of the rodents. The duration of testosterone suppression in rats is longer at higher doses.[5]
-
Timing of Blood Sampling: The terminal half-life of Cetrorelix after subcutaneous injection in rats is 7-14 hours.[10] Ensure that blood samples are collected at appropriate time points to capture the nadir of testosterone levels.
-
Pharmacokinetics: Consider the pharmacokinetic profile of Cetrorelix in your specific rodent model. A population pharmacokinetic model has shown that plasma concentrations of 1-2 ng/mL are needed for testosterone suppression.[5]
-
"Rebound" Effect: After the drug is cleared, a rebound in hormone levels can occur. For sustained suppression, repeated injections may be necessary.
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of this compound in Rodents
| Parameter | Rat | Dog |
| Absolute Bioavailability (SC) | 100%[5] | 97%[5] |
| Elimination Half-life (IV) | 3.0 hours[5] | 9.3 hours[5] |
| Terminal Half-life (SC) | 7-14 hours[10] | - |
| IC50 for Testosterone Suppression | 1.39 ng/mL[5] | 1.24 ng/mL[5] |
| Plasma Protein Binding | ~87%[2] | ~87%[2] |
Table 2: Experimental Dosages of this compound in Rodent Studies
| Species | Application | Dosage | Route | Reference |
| Mouse (aged) | Improved Superovulation | 5 µg/kg | Intraperitoneal | [7][8] |
| Rat | Testosterone Suppression | 0.25, 0.5, 1 mg/kg | Subcutaneous | [2] |
| Rat (castrated) | LH Suppression | 200 µg/kg | Subcutaneous/Intravenous | [3][4] |
| Rat | Behavioral Studies | 0.5, 2 µg | Intracerebroventricular | [11] |
Experimental Protocols
Protocol 1: Testosterone Suppression in Adult Male Rats
This protocol is designed to achieve and maintain suppression of serum testosterone levels in adult male rats.
-
Animal Model: Adult male Sprague-Dawley rats (250-300g).
-
Housing: House animals individually to prevent aggression and stress-induced hormonal fluctuations. Maintain a 12:12 hour light:dark cycle and provide ad libitum access to food and water.
-
This compound Preparation: Reconstitute lyophilized this compound with sterile water for injection to a final concentration of 1 mg/mL.
-
Dosing and Administration: Administer this compound via subcutaneous injection at a dose of 0.5 mg/kg body weight once daily.
-
Blood Sampling: Collect blood samples via tail vein or saphenous vein at baseline (before the first injection) and at desired time points post-injection (e.g., 4, 8, 12, and 24 hours after the first injection, and then daily before the next injection for chronic studies).
-
Hormone Analysis: Centrifuge blood samples to separate plasma or serum and store at -80°C until analysis. Measure testosterone and LH concentrations using commercially available ELISA or RIA kits validated for rats.
-
Data Analysis: Compare post-treatment hormone levels to baseline values to determine the extent and duration of suppression.
Protocol 2: Ovarian Stimulation in Aged Mice
This protocol, adapted from a published study, aims to improve the yield of oocytes in aged female mice.[7][8]
-
Animal Model: Aged female mice (e.g., 12 months old).
-
This compound Administration: Administer 5 µg/kg of this compound via intraperitoneal injection either daily for 7 consecutive days or 3 times a week on alternate days.[7][8]
-
Superovulation Induction:
-
Oocyte Collection: Euthanize the mice 16 hours after the hCG injection and collect the ovulated oocytes from the oviducts.
-
Outcome Assessment: Count the number of oocytes and assess their morphology.
Visualizations
Caption: GnRH Signaling Pathway and the Antagonistic Action of Cetrorelix.
Caption: Experimental Workflow for Testosterone Suppression Study in Rodents.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. GnRH Peptide Antagonist: Comparative Analysis of Chemistry and Formulation with Implications for Clinical Safety and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Population pharmacokinetic/pharmacodynamic modeling of cetrorelix, a novel LH-RH antagonist, and testosterone in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effect of Cetrorelix administration on ovarian stimulation in aged mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of Cetrorelix administration on ovarian stimulation in aged mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Of Mice and Men: The Inter-individual Variability of the Brain's Response to Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ec.europa.eu [ec.europa.eu]
- 11. Effects of the LHRH antagonist Cetrorelix on affective and cognitive functions in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential interactions of Cetrorelix Acetate with other lab reagents
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the potential interactions of Cetrorelix Acetate with other laboratory reagents.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic decapeptide that acts as a potent antagonist of the gonadotropin-releasing hormone (GnRH) receptor.[1][2][3] By competitively blocking GnRH receptors in the pituitary gland, it inhibits the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[4] This leads to a rapid and reversible suppression of ovulation and sex steroid production.
Q2: What are the recommended solvents for dissolving this compound?
A2: this compound is soluble in water and slightly soluble in dimethyl sulfoxide (DMSO) and methanol.[1][3] For laboratory use, sterile water is the recommended solvent for reconstitution, as provided in commercial kits. The resulting solution typically has a pH between 4.0 and 6.0.
Q3: How should I store this compound solutions?
A3: this compound is unstable in aqueous solutions and should be used immediately after reconstitution.[5] If short-term storage is necessary, it is recommended to store solutions at 2-8°C and protect them from light. Lyophilized powder should be stored at -20°C for long-term stability.[1][6]
Q4: Is this compound compatible with common plasticware and glassware?
A4: Peptides like this compound have been shown to adsorb to standard laboratory plastics such as polypropylene and to borosilicate glass surfaces.[7][8] This can lead to a significant loss of the peptide, especially at low concentrations. For sensitive experiments, it is advisable to use low-protein-binding tubes and to minimize the surface area-to-volume ratio.
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected results in cell-based assays.
| Possible Cause | Troubleshooting Step |
| Peptide Adsorption to Labware | Use low-protein-binding microplates and pipette tips. Prepare solutions at a higher concentration if possible and perform dilutions immediately before use. |
| Peptide Degradation | Prepare fresh solutions for each experiment. Avoid repeated freeze-thaw cycles. Ensure the pH of your cell culture medium is within the stable range for Cetrorelix (pH 4-6). |
| Interaction with Media Components | Some components in complex cell culture media may interact with the peptide. Consider using a simpler, defined medium for the duration of the experiment if possible. |
| Enzymatic Degradation by Serum | If using serum-containing media, peptidases present in the serum can degrade Cetrorelix. Reduce the serum concentration or use a serum-free medium if your cell line permits. |
Issue 2: Variability in analytical quantification (e.g., HPLC, ELISA).
| Possible Cause | Troubleshooting Step |
| Inaccurate Standard Preparation | Calibrate pipettes regularly. Use low-protein-binding tubes for preparing standards to prevent adsorption. |
| Poor Solubility | Ensure the peptide is fully dissolved before making serial dilutions. Sonication may aid in dissolving the peptide in aqueous buffers. |
| Interference from other Reagents | Components of your sample buffer may interfere with the assay. For instance, detergents can interfere with Bradford assays.[9][10] Run a control with the buffer alone to check for background signal. |
| Degradation during Sample Preparation | Keep samples on ice and process them quickly. If using proteases for other purposes in your workflow, ensure they are inactivated before analyzing Cetrorelix. |
Potential Interactions with Laboratory Reagents
pH and Buffers
This compound is susceptible to hydrolysis, particularly in alkaline conditions. Forced degradation studies have shown significantly more degradation at basic pH compared to acidic conditions.[11][12] It is recommended to maintain the pH of stock solutions and experimental buffers between 4 and 6. Acetic acid is often used in formulations to maintain a stable pH.
Organic Solvents
While slightly soluble in DMSO and methanol, prolonged exposure to high concentrations of organic solvents should be avoided as it may affect the peptide's conformation and stability.
Detergents
The interaction of this compound with common laboratory detergents like SDS and Triton X-100 has not been extensively studied. However, detergents can interfere with peptide quantification assays such as the Bradford assay.[9][10] It is crucial to use a compatible protein assay or to remove detergents before quantification.
Reducing Agents
Commonly used reducing agents in protein chemistry, such as dithiothreitol (DTT) and β-mercaptoethanol (BME), are used to cleave disulfide bonds.[13][14][15] this compound does not contain any disulfide bonds, so these reagents are not expected to directly affect its primary structure. However, they can interfere with certain analytical methods.
Proteases
As a peptide, this compound is susceptible to degradation by proteases. It is metabolized by peptidases in vivo.[4] In a laboratory setting, care should be taken to avoid contamination with common proteases.
-
Trypsin: Trypsin cleaves at the carboxyl side of lysine and arginine residues. Cetrorelix contains an arginine residue, making it a potential target for tryptic digestion.
-
Chymotrypsin: Chymotrypsin preferentially cleaves at the carboxyl side of large hydrophobic amino acids such as phenylalanine, tryptophan, and tyrosine.[16][17] Cetrorelix contains tyrosine and a chloro-phenylalanine, suggesting potential susceptibility to chymotrypsin.
Formaldehyde
Cetrorelix has been shown to be highly unstable in the presence of formaldehyde, leading to the formation of a methylene dimer impurity.[12] It is critical to avoid any contact with formaldehyde-containing solutions or environments.
Data on this compound Stability
| Condition | Observation | Reference |
| Aqueous Solution | Unstable, prone to aggregation and gel formation. | [5] |
| Acidic Hydrolysis | 5.8% degradation observed under stress conditions. | [11][12] |
| Alkaline Hydrolysis | 18.9% degradation observed under stress conditions. | [11][12] |
| Oxidative Stress | Susceptible to degradation by oxidizing agents. | [12] |
| Thermal Stress (in solution) | 1.4% degradation observed. | [11][12] |
| Formaldehyde | Highly unstable, forms dimer impurity. | [12] |
Experimental Protocols
Protocol 1: General Procedure for Reconstitution and Handling of this compound
-
Bring the lyophilized this compound vial and the provided solvent (Sterile Water for Injection) to room temperature.
-
Aseptically withdraw the solvent using a sterile syringe and needle.
-
Inject the solvent into the vial containing the lyophilized powder.
-
Gently swirl the vial to dissolve the powder. Do not shake vigorously to avoid foaming.
-
The reconstituted solution should be clear and colorless.
-
Use the solution immediately for your experiment.
-
For sensitive applications, use low-protein-binding tubes and pipette tips to minimize adsorption.
Protocol 2: Forced Degradation Study of this compound
This is a generalized protocol to assess stability. Specific concentrations and incubation times may need to be optimized.
-
Acidic Hydrolysis: Dissolve this compound in 0.1 M HCl and incubate at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize the solution with 0.1 M NaOH before analysis.
-
Alkaline Hydrolysis: Dissolve this compound in 0.1 M NaOH and incubate at 60°C for a specified time. Neutralize the solution with 0.1 M HCl before analysis.
-
Oxidative Degradation: Dissolve this compound in a solution of 3% hydrogen peroxide and incubate at room temperature for a specified time.
-
Thermal Degradation: Dissolve this compound in sterile water and incubate at 60°C.
-
Analysis: Analyze the samples at different time points using a stability-indicating method, such as reverse-phase HPLC with UV detection, to quantify the remaining this compound and detect degradation products.
Visualizations
Caption: GnRH receptor signaling pathway and its inhibition by this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. ema.europa.eu [ema.europa.eu]
- 6. This compound = 98 HPLC 145672-81-7 [sigmaaldrich.com]
- 7. Adsorption of Cationic Peptides to Solid Surfaces of Glass and Plastic - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. go.zageno.com [go.zageno.com]
- 10. Protein Assays and Quantitation Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Protein Denaturing and Reducing Agents | Thermo Fisher Scientific - US [thermofisher.com]
- 14. agscientific.com [agscientific.com]
- 15. goldbio.com [goldbio.com]
- 16. The path of proteolysis by bovine chymotrypsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. edepot.wur.nl [edepot.wur.nl]
How to avoid premature LH surge with low-dose Cetrorelix Acetate
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing low-dose Cetrorelix Acetate to effectively prevent premature Luteinizing Hormone (LH) surge during experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it prevent a premature LH surge?
This compound is a synthetic decapeptide that acts as a potent gonadotropin-releasing hormone (GnRH) antagonist.[1] It functions by competitively binding to GnRH receptors on the pituitary gland.[1][2] This binding blocks the action of natural GnRH, thereby inhibiting the synthesis and release of both Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH).[2][3] The prevention of the LH surge is critical in controlled ovarian stimulation protocols to avoid premature ovulation and ensure the retrieval of mature oocytes for research or clinical applications.[1][4]
Q2: What is the minimal effective low dose of this compound to prevent a premature LH surge?
Studies have investigated various low doses of this compound. A daily dose of 0.25 mg has been established as the minimal effective dose to prevent premature LH surges.[5] Furthermore, research has demonstrated that a daily dose of 0.2 mg of this compound is also effective in suppressing LH concentrations and preventing premature LH surge.[6][7] Doses as low as 0.1 mg have been associated with instances of premature LH surges and are therefore not recommended.[6]
Q3: When should the administration of low-dose this compound be initiated in an experimental protocol?
The timing of initiation is crucial for efficacy. In many protocols, daily administration of this compound begins on a fixed day of the stimulation cycle, typically day 5 or 6.[6][8] An alternative, flexible approach involves starting administration based on follicular size, commonly when the lead follicle reaches a diameter of ≥14 mm.[9][10] Monitoring serum estradiol levels can also guide the initiation, with administration starting when levels are between 150-200 pg/mL per follicle >14 mm.[5]
Q4: What is the incidence of premature LH surge when using low-dose this compound?
Clinical studies have shown a very low incidence of premature LH surge with appropriate dosing. With a daily dose of 0.25 mg, the incidence of premature LH surges (defined as LH > 10 mIU/mL with a concomitant rise in serum progesterone >2 ng/mL) is less than 1%. One study reported no premature LH surges in patients receiving either a single 3 mg dose or daily 0.25 mg doses of Cetrorelix.[10] However, in protocols combining clomiphene citrate and HMG, higher rates of premature LH surge (18.9-21.6%) have been observed even with 0.25 mg or 0.5 mg of Cetrorelix.[9]
Q5: Can this compound administration be stopped on the day of the trigger?
Yes, some protocols involve ceasing this compound administration on the day of the trigger (e.g., hCG administration) without compromising the prevention of a premature LH surge.[8]
Troubleshooting Guide
Issue: Premature LH surge observed despite low-dose this compound administration.
Possible Causes and Solutions:
-
Incorrect Timing of Administration:
-
Cause: Starting the antagonist too late in the stimulation cycle can lead to an early LH rise.[11]
-
Solution: In a flexible protocol, ensure administration begins promptly when the lead follicle reaches ≥14 mm or when estradiol levels indicate imminent risk of a surge. For fixed protocols, starting on day 5 or 6 of stimulation is standard.[10][12]
-
-
Inadequate Dosage:
-
Cause: While 0.2 mg and 0.25 mg are generally effective, individual responses can vary. Patients with diminished ovarian reserve may be more predisposed to premature LH surges.[13]
-
Solution: For high-risk subjects, consider initiating with a 0.25 mg daily dose. In some cases, an incremental dose (e.g., from 0.25 mg to 0.5 mg as follicles grow) has been explored, although its efficacy in preventing surges in certain protocols is debated.[9]
-
-
Underlying Patient Factors:
-
Cause: Women with diminished ovarian reserve have a higher incidence of premature LH surges.[13]
-
Solution: For this population, more intensive monitoring of LH levels may be warranted. Consider initiating the GnRH antagonist earlier in the cycle.
-
Issue: Sub-optimal ovarian response with low-dose this compound.
Possible Causes and Solutions:
-
Over-suppression of LH:
-
Cause: While the goal is to prevent a surge, excessive LH suppression might impact follicular development in some cases. There is a concept of a "therapeutic window" for LH.[13]
-
Solution: Monitor LH levels during stimulation. Some studies suggest that maintaining a certain baseline LH level might be beneficial.[14]
-
Data Presentation
Table 1: Efficacy of Different Low-Dose this compound Protocols in Preventing Premature LH Surge
| This compound Dose | Protocol Details | Incidence of Premature LH Surge | Reference |
| 0.2 mg/day | Started on day 5 of stimulation until the day before hCG injection. | 0% (in a study of 45 patients) | [6] |
| 0.25 mg/day | Multiple-dose protocol. | < 1% | |
| 0.25 mg/day | Started when leading follicle reached 14 mm, increased to 0.5 mg at 16 mm. | 21.6% | [9] |
| 0.5 mg/day | Started when leading follicle reached 14 mm. | 18.9% | [9] |
| 3 mg single dose | Administered when lead follicle was ≥14 mm. | 0% | [10] |
Table 2: Comparison of Hormonal Levels in a Low-Dose (0.2 mg) this compound Protocol
| Hormone | Baseline (Cycle Day 3) | Day of hCG Administration | Statistical Significance | Reference |
| LH (mIU/mL) | 4.5 ± 1.8 | 1.2 ± 0.9 | Significant Decrease | [6] |
| Estradiol (pg/mL) | 35.4 ± 12.6 | 1567.8 ± 789.4 | Significant Increase | [6] |
Experimental Protocols
Protocol 1: Fixed-Start, Low-Dose Daily this compound Administration
-
Subject Selection: Select subjects based on the specific experimental criteria.
-
Baseline Assessment: On day 3 of the menstrual cycle, perform baseline measurements of serum LH, FSH, and Estradiol.
-
Ovarian Stimulation: Initiate controlled ovarian stimulation with recombinant FSH (r-FSH) on cycle day 3. The specific dosage of r-FSH should be determined by the experimental design.
-
This compound Administration: On the evening of stimulation day 5, begin subcutaneous administration of 0.2 mg this compound.[6]
-
Continued Administration: Continue daily subcutaneous injections of 0.2 mg this compound until the day before the trigger for final oocyte maturation (e.g., hCG injection).[6]
-
Monitoring: Monitor follicular growth via ultrasound and serum hormone levels (LH, Estradiol) every 1-2 days starting from stimulation day 5.
-
Triggering Final Maturation: Administer the trigger agent (e.g., hCG) when at least three follicles reach a mean diameter of 17 mm.[8]
-
Oocyte Retrieval: Perform oocyte retrieval 35-36 hours after the trigger injection.[8]
Protocol 2: Flexible-Start, Low-Dose Daily this compound Administration
-
Subject Selection and Baseline Assessment: As described in Protocol 1.
-
Ovarian Stimulation: Initiate and maintain controlled ovarian stimulation with r-FSH as per the experimental design.
-
Monitoring for Initiation: Begin monitoring follicular development via ultrasound and serum LH levels from stimulation day 5.
-
This compound Administration: Initiate daily subcutaneous injections of 0.25 mg this compound on the day the leading follicle reaches a mean diameter of ≥14 mm.[9][10]
-
Continued Administration: Continue daily injections until and including the day of the trigger administration.
-
Triggering and Oocyte Retrieval: As described in Protocol 1.
Visualizations
Caption: GnRH signaling pathway and the antagonistic action of this compound.
Caption: Workflow for controlled ovarian stimulation with low-dose this compound.
References
- 1. What is the mechanism of Cetrorelix? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. GnRH Antagonists Produce Differential Modulation of the Signaling Pathways Mediated by GnRH Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sherfertilitysolutions.com [sherfertilitysolutions.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Is a lower dose of this compound effective for prevention of LH surge during controlled ovarian hyperstimulation? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Is a lower dose of this compound effective for prevention of LH surge during controlled ovarian hyperstimulation? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. GnRH Antagonist Protocol With Cessation of Cetrorelix on Trigger Day Improves Embryological Outcomes for Patients With Sufficient Ovarian Reserve - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of cetrorelix dose on premature LH surge during ovarian stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Prospective, randomized trial comparing this compound and ganirelix acetate in a programmed, flexible protocol for premature luteinizing hormone surge prevention in assisted reproductive technologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Cetrorelix in reproductive medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Diminished Ovarian Reserve Predisposes to Premature Luteinizing Hormone Surges in Gonadotropin-Releasing Hormone Antagonist Cycles in In vitro Fertilization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | LH Levels May Be Used as an Indicator for the Time of Antagonist Administration in GnRH Antagonist Protocols—A Proof-Of-Concept Study [frontiersin.org]
Technical Support Center: Fine-tuning Cetrorelix Acetate Timing for Oocyte Maturation Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Cetrorelix Acetate in oocyte maturation studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a synthetic decapeptide that acts as a potent antagonist to the gonadotropin-releasing hormone (GnRH) receptor.[1][2] It competitively binds to GnRH receptors on the pituitary gland, thereby inhibiting the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1][2] This prevents a premature LH surge, allowing for controlled follicular development and oocyte maturation.[1][2]
Q2: What are the standard protocols for this compound administration in research settings?
A2: There are two primary protocols for this compound administration: a multiple-dose protocol and a single-dose protocol.[1]
-
Multiple-Dose Protocol (0.25 mg): This is the most common approach, involving daily subcutaneous injections of 0.25 mg of this compound.[1] Administration typically begins on day 5 or 6 of ovarian stimulation or when the lead follicle reaches a diameter of 12-14 mm.[1]
-
Single-Dose Protocol (3 mg): This protocol involves a single subcutaneous injection of 3 mg of this compound. This single dose is designed to prevent a premature LH surge for up to four days.[3]
Q3: When is the optimal time to initiate this compound treatment?
A3: The optimal timing for initiating this compound depends on the specific experimental design and the follicular response of the subject. In a flexible protocol, administration is typically started when the lead follicle reaches a diameter of 14 mm.[4] In a fixed protocol, administration usually commences on day 6 of stimulation.[4]
Q4: Can this compound be used in studies involving poor ovarian responders?
A4: Yes, this compound is often used in protocols for poor ovarian responders.[5][6][7] The antagonist protocol may be associated with a lower cancellation rate in this population compared to agonist protocols.[5]
Troubleshooting Guides
Issue 1: Premature LH Surge Despite this compound Administration
-
Question: I am observing a rise in LH levels despite administering this compound. What could be the cause and how can I troubleshoot this?
-
Answer: A premature LH surge while on a GnRH antagonist is uncommon but can occur.[8]
-
Potential Causes:
-
Incorrect Timing of Administration: Delaying the start of this compound beyond the optimal window (e.g., lead follicle >14-15 mm) can lead to the initiation of the LH surge.[4]
-
Inadequate Dosage: While the standard 0.25 mg daily dose is effective for most, some individuals may require a higher or more frequent dosage.
-
Incorrect Administration: Improper subcutaneous injection technique can lead to incomplete absorption of the drug.
-
-
Troubleshooting Steps:
-
Confirm LH Levels: Use a reliable assay to confirm the LH rise.
-
Administer an Additional Dose: If a premature LH rise is confirmed, an additional dose of the GnRH antagonist can be administered.[9]
-
Review Protocol: For future experiments, consider initiating this compound earlier in the stimulation cycle, for instance, when the lead follicle reaches 12-13 mm.
-
Ensure Proper Injection Technique: Verify that the subcutaneous injection is being administered correctly to ensure optimal drug delivery.
-
-
Issue 2: Poor or Suboptimal Oocyte Yield
-
Question: My oocyte yield is lower than expected. Could the timing of this compound be a factor?
-
Answer: Yes, the timing and dosage of this compound can influence oocyte yield.
-
Potential Causes:
-
Prolonged Antagonist Administration: Some studies suggest that prolonged exposure to GnRH antagonists may have a negative impact on the number of oocytes retrieved.
-
Individual Variation: Ovarian response to stimulation protocols can vary significantly between individuals.
-
-
Troubleshooting Steps:
-
Individualize the Protocol: Tailoring the start of this compound administration to the individual's follicular development, rather than a fixed day, may improve oocyte yield.[4]
-
Consider a Lower Dose: Some research indicates that a lower dose of Cetrorelix (e.g., 0.2 mg) can effectively prevent an LH surge, which may be beneficial in certain cases.[10]
-
Optimize Stimulation Protocol: Adjusting the gonadotropin dosage in conjunction with the GnRH antagonist can help improve follicular recruitment and growth.
-
-
Issue 3: Concerns about Oocyte and Embryo Quality
-
Question: I am concerned about the potential impact of this compound on oocyte and embryo quality. What does the evidence suggest?
-
Answer: The effect of GnRH antagonists on oocyte and embryo quality is a subject of ongoing research, with some studies showing no significant difference compared to agonist protocols, while others suggest a potential for negative impact.
-
Key Considerations:
-
Endometrial Receptivity: GnRH antagonists are thought to have a more favorable effect on endometrial receptivity compared to agonists, which may positively influence implantation rates.[11]
-
Hormonal Environment: The hormonal milieu created by the antagonist protocol is different from that of the agonist protocol, which could have subtle effects on oocyte maturation.
-
-
Mitigation Strategies:
-
Optimize Trigger Timing: The timing of the final maturation trigger (e.g., hCG or GnRH agonist) is crucial for ensuring oocytes have reached optimal maturity.
-
Culture Conditions: Ensure that in vitro culture conditions are optimized to support healthy embryo development.
-
Consider a GnRH Agonist Trigger: In antagonist cycles, a GnRH agonist can be used to trigger final oocyte maturation, which may have different effects on oocyte quality compared to an hCG trigger.
-
-
Data Presentation
Table 1: Troubleshooting Guide Based on Hormonal and Ultrasound Monitoring
| Observation | Potential Issue | Recommended Action |
| LH > 10 IU/L before planned trigger | Impending premature LH surge | Administer an additional 0.25 mg of this compound immediately and monitor LH levels closely.[9] |
| Slow follicular growth (leading follicle <12 mm after 6 days of stimulation) | Suboptimal ovarian response | Consider increasing the gonadotropin dose. Continue this compound as planned once the leading follicle reaches 12-14 mm. |
| Estradiol (E2) levels plateau or decrease despite follicular growth | Potential follicular atresia or premature luteinization | Re-evaluate follicular development with ultrasound. Consider adjusting gonadotropin dose or proceeding to oocyte retrieval if follicles are mature. |
| Discordant follicular growth (significant size variation) | Asynchronous follicular recruitment | Base the timing of this compound initiation and trigger on the size of the lead follicles. |
Table 2: Comparison of this compound Protocols
| Parameter | Multiple-Dose Protocol (0.25 mg/day) | Single-Dose Protocol (3 mg) |
| Initiation | Day 5-6 of stimulation or lead follicle at 12-14 mm[1] | Day 7 of stimulation or when adequate estradiol levels are reached[12] |
| Duration of Action | 24 hours per injection[13] | At least 4 days[3] |
| Flexibility | High - allows for daily adjustments | Low - less adaptable to individual responses |
| Common Use | Most frequently used protocol[1] | Less common in current practice |
Experimental Protocols
Protocol 1: Standard In Vitro Maturation (IVM) of Oocytes Following Controlled Ovarian Stimulation with this compound
-
Ovarian Stimulation:
-
Initiate ovarian stimulation on day 2 or 3 of the menstrual cycle with a daily injection of recombinant follicle-stimulating hormone (rFSH).
-
Monitor follicular growth via transvaginal ultrasound every 2-3 days.
-
-
This compound Administration:
-
Begin daily subcutaneous injections of 0.25 mg this compound when the lead follicle reaches a diameter of 14 mm.[4]
-
-
Final Oocyte Maturation:
-
When at least two follicles have reached a diameter of 17-18 mm, administer a single subcutaneous injection of human chorionic gonadotropin (hCG) to trigger final oocyte maturation.
-
-
Oocyte Retrieval:
-
Perform oocyte retrieval 34-36 hours after the hCG trigger.
-
-
In Vitro Maturation:
-
Denude the retrieved oocytes of cumulus cells using hyaluronidase.
-
Culture the immature oocytes in a specialized IVM medium supplemented with gonadotropins and serum.
-
Assess oocyte maturation (extrusion of the first polar body) after 24-48 hours of incubation.
-
Mandatory Visualization
Caption: GnRH Receptor Signaling and the Mechanism of this compound Action.
Caption: Experimental Workflow for Oocyte Maturation Studies Using Cetrorelix.
Caption: Logical Flow for Troubleshooting Common Issues with Cetrorelix.
References
- 1. Cetrorelix in reproductive medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cetrotide in Fertility Treatment: Uses, Benefits, Side Effects & Dosage [novaivffertility.com]
- 3. pdf.hres.ca [pdf.hres.ca]
- 4. academic.oup.com [academic.oup.com]
- 5. Cetrorelix in women with poor ovarian response in previous assisted reproduction cycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cnyfertility.com [cnyfertility.com]
- 7. alifehealth.com [alifehealth.com]
- 8. sherfertilitysolutions.com [sherfertilitysolutions.com]
- 9. Frontiers | A Premature Rise of Luteinizing Hormone Is Associated With a Reduced Cumulative Live Birth Rate in Patients ≥37 Years Old Undergoing GnRH Antagonist In Vitro Fertilization Cycles [frontiersin.org]
- 10. Is a lower dose of this compound effective for prevention of LH surge during controlled ovarian hyperstimulation? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lifelinkr.com [lifelinkr.com]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. drugs.com [drugs.com]
Technical Support Center: Synthesis of Cetrorelix Acetate Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges during the synthesis of Cetrorelix Acetate and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: Common impurities in Cetrorelix synthesis can be categorized as process-related and degradation products. Process-related impurities include des-acetyl, deamidated, and oxidized peptides, as well as truncated or deleted sequences.[1][2][3] Impurities can also arise from the incomplete removal of protecting groups during solid-phase peptide synthesis (SPPS), such as the Pbf group on L-arginine or the tBu group on L-serine.[4] Specific named impurities that have been identified include Cetrorelix Dimer, Des-Acetyl-Cetrorelix, Des-Amido-Cetrorelix, Des-D-Ala-Cetrorelix, Endo-3-D-Pal-Cetrorelix, and L-Ala(10)-Cetrorelix.[2] A recently identified impurity is the cetrorelix methylene dimer, which can form in the presence of formaldehyde.[5][6]
Q2: What causes racemization during the synthesis of Cetrorelix, and which amino acids are most susceptible?
A2: Racemization, the conversion of an L-amino acid to its D-isomer, can occur during the activation/coupling steps in SPPS. For Cetrorelix, L-arginine and L-serine have been identified as being particularly prone to racemization.[4][7] The choice of coupling agent and base can significantly influence the degree of racemization.
Q3: How can peptide aggregation be minimized during the solid-phase synthesis of Cetrorelix?
A3: Aggregation of the growing peptide chain on the resin can lead to incomplete coupling and deprotection steps. This is often due to the formation of intermolecular hydrogen bonds.[1] Strategies to mitigate aggregation include:
-
Switching to more effective solvents like N-methylpyrrole (NMP) or adding dimethylsulfoxide (DMSO).[1]
-
Performing the coupling reaction at a higher temperature.[1]
-
Utilizing sonication to break up aggregates.[1]
-
Adding chaotropic salts, such as CuLi, NaClO4, or KSCN, to the reaction mixture.[1]
-
Incorporating pseudoprolines or other backbone-protecting groups to disrupt secondary structure formation.[1][8]
Q4: What are the key side reactions to be aware of during Cetrorelix synthesis?
A4: Besides racemization and aggregation, other significant side reactions include:
-
Aspartimide formation: This can be reduced by adding 1-hydroxybenzotriazole (HOBt) to the piperidine deprotection solution.[1][9]
-
Side-chain acetylation of D-citrulline: This can be a problematic side reaction if acetylation is used to cap the N-terminus after the full peptide sequence has been assembled. A more effective strategy is to use pre-acetylated Ac-D-2Nal-OH for the final coupling step.[10][11]
-
Oxidation and deletion/insertion of amino acids: These are general challenges in SPPS that require careful control of reaction conditions and purification to remove the resulting impurities.[4]
Troubleshooting Guides
Problem 1: Low Yield of Crude Cetrorelix after Cleavage
| Possible Cause | Suggested Solution | Citation |
| Incomplete Deprotection/Coupling due to Aggregation | Employ strategies to minimize aggregation such as using NMP or DMSO as a solvent, sonicating the reaction, or increasing the reaction temperature. | [1] |
| Premature Cleavage of Peptide from Resin | This can occur with the Boc synthesis strategy where repeated acid treatments are used for deprotection. The Fmoc/tBu strategy is generally milder and preferred for Cetrorelix synthesis. | [8] |
| Suboptimal Cleavage Conditions | Ensure the cleavage cocktail is freshly prepared and used in a sufficient volume to swell the resin. A common cocktail is a mixture of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water. | [12] |
Problem 2: High Levels of Racemized Impurities in the Final Product
| Possible Cause | Suggested Solution | Citation |
| Inappropriate Coupling Reagents | Use a coupling agent known to suppress racemization, such as HATU, in combination with an additive like HOBt or HOAt. | [4][7] |
| Elevated Temperature during Coupling | For sensitive amino acids like histidine and cysteine, consider performing the coupling at a lower temperature, even if using microwave-assisted synthesis. | [9][13] |
| Prolonged Activation Time | Minimize the time the amino acid is in its activated state before coupling to the resin-bound peptide. |
Problem 3: Difficulty in Purifying this compound by RP-HPLC
| Possible Cause | Suggested Solution | Citation |
| Co-elution of Impurities | Optimize the HPLC gradient, flow rate, and column chemistry. A C18 column with a gradient of acetonitrile and water containing 0.1% TFA is a good starting point. | [12][14][15] |
| Presence of Aggregates | Ensure the crude peptide is fully dissolved before injection. Aggregates can lead to broad peaks and poor separation. | |
| Structurally Similar Impurities | Isomeric impurities, such as those resulting from racemization, can be particularly challenging to separate. A high-resolution column and shallow gradient may be required. | [4] |
Quantitative Data Summary
| Parameter | Value | Conditions/Method | Citation |
| Racemization of L-arginine and L-serine | < 0.5% | Using HATU as a coupling agent with HOBt or HOAt additive. | [4] |
| Yield (Crude Peptide) | 83.1% | Fmoc SPPS using Ac-D-2Nal-OH for the final coupling. | [10] |
| Yield (Purified) | up to 40% | Fmoc SPPS followed by purification. | [10] |
| Yield (Purified) | 80% | Specific purification method using a reverse phase silica column. | [16] |
| Purity (Purified) | up to 99% | Fmoc SPPS using Ac-D-2Nal-OH for the final coupling. | [10] |
| Purity (Purified) | > 99.0% | Purification by flash column chromatography. | [17] |
| Purity (Purified) | > 99.9% | Specific purification method using a reverse phase silica column with a mobile phase containing sodium sulfate and TFA. | [16] |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of Cetrorelix (Fmoc/tBu Strategy)
This protocol is a generalized representation based on common practices in Fmoc-SPPS.
-
Resin Preparation: Start with a Rink Amide MBHA resin. Swell the resin in dimethylformamide (DMF) for 30 minutes in a peptide synthesis vessel.[12]
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with a 20% solution of piperidine in DMF for a specified time (e.g., 3 times for a few minutes each). Wash the resin thoroughly with DMF.[12]
-
Amino Acid Coupling:
-
In a separate vessel, dissolve the Fmoc-protected amino acid (3-fold excess), a coupling agent (e.g., HATU), and an additive (e.g., HOBt) in DMF.
-
Add a base (e.g., N,N-diisopropylethylamine - DIPEA) to activate the amino acid.
-
Add the activated amino acid solution to the resin and allow it to react for a specified time (e.g., 0.5-2 hours).[18]
-
Monitor the coupling reaction for completion (e.g., using a Kaiser test).
-
Wash the resin with DMF.
-
-
Chain Elongation: Repeat the deprotection and coupling steps for each amino acid in the Cetrorelix sequence, starting from the C-terminus: Fmoc-D-Ala-OH, Fmoc-Pro-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Leu-OH, Fmoc-D-Cit-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Ser(tBu)-OH, Fmoc-D-3Pal-OH, Fmoc-D-Phe(4-Cl)-OH.[10]
-
Final Coupling: For the final N-terminal amino acid, use Ac-D-2Nal-OH to introduce the acetyl group and avoid a separate acetylation step that could lead to side reactions.[10][11]
-
Final Wash: After the final coupling, wash the peptidyl resin with DMF, followed by dichloromethane (DCM), and dry under vacuum.
Cleavage and Deprotection
-
Prepare Cleavage Cocktail: Prepare a cleavage cocktail of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water in a ratio of 95:2.5:2.5 (v/v/v).[12]
-
Cleavage Reaction: Add the dried peptidyl resin to the cleavage cocktail (e.g., 10 mL per 1g of resin) and stir at room temperature for 140 minutes.[12]
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Isolation: Collect the precipitated peptide by centrifugation, wash with diethyl ether, and dry under vacuum.
Purification by RP-HPLC
-
Sample Preparation: Dissolve the crude peptide in a suitable solvent, such as 30% acetic acid, and lyophilize.[12] Reconstitute in the initial mobile phase for injection.
-
Chromatographic Conditions:
-
Fraction Collection: Collect fractions corresponding to the main peak.
-
Solvent Removal and Lyophilization: Remove the acetonitrile from the collected fractions using a rotary evaporator. Lyophilize the remaining aqueous solution to obtain the purified Cetrorelix trifluoroacetate.
-
Salt Exchange (if necessary): To obtain this compound, the trifluoroacetate salt can be converted to the acetate salt using techniques like ion-exchange chromatography.[17]
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for racemization in Cetrorelix synthesis.
References
- 1. peptide.com [peptide.com]
- 2. Cetrorelix Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 3. omizzur.com [omizzur.com]
- 4. Synthesis of Diastereomerically Pure this compound by Using Fmoc Solid-Phase Peptide Synthesis (SPPS) Strategy: A Commercially Viable Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification and structural elucidation of a new cetrorelix methylene dimer impurity in this compound by using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. libsearch.cbs.dk [libsearch.cbs.dk]
- 7. researchgate.net [researchgate.net]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CN104892732A - Preparation method of cetrorelix - Google Patents [patents.google.com]
- 11. CN104610433A - Preparation method of cetrorelix - Google Patents [patents.google.com]
- 12. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Development and Validation of a Reversed-phase HPLC Method for Assay of the Decapeptide this compound in Bulk and Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 16. CN109467591B - Purification method of cetrorelix - Google Patents [patents.google.com]
- 17. patents.justia.com [patents.justia.com]
- 18. CN101284863B - Preparation method of solid phase synthesis cetrorelix - Google Patents [patents.google.com]
Mitigating the impact of Cetrorelix Acetate on non-target hormone levels
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate the impact of Cetrorelix Acetate on non-target hormone levels during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a synthetic decapeptide that acts as a potent antagonist of the gonadotropin-releasing hormone (GnRH) receptor.[1][2] It competitively binds to GnRH receptors on the anterior pituitary gland, thereby inhibiting the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1][2] This suppression of gonadotropins is rapid and reversible.[3]
Q2: What are the primary non-target hormones affected by this compound?
A2: The primary non-target hormones affected by this compound are the sex steroids, including testosterone, estradiol, and progesterone, due to the suppression of LH and FSH, which are crucial for their production.[2][3][4]
Q3: How does this compound administration affect testosterone levels in males?
A3: In males, this compound administration leads to a significant and dose-dependent suppression of testosterone secretion.[4][5] This is a direct consequence of LH suppression. The suppression is reversible, with testosterone levels returning to the normal range after cessation of treatment.[4]
Q4: What is the expected impact of this compound on estradiol levels in females?
A4: In females, this compound administration leads to a marked and reversible suppression of serum estradiol (E2) concentrations.[6] This is due to the suppression of FSH, which is essential for follicular development and subsequent estradiol production. However, studies have shown that estradiol patterns (rise, plateau, or drop) after Cetrorelix injection do not seem to correlate with adverse clinical outcomes in certain treatment protocols.[7]
Q5: How are progesterone levels influenced by this compound?
A5: this compound can influence progesterone levels, although the effect can be complex and context-dependent. In some cases, a subtle rise in progesterone has been observed in the late follicular phase during controlled ovarian hyperstimulation protocols using a GnRH antagonist.[8]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpectedly Low Testosterone Levels | This compound dose may be too high or the administration frequency excessive for the experimental model. | - Review and optimize the this compound dosage based on literature for the specific animal model or cell line.[4][5] - Consider reducing the frequency of administration. - Ensure accurate preparation and administration of the intended dose. |
| Significant Drop in Estradiol Levels Affecting Experimental Outcomes | Over-suppression of FSH due to the this compound dose. | - Adjust the this compound dose to a lower, yet effective, concentration to prevent a premature LH surge without drastically suppressing FSH.[9][10] - Monitor estradiol levels more frequently to track the response to the adjusted dose. |
| Premature Progesterone Rise | Inadequate suppression of LH, leading to premature luteinization. | - Ensure the timing of this compound initiation is appropriate for the stage of follicular development.[3] - Verify that the administered dose is sufficient to prevent the LH surge.[9] |
| High Variability in Hormone Levels Between Subjects | Differences in individual sensitivity to this compound, metabolism, or experimental inconsistencies. | - Standardize the experimental protocol, including the timing of administration and sample collection. - Increase the sample size to improve statistical power. - Consider subject-specific dose adjustments based on baseline hormone levels if feasible. |
| Inconsistent Hormone Measurements | Issues with sample collection, processing, or the assay itself. | - Follow a strict and consistent protocol for blood/serum/plasma collection and processing.[11][12] - Ensure proper storage of samples at -80°C and avoid multiple freeze-thaw cycles.[11][12] - Validate the hormone assay (ELISA or LC-MS/MS) for accuracy, precision, and sensitivity.[11][13] |
Data Presentation
Table 1: Effect of Single Doses of this compound on Testosterone Levels in Normal Men
| Cetrorelix Dose | Maximal Testosterone Suppression (nmol/L) | Time to Maximal Suppression (hours) |
| 1.0 mg | 7.5 ± 1.1 | 8 |
| 2.0 mg | 4.9 ± 0.5 | 12 |
| 5.0 mg | 2.2 ± 0.4 | 12 |
| Placebo | 15.8 ± 2.2 | - |
| Data adapted from Behre et al., 1992.[4] |
Table 2: Effect of Multiple Daily Doses of this compound on LH and Testosterone in Normal Men
| Cetrorelix Dose | Mean LH Suppression | Mean Testosterone Suppression |
| 2 mg/day | Significantly suppressed | Fluctuations observed |
| 5 mg/day | Significantly suppressed | Fluctuations observed |
| 10 mg/day | Consistently suppressed | Consistently suppressed |
| Placebo | No suppression | No suppression |
| Data summarized from Behre et al., 1994.[5] |
Table 3: Estradiol Patterns After a Single 2.5 mg this compound Injection in Women Undergoing Controlled Ovarian Stimulation
| Estradiol Pattern | Percentage of Cycles |
| Rose | 45.3% |
| Plateaued | 24.5% |
| Dropped | 30.2% |
| Data from Lin et al., 2007.[7] |
Experimental Protocols
Protocol 1: Quantification of Steroid Hormones using LC-MS/MS
Objective: To accurately quantify multiple steroid hormones (e.g., testosterone, estradiol, progesterone) in serum or plasma samples.
Methodology:
-
Sample Preparation:
-
Thaw frozen serum/plasma samples on ice.
-
To 100 µL of serum, add internal standards.
-
Perform protein precipitation followed by liquid-liquid extraction.[13]
-
Evaporate the organic phase to dryness under a stream of nitrogen.
-
Derivatize the dried extract to enhance sensitivity, if necessary.[13]
-
Reconstitute the sample in an appropriate solvent for LC-MS/MS analysis.[13]
-
-
LC-MS/MS Analysis:
-
Utilize a liquid chromatography system coupled to a tandem mass spectrometer.
-
Employ a suitable column (e.g., C18) for chromatographic separation.
-
Develop a gradient elution method to separate the target steroid hormones.
-
Optimize mass spectrometer parameters (e.g., ion source, collision energy) for each analyte.
-
Use multiple reaction monitoring (MRM) for sensitive and specific detection.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of each steroid hormone.
-
Quantify the hormone concentrations in the samples by comparing their peak areas to the standard curve.
-
Protocol 2: Measurement of Hormone Levels using ELISA
Objective: To quantify a specific hormone (e.g., estradiol) in biological fluids.
Methodology (Competitive ELISA Example): [14]
-
Plate Preparation:
-
Use a microplate pre-coated with antibodies specific to the hormone of interest.
-
-
Assay Procedure:
-
Add standards, controls, and samples to the appropriate wells.
-
Add the enzyme-conjugated hormone to each well. This will compete with the hormone in the sample for binding to the antibody.
-
Incubate the plate at room temperature for the specified time (e.g., 60 minutes).[15]
-
Wash the plate multiple times to remove unbound components.[14]
-
Add a substrate solution to each well, which will react with the bound enzyme to produce a color change.
-
Incubate for a set period (e.g., 30 minutes) to allow for color development.[14]
-
Stop the reaction by adding a stop solution.[15]
-
-
Data Acquisition and Analysis:
-
Read the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 450 nm).[15]
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of the hormone in the samples by interpolating their absorbance values on the standard curve. The color intensity will be inversely proportional to the concentration of the hormone in the sample.[14]
-
Mandatory Visualizations
Caption: Mechanism of Action of this compound.
Caption: Workflow for Monitoring Hormone Levels.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Cetrorelix? [synapse.patsnap.com]
- 3. Cetrorelix in reproductive medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effective suppression of luteinizing hormone and testosterone by single doses of the new gonadotropin-releasing hormone antagonist cetrorelix (SB-75) in normal men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sustained suppression of serum LH, FSH and testosterone and increase of high-density lipoprotein cholesterol by daily injections of the GnRH antagonist cetrorelix over 8 days in normal men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacodynamic effects and plasma pharmacokinetics of single doses of this compound in healthy premenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Impact of estradiol patterns in clomiphene citrate/human menopausal gonadotropin/cetrorelix protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. Is a lower dose of this compound effective for prevention of LH surge during controlled ovarian hyperstimulation? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reduction of the cetrorelix dose in a multiple-dose antagonist protocol and its impact on pregnancy rate and affordability: A randomized controlled multicenter study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. assaygenie.com [assaygenie.com]
- 12. antbioinc.com [antbioinc.com]
- 13. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medimabs.com [medimabs.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
Validation & Comparative
A Comparative Guide to the In Vivo Efficacy of Cetrorelix Acetate and Leuprolide Acetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo efficacy of Cetrorelix Acetate, a gonadotropin-releasing hormone (GnRH) antagonist, and Leuprolide Acetate, a GnRH agonist. The information presented is supported by experimental data from clinical trials to aid in research and drug development.
Mechanism of Action: A Fundamental Difference
This compound and Leuprolide Acetate are both synthetic analogs of GnRH used to prevent a premature luteinizing hormone (LH) surge in women undergoing controlled ovarian stimulation. However, their mechanisms of action are distinct:
-
This compound (GnRH Antagonist): As a GnRH antagonist, Cetrorelix competitively binds to and blocks GnRH receptors in the pituitary gland.[1][2] This action results in an immediate and dose-dependent suppression of both LH and follicle-stimulating hormone (FSH) secretion.[1][2] The suppression is rapid, occurring within hours of administration.[2]
-
Leuprolide Acetate (GnRH Agonist): In contrast, Leuprolide Acetate is a GnRH agonist. Upon initial administration, it stimulates the GnRH receptors, leading to a transient increase or "flare-up" of LH and FSH. With continued, non-pulsatile administration, it causes downregulation and desensitization of the pituitary GnRH receptors, ultimately leading to profound suppression of gonadotropin secretion.
This difference in onset of action is a key differentiator in their clinical application.
References
Unveiling the Selectivity of Cetrorelix Acetate: A Comparative Guide to Peptide Receptor Cross-Reactivity
For researchers, scientists, and drug development professionals, understanding the precise binding profile of a therapeutic peptide is paramount. This guide provides a detailed comparison of Cetrorelix Acetate's binding affinity, focusing on its cross-reactivity with other peptide receptors. While extensive data confirms its high potency and selectivity for the gonadotropin-releasing hormone (GnRH) receptor, this guide also addresses the current landscape of publicly available data regarding its interaction with other peptide receptors.
This compound is a synthetic decapeptide that functions as a potent antagonist to the gonadotropin-releasing hormone (GnRH) receptor.[1] Its primary mechanism of action involves competitively binding to GnRH receptors in the pituitary gland, thereby inhibiting the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[2] This targeted action makes it a cornerstone in controlled ovarian stimulation protocols and for the management of hormone-sensitive cancers.
Comparative Binding Affinity of this compound
The selectivity of a peptide therapeutic is a critical determinant of its safety and efficacy profile. Off-target binding can lead to unintended physiological effects. An extensive review of available literature indicates that while this compound's affinity for the GnRH receptor is well-characterized, specific quantitative data on its binding to a broad panel of other peptide receptors is not widely published.
Safety pharmacology studies have been conducted and did not demonstrate any adverse effects, suggesting a low potential for off-target activity.[1] However, for a direct quantitative comparison, data from comprehensive receptor screening panels would be necessary. The following table summarizes the known binding affinity of this compound for the human GnRH receptor.
| Receptor | Ligand | Assay Type | Affinity (Ki) | IC50 | Reference |
| Gonadotropin-Releasing Hormone (GnRH) Receptor | This compound | Radioligand Binding | 0.202 nM | 1.21 nM | [1] |
| Oxytocin Receptor | This compound | Not Reported | Not Reported | Not Reported | - |
| Vasopressin V1a Receptor | This compound | Not Reported | Not Reported | Not Reported | - |
| Vasopressin V2 Receptor | This compound | Not Reported | Not Reported | Not Reported | - |
| Other Peptide Receptors | This compound | Not Reported | Not Reported | Not Reported | - |
Experimental Protocols
The determination of peptide receptor binding affinities and cross-reactivity is typically achieved through a variety of in vitro assays. The following are detailed methodologies for key experiments commonly employed in the field.
Radioligand Binding Assay
This is the gold standard for determining the binding affinity of a compound to a receptor.
Objective: To determine the equilibrium dissociation constant (Kd) or the inhibitory constant (Ki) of this compound for a specific peptide receptor.
Materials:
-
Cell membranes expressing the target receptor (e.g., GnRH, oxytocin, vasopressin receptors).
-
Radiolabeled ligand specific for the target receptor (e.g., [125I]-labeled peptide).
-
Unlabeled this compound at various concentrations.
-
Assay buffer (e.g., Tris-HCl with BSA and protease inhibitors).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: A fixed concentration of the radiolabeled ligand and varying concentrations of unlabeled this compound are incubated with the cell membranes in the assay buffer.
-
Equilibrium: The mixture is incubated for a sufficient time to reach binding equilibrium.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, which separates the receptor-bound radioligand from the free radioligand.
-
Washing: The filters are washed rapidly with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation.
Functional Assays (e.g., Calcium Mobilization Assay)
Functional assays measure the biological response of a cell upon ligand binding to a receptor, determining whether the compound acts as an agonist or an antagonist.
Objective: To assess the functional effect of this compound on receptor signaling (e.g., inhibition of agonist-induced signaling).
Materials:
-
Cells stably or transiently expressing the target G-protein coupled receptor (GPCR).
-
A known agonist for the target receptor.
-
This compound at various concentrations.
-
A fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM).
-
A fluorescence plate reader with an injection system.
Procedure:
-
Cell Loading: The cells are loaded with the calcium indicator dye.
-
Pre-incubation: The cells are pre-incubated with varying concentrations of this compound.
-
Stimulation: The known agonist is injected into the wells to stimulate the receptor.
-
Signal Detection: Changes in intracellular calcium concentration are measured in real-time using the fluorescence plate reader.
-
Data Analysis: The ability of this compound to inhibit the agonist-induced calcium signal is quantified to determine its antagonistic potency (IC50).
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the primary signaling pathway of this compound and a typical experimental workflow for assessing peptide receptor cross-reactivity.
Caption: this compound Signaling Pathway.
Caption: Experimental Workflow for Cross-Reactivity.
References
A Comparative Analysis of Cetrorelix and Newer GnRH Antagonists in Reproductive Medicine and Beyond
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the established gonadotropin-releasing hormone (GnRH) antagonist, Cetrorelix, with newer-generation oral antagonists such as Relugolix, Elagolix, and Linzagolix. This analysis is supported by experimental data from clinical trials to delineate the performance, efficacy, and safety profiles of these compounds.
Introduction
Gonadotropin-releasing hormone (GnRH) antagonists are a cornerstone in various therapeutic areas, most notably in assisted reproductive technology (ART) to prevent premature luteinizing hormone (LH) surges during controlled ovarian stimulation (COS). They are also pivotal in managing hormone-dependent conditions like uterine fibroids and endometriosis. Cetrorelix, an injectable decapeptide, has long been a standard of care. However, the advent of orally active, non-peptide, small-molecule GnRH antagonists, including Relugolix, Elagolix, and Linzagolix, represents a significant shift in treatment paradigms, offering improved patient convenience. This guide provides a detailed comparative analysis of these newer agents against the benchmark, Cetrorelix.
GnRH antagonists function by competitively blocking GnRH receptors in the pituitary gland. This action leads to a rapid and reversible suppression of gonadotropin (LH and follicle-stimulating hormone [FSH]) secretion, thereby reducing the production of gonadal steroids like estrogen and testosterone.[1][2] Unlike GnRH agonists, which cause an initial "flare-up" of gonadotropin release before downregulating the receptors, antagonists provide immediate suppression.[3]
Comparative Efficacy and Performance
The clinical efficacy of GnRH antagonists is primarily assessed by their ability to suppress gonadotropins and sex hormones, leading to desired clinical outcomes such as preventing premature ovulation in ART or reducing symptoms in hormone-dependent diseases.
In Assisted Reproductive Technology (ART)
In the context of ART, the primary goal is to prevent a premature LH surge, which can lead to the cancellation of an IVF cycle.
A retrospective cohort study comparing the oral GnRH antagonist Elagolix (50 mg) with injectable antagonists (Ganirelix/Cetrorelix ) for ovulation suppression in IVF cycles demonstrated comparable efficacy. Key findings from this study revealed no significant differences in the number of oocytes retrieved, the number of mature oocytes, fertilization rates, or blastocyst formation rates between the two groups.[2][4][5]
Another study compared the oral antagonist Relugolix (40 mg) with injectable antagonists (Ganirelix or Cetrorelix ) in patients undergoing mild ovarian stimulation for IVF.[6] Before the onset of an LH surge, both treatment modalities showed very low rates of premature ovulation (1.9% for Relugolix vs. 2.4% for injectables). However, if an LH surge had already begun, Relugolix was less effective at suppressing it compared to the injectable antagonists.[6]
While direct head-to-head trials are limited, a large retrospective cohort study compared two injectable antagonists, Cetrorelix and Ganirelix . This study found that while live birth rates were comparable between the two, Cetrorelix demonstrated superior control of LH surges.[7][8]
| Parameter | Cetrorelix | Ganirelix | Oral Antagonists (Elagolix/Relugolix) | Citation |
| Route of Administration | Subcutaneous Injection | Subcutaneous Injection | Oral | [2][3][6] |
| Prevention of Premature LH Surge | Highly Effective | Effective | Effective (Relugolix less so if surge has begun) | [6][7][8] |
| Live Birth Rate (vs. Ganirelix) | Comparable (47.2%) | Comparable (49.4%) | N/A (in direct comparison) | [7][8] |
| Number of Oocytes Retrieved | N/A | N/A | Comparable to injectables | [2][4][5] |
| Fertilization Rate | N/A | N/A | Comparable to injectables | [2][4][5] |
In Uterine Fibroids and Endometriosis
Newer oral GnRH antagonists have been extensively studied for the management of heavy menstrual bleeding associated with uterine fibroids and pain associated with endometriosis.
Pharmacokinetics and Pharmacodynamics
The route of administration and the molecular structure (peptide vs. non-peptide small molecule) result in distinct pharmacokinetic and pharmacodynamic profiles.
| Parameter | Cetrorelix | Relugolix | Elagolix | Linzagolix | Citation |
| Type | Peptide | Non-peptide, small molecule | Non-peptide, small molecule | Non-peptide, small molecule | [3][10] |
| Half-life | ~57 hours (single 3mg dose) | ~25 hours | ~4-6 hours | ~13-15 hours | [11][12] |
| Bioavailability | High (subcutaneous) | Oral | Oral | Oral | [3][11][12] |
| Onset of Action | Rapid | Rapid | Rapid | Rapid | [3] |
The shorter half-lives of the oral antagonists allow for more rapid reversal of gonadotropin suppression upon discontinuation, which can be advantageous in certain clinical scenarios.
Safety Profile
The safety profiles of GnRH antagonists are largely related to their hypoestrogenic effects.
| Adverse Event | Cetrorelix | Newer Oral Antagonists | Citation |
| Injection Site Reactions | Common (redness, swelling, itching) | Not applicable | [8] |
| Hot Flushes | Can occur | Common (dose-dependent) | [9][12] |
| Headache | Can occur | Common | [9][12] |
| Bone Mineral Density (BMD) Loss | A concern with long-term use | A significant concern with long-term use, often managed with add-back therapy | [9] |
| Ovarian Hyperstimulation Syndrome (OHSS) | Lower incidence compared to GnRH agonists | N/A (in this comparison) | [3] |
A notable finding from the comparative study of Cetrorelix and Ganirelix was a lower incidence of OHSS with Cetrorelix.[7][8]
Experimental Protocols
Controlled Ovarian Stimulation (Flexible GnRH Antagonist Protocol)
A common experimental design for evaluating GnRH antagonists in ART is a retrospective or prospective cohort study.[1][13][14]
-
Patient Population: Women undergoing their first IVF/ICSI cycle.[1]
-
Ovarian Stimulation: Gonadotropin (e.g., recombinant FSH) is initiated on day 2-4 of the menstrual cycle, with the dose adjusted based on the patient's age, BMI, and ovarian reserve.[1]
-
Antagonist Administration:
-
Cetrorelix/Ganirelix Group: A daily subcutaneous injection of the GnRH antagonist (e.g., 0.25 mg) is started when the lead follicle reaches a mean diameter of 12-14 mm and is continued until the day of ovulation trigger.[1]
-
Oral Antagonist Group: A daily oral dose of the GnRH antagonist (e.g., Elagolix 50 mg or Relugolix 40 mg) is administered according to the study protocol, typically starting on a specific day of stimulation or when follicles reach a certain size.[2][6]
-
-
Ovulation Trigger: When at least two follicles reach a diameter of >18 mm, ovulation is triggered with human chorionic gonadotropin (hCG) or a GnRH agonist.[13]
-
Oocyte Retrieval and Embryo Transfer: Oocyte retrieval is performed 34-36 hours after the trigger. Embryo transfer occurs 3-5 days later.[13]
-
Outcome Measures: The primary outcomes often include the number of oocytes retrieved, clinical pregnancy rate, and live birth rate. Safety outcomes include the incidence of OHSS.[14]
Visualizations
GnRH Signaling Pathway and Antagonist Mechanism of Action
References
- 1. GnRH antagonist protocol versus long-acting GnRH agonist protocol on pregnancy outcomes in IVF/ICSI: a retrospective cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Elagolix Represents a Less Invasive and Cheaper Option Than Injectable GnRH Antagonist for Ovulation Suppression in IVF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Therapeutic effects of an oral gonadotropin‐releasing hormone receptor antagonist, relugolix, on preventing premature ovulation in mild ovarian stimulation for IVF - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Comparison of pregnancy outcomes and safety between cetrorelix and ganirelix in IVF/ICSI antagonist protocols: a retrospective cohort study [frontiersin.org]
- 8. Comparison of pregnancy outcomes and safety between cetrorelix and ganirelix in IVF/ICSI antagonist protocols: a retrospective cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficacy and safety of oral gonadotropin-releasing hormone antagonists in moderate-to-severe endometriosis-associated pain: a systematic review and network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New Treatment Options for Non-surgical Management of Uterine Fibroids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacokinetic and pharmacodynamic modeling of cetrorelix, an LH-RH antagonist, after subcutaneous administration in healthy premenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Linzagolix – new perspectives in the pharmacotherapeutic management of uterine fibroids and endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. GnRH Antagonist Protocol Versus GnRH Agonist Long Protocol: A Retrospective Cohort Study on Clinical Outcomes and Maternal-Neonatal Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 14. GnRH Antagonist Protocol Versus GnRH Agonist Long Protocol: A Retrospective Cohort Study on Clinical Outcomes and Maternal-Neonatal Safety - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantification of Cetrorelix Acetate: Validated ELISA vs. HPLC Methods
For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic peptides like Cetrorelix Acetate is paramount for pharmacokinetic studies, formulation development, and quality control. This guide provides a detailed comparison between a validated Enzyme-Linked Immunosorbent Assay (ELISA) and a validated High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound.
This compound is a synthetic decapeptide and a potent gonadotropin-releasing hormone (GnRH) antagonist.[1] It works by competitively binding to GnRH receptors in the pituitary gland, which in turn suppresses the production of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[2][3][4] This mechanism is crucial in assisted reproductive technologies to prevent premature ovulation.[1] Given its therapeutic importance, precise and reliable quantification methods are essential.
While HPLC is a well-established method for the analysis of Cetrorelix, this guide introduces a competitive ELISA as a viable alternative, outlining the validation parameters and experimental protocols for both techniques. The information presented is based on published data for HPLC and established principles for ELISA validation, following ICH guidelines.[5][6]
Mechanism of Action: this compound
Cetrorelix functions as a competitive antagonist at the GnRH receptor on pituitary gonadotroph cells. By blocking the binding of endogenous GnRH, it prevents the downstream signaling cascade that leads to the synthesis and release of LH and FSH.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of any analytical assay. Below are the protocols for a competitive ELISA and a reversed-phase HPLC method for this compound quantification.
Competitive ELISA Protocol
This protocol describes a standard competitive ELISA for the quantification of this compound in a sample.
-
Coating: A 96-well microplate is coated with a fixed concentration of Cetrorelix-carrier conjugate (e.g., Cetrorelix-BSA) in a carbonate-bicarbonate buffer (pH 9.6) and incubated overnight at 4°C.
-
Washing: The plate is washed three times with a wash buffer (PBS containing 0.05% Tween-20).
-
Blocking: Non-specific binding sites are blocked by adding a blocking buffer (e.g., 1% BSA in PBST) to each well and incubating for 1-2 hours at 37°C.
-
Competition: The plate is washed again. Standards, quality controls, and unknown samples are mixed with a specific anti-Cetrorelix antibody and added to the wells. The plate is then incubated for 2 hours at 37°C. During this step, free Cetrorelix in the sample competes with the coated Cetrorelix for binding to the antibody.
-
Secondary Antibody Incubation: After another wash cycle, a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) is added to each well and incubated for 1 hour at 37°C.
-
Detection: The plate is washed for the final time. A substrate solution (e.g., TMB) is added, and the plate is incubated in the dark. The reaction is stopped with a stop solution (e.g., 2N H₂SO₄).
-
Data Acquisition: The optical density is measured at 450 nm using a microplate reader. The concentration of Cetrorelix in the samples is inversely proportional to the signal.
Reversed-Phase HPLC (RP-HPLC) Protocol
This method is based on a validated assay for the determination of this compound in bulk and pharmaceutical dosage forms.[5]
-
Chromatographic System: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm × 4.6 mm, 5 µm).
-
Mobile Phase: A gradient elution using:
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 275 nm.[5]
-
Injection Volume: 20 µL.
-
Standard Preparation: A stock solution of this compound (1.0 mg/mL) is prepared in deionized water. Calibration standards are prepared by serial dilution from the stock solution to achieve concentrations ranging from 62.5 to 1250 µg/mL.[5]
-
Sample Preparation: Samples are diluted with the mobile phase to fall within the calibration range.
Assay Validation Workflow
The validation of any analytical method is critical to ensure its reliability. The following diagram illustrates a typical workflow for the validation of a quantitative assay like an ELISA or HPLC, based on ICH Q2(R2) guidelines.[7][8]
Performance Comparison
The performance of the hypothetical validated ELISA is compared with the published data for the validated RP-HPLC method.
Quantitative Performance Data
| Parameter | Validated ELISA (Hypothetical) | Validated RP-HPLC[5] |
| Linearity (r²) | > 0.99 | 0.999 |
| Range | 1 - 100 ng/mL | 62.5 - 1250 µg/mL |
| Accuracy (% Recovery) | 85 - 115% | > 97% |
| Precision (%RSD) | ||
| - Intra-assay | < 10% | < 0.3% |
| - Inter-assay | < 15% | < 1.6% |
| Limit of Detection (LOD) | ~0.5 ng/mL | 15.6 µg/mL |
| Limit of Quantification (LOQ) | ~1.0 ng/mL | 62.5 µg/mL |
Methodological Comparison
The choice between ELISA and HPLC often depends on the specific application, available equipment, and desired throughput.
| Feature | Validated ELISA | Validated RP-HPLC |
| Principle | Antigen-antibody binding | Chromatographic separation |
| Sensitivity | High (ng/mL to pg/mL range) | Moderate (µg/mL range) |
| Specificity | High, but potential for cross-reactivity | Very high, separates impurities |
| Throughput | High (96/384-well plates) | Low (one sample at a time) |
| Sample Volume | Typically low (µL) | Higher (µL to mL) |
| Cost per Sample | Generally lower for large batches | Higher due to instrument time/solvents |
| Development Time | Can be lengthy (antibody development) | Relatively shorter |
| Expertise Required | Standard molecular biology skills | Specialized chromatography expertise |
| Instrumentation | Microplate reader | HPLC system with UV detector |
Conclusion
Both validated ELISA and RP-HPLC methods offer robust solutions for the quantification of this compound, each with distinct advantages.
The RP-HPLC method stands out for its high precision, accuracy, and specificity, making it an excellent choice for quality control, stability testing, and the final assay of pharmaceutical formulations where high concentrations are expected and regulatory scrutiny is intense.[5]
A competitive ELISA , on the other hand, provides superior sensitivity, making it ideal for applications requiring the measurement of low concentrations of this compound, such as in biological matrices for pharmacokinetic and pharmacodynamic studies. Its high-throughput nature also makes it suitable for screening large numbers of samples.
The selection of the most appropriate method will ultimately depend on the specific requirements of the study, including the sample matrix, required sensitivity, desired throughput, and available resources. For comprehensive drug development, both techniques can be complementary, with ELISA used for bioanalysis and HPLC for product quality control.
References
- 1. Cetrorelix in reproductive medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of Cetrorelix? [synapse.patsnap.com]
- 4. This compound | GnRH Antagonist: R&D Systems [rndsystems.com]
- 5. Development and Validation of a Reversed-phase HPLC Method for Assay of the Decapeptide this compound in Bulk and Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. youtube.com [youtube.com]
- 8. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
Cetrorelix Acetate as a reference standard in GnRH antagonist screening
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of reproductive medicine and oncology, the development of Gonadotropin-Releasing Hormone (GnRH) antagonists is a critical area of research. These synthetic peptides play a pivotal role by competitively blocking GnRH receptors in the pituitary gland, leading to a rapid and reversible suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion.[1][2][3] This mechanism is instrumental in applications ranging from controlled ovarian stimulation in assisted reproductive technologies (ART) to the management of hormone-sensitive cancers.[4][5] For researchers screening and developing novel GnRH antagonists, the use of a reliable and well-characterized reference standard is paramount. Cetrorelix Acetate has emerged as a widely accepted benchmark for these purposes.
This guide provides an objective comparison of this compound with other GnRH antagonists, supported by experimental data and detailed protocols to aid in the design and interpretation of screening assays.
The GnRH Signaling Pathway: A Target for Antagonism
GnRH, a decapeptide secreted by the hypothalamus, initiates a signaling cascade by binding to its G-protein coupled receptor (GnRHR) on pituitary gonadotrope cells.[6][7] This binding primarily activates the Gαq/11 protein, which in turn stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[8] IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[6][9] These signaling events culminate in the synthesis and release of LH and FSH.[10]
GnRH antagonists like Cetrorelix competitively bind to the GnRHR, preventing the native GnRH from initiating this cascade, thereby effectively and rapidly suppressing gonadotropin release.[2][4]
Caption: GnRH signaling pathway and the antagonistic action of this compound.
Comparative Performance of GnRH Antagonists
Cetrorelix, a synthetic decapeptide, is frequently compared with other antagonists like Ganirelix and Degarelix in both research and clinical settings.[5][11] While all function by competitively inhibiting the GnRH receptor, they exhibit differences in potency and physicochemical properties. The following table summarizes key performance metrics, establishing a baseline for comparison in screening assays.
| Parameter | This compound | Ganirelix Acetate | Degarelix Acetate |
| Receptor Binding (Kd) | 0.2 nM (murine cells expressing human GnRHR)[12] | Data not readily available | Data not readily available |
| In Vitro Potency (IC50) | 1.21 nM (GnRH receptor)[13] | Data not readily available | Data not readily available |
| Primary Indication | Assisted Reproductive Technology (ART)[1][14] | Assisted Reproductive Technology (ART)[14][15] | Advanced Prostate Cancer[16][17] |
| Mechanism | Competitive GnRH Receptor Antagonist[2][3] | Competitive GnRH Receptor Antagonist[15][18] | Competitive GnRH Receptor Antagonist[17][19] |
| Administration | Subcutaneous Injection[2] | Subcutaneous Injection[15] | Subcutaneous Injection[16] |
Note: Direct comparative IC50 and Kd values under identical experimental conditions are not always available in the public domain. The values presented are from individual studies and should be interpreted as indicative of high potency.
A study comparing Cetrorelix, Ganirelix, and Teverelix in vitro found that Cetrorelix demonstrated higher potency than Ganirelix in inhibiting GnRH-activated calcium signaling at concentrations between 1 nM and 1 µM in transfected HEK293 and SH-SY5Y cells.[11] Specifically, at a 10 nM concentration, Cetrorelix showed significantly greater inhibition of the GnRH-induced signal compared to Ganirelix.[11]
Experimental Protocols for GnRH Antagonist Screening
Standardized and reproducible assays are fundamental to identifying and characterizing new GnRH antagonist candidates. This compound serves as an excellent positive control and reference compound in these experimental workflows.
In Vitro Assays
1. GnRH Receptor Binding Assay
This assay quantifies the ability of a test compound to displace a radiolabeled ligand from the GnRH receptor, determining its binding affinity (Ki).
Caption: Workflow for a competitive GnRH receptor binding assay.
Methodology:
-
Cell Preparation: Utilize cell lines stably expressing the human GnRH receptor (e.g., HEK293 or LTK- cells).[11][12] Prepare cell membrane fractions through homogenization and centrifugation.
-
Binding Reaction: In a multi-well plate, incubate the membrane preparation with a constant concentration of a radiolabeled GnRH antagonist (e.g., iodinated Cetrorelix) and varying concentrations of the test compound or unlabeled Cetrorelix (for reference curve).[20]
-
Separation: After reaching equilibrium, separate the receptor-bound radioligand from the free radioligand using rapid filtration over glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Calculate the IC50 (concentration of compound that inhibits 50% of specific binding) and subsequently the Ki (binding affinity constant) using the Cheng-Prusoff equation.
2. Intracellular Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to block the GnRH-induced increase in intracellular calcium.
Caption: Workflow for a calcium mobilization functional assay.
Methodology:
-
Cell Culture: Plate GnRHR-expressing cells in a 96- or 384-well plate.
-
Dye Loading: Incubate cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), which becomes fluorescent upon binding to free intracellular calcium.
-
Assay Protocol: Use a fluorescence imaging plate reader (FLIPR) or a suitable microplate reader.
-
Establish a baseline fluorescence reading.
-
Add varying concentrations of the test antagonist or this compound and incubate for a short period.
-
Add a pre-determined concentration of a GnRH agonist (typically the EC80, the concentration that elicits 80% of the maximal response) to stimulate calcium release.
-
-
Data Analysis: Record the change in fluorescence intensity over time. The antagonist's potency is determined by its ability to inhibit the agonist-induced fluorescence signal, from which an IC50 value is calculated.[11]
3. IP-One Accumulation Assay
This assay measures the accumulation of inositol monophosphate (IP-1), a stable downstream metabolite in the IP3 signaling cascade, providing a robust method for quantifying Gαq-coupled receptor activation.
Methodology:
-
Cell Stimulation: Plate GnRHR-expressing cells and incubate them with test compounds/Cetrorelix in the presence of lithium chloride (LiCl).[21] LiCl inhibits the degradation of IP-1, allowing it to accumulate.
-
Agonist Addition: Stimulate the cells with a GnRH agonist.
-
Detection: Lyse the cells and detect the accumulated IP-1 using a competitive immunoassay, often employing Homogeneous Time-Resolved Fluorescence (HTRF) technology.[21]
-
Analysis: The HTRF signal is inversely proportional to the IP-1 concentration. An IC50 value is determined by measuring the inhibition of the agonist-induced IP-1 accumulation.[21]
In Vivo Assays
1. LH Suppression in a Rat Model
Animal models are crucial for evaluating the in vivo efficacy and pharmacodynamics of GnRH antagonists.
Methodology:
-
Animal Model: Use adult female Wistar-Albino rats.[22] Ovariectomized models can also be used to eliminate the influence of endogenous ovarian hormones.[23]
-
Dosing: Administer the test compound or this compound via subcutaneous injection at various dose levels.[22][23]
-
Blood Sampling: Collect blood samples at multiple time points post-administration (e.g., 1, 2, 4, 8, 24 hours).
-
Hormone Analysis: Measure serum LH concentrations using a validated method, such as an enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).
-
Data Analysis: Determine the degree and duration of LH suppression for each dose group compared to a vehicle control. This allows for the assessment of in vivo potency and duration of action.
Conclusion
This compound stands as a robust and reliable reference standard for the screening and characterization of novel GnRH antagonists. Its well-documented high binding affinity and potent in vitro and in vivo activity provide a solid benchmark for comparative analysis.[12][13] By employing the standardized protocols outlined in this guide, researchers can effectively evaluate new chemical entities, ensuring data consistency and accelerating the drug development process in critical therapeutic areas dependent on GnRH modulation.
References
- 1. Cetrorelix in reproductive medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. drugs.com [drugs.com]
- 4. What is the mechanism of Cetrorelix? [synapse.patsnap.com]
- 5. GnRH Peptide Antagonist: Comparative Analysis of Chemistry and Formulation with Implications for Clinical Safety and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. Intracellular signaling pathways mediated by the gonadotropin-releasing hormone (GnRH) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Decoding high Gonadotropin-releasing hormone pulsatility: a role for GnRH receptor coupling to the cAMP pathway? [frontiersin.org]
- 9. academic.oup.com [academic.oup.com]
- 10. Molecular Mechanisms of Gonadotropin-Releasing Hormone Signaling: Integrating Cyclic Nucleotides into the Network - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. caymanchem.com [caymanchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. uhcprovider.com [uhcprovider.com]
- 15. Ganirelix Acetate | C84H121ClN18O17 | CID 23724914 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Degarelix acetate for the treatment of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Evaluation of degarelix in the management of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Ganirelix | C80H113ClN18O13 | CID 16130957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. IP-3/IP-1 Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. Evaluation of protective effects of GnRH agonist or antagonist on ovarian reserve with anti-Müllerian hormone and histological analysis in a rat model using cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 23. ema.europa.eu [ema.europa.eu]
A Comparative Analysis of Single Versus Multiple Dose Regimens of Cetrorelix in Controlled Ovarian Stimulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of single versus multiple dose regimens of the gonadotropin-releasing hormone (GnRH) antagonist, Cetrorelix, used in assisted reproductive technology (ART). The information presented is based on a review of clinical trial data and published research to aid in understanding the efficacy, protocols, and underlying mechanisms of these two treatment approaches.
Introduction to Cetrorelix and Its Role in ART
Cetrorelix is a synthetic decapeptide that acts as a potent antagonist to the gonadotropin-releasing hormone (GnRH).[1] By competitively binding to GnRH receptors in the pituitary gland, Cetrorelix rapidly and reversibly suppresses the secretion of luteinizing hormone (LH) and, to a lesser extent, follicle-stimulating hormone (FSH).[1][2][3] This mechanism of action is crucial in controlled ovarian stimulation (COS) protocols for in vitro fertilization (IVF) and intracytoplasmic sperm injection (ICSI), as it prevents a premature LH surge that could otherwise lead to the untimely release of oocytes and cycle cancellation.[3]
Cetrorelix is available in two primary dosing regimens: a single 3 mg injection and a multiple-dose regimen of 0.25 mg daily injections.[1][2] Both protocols have been shown to be effective in preventing a premature LH surge, with comparable pregnancy outcomes.[2] The choice between a single or multiple dose regimen often depends on clinical judgment, patient convenience, and specific protocol requirements.
Comparative Efficacy and Clinical Outcomes
Clinical studies have demonstrated that both single and multiple dose regimens of Cetrorelix are effective in preventing a premature LH surge and result in similar IVF and embryo transfer (ET) outcomes.[4] A prospective, randomized trial comparing a single 3 mg dose of Cetrorelix to daily 0.25 mg injections of another GnRH antagonist, ganirelix, found no statistically significant differences in pregnancy rates.[4] While this study did not directly compare single and multiple doses of Cetrorelix, it highlights the general efficacy of the single-dose concept. Another source indicates that single and multiple-dose protocols of Cetrorelix are "absolutely comparable" concerning pregnancy rates, embryo transfer, and oocyte pick-up.[2]
The following table summarizes the key quantitative data comparing the two regimens, compiled from various clinical trials.
| Parameter | Single Dose Regimen (3 mg) | Multiple Dose Regimen (0.25 mg/day) |
| Prevention of Premature LH Surge | Effective, provides at least 4 days of protection[1] | Effective with daily administration[1][5] |
| Pregnancy Rate per Embryo Transfer | Comparable to multiple dose regimen[2] | Comparable to single dose regimen[2] |
| Number of Injections | Significantly fewer[4] | Daily injections required |
| Patient Convenience | Higher | Lower |
Experimental Protocols
The administration protocols for single and multiple dose Cetrorelix regimens are distinct and tailored to the pharmacokinetic profiles of each dosage.
Single Dose (3 mg) Regimen Protocol
The single 3 mg dose of Cetrorelix is designed to provide a sustained suppression of LH for at least four days.[1]
Methodology:
-
Ovarian Stimulation: Ovarian stimulation with gonadotropins (e.g., recombinant FSH or hMG) is initiated on day 2 or 3 of the menstrual cycle.
-
Cetrorelix Administration: A single subcutaneous injection of 3 mg of Cetrorelix is administered when the lead follicle reaches a diameter of ≥14 mm, or on a fixed day of stimulation (e.g., day 7 or 8), often when estradiol levels reach approximately 400 pg/mL.[4][6]
-
Continued Monitoring: Follicular growth and hormone levels are monitored.
-
Supplemental Dosing: If the criteria for human chorionic gonadotropin (hCG) administration are not met within four days of the 3 mg Cetrorelix injection, daily subcutaneous injections of 0.25 mg Cetrorelix are administered until the day of hCG administration.[4]
-
hCG Administration: Once the lead follicles reach a mature size (typically ≥18 mm), hCG is administered to trigger final oocyte maturation.
-
Oocyte Retrieval: Oocyte retrieval is performed 36 hours after hCG administration.
Multiple Dose (0.25 mg) Regimen Protocol
The multiple dose regimen involves daily injections of 0.25 mg of Cetrorelix to maintain continuous LH suppression.
Methodology:
-
Ovarian Stimulation: Ovarian stimulation with gonadotropins is initiated on day 2 or 3 of the menstrual cycle.[5]
-
Cetrorelix Administration: Daily subcutaneous injections of 0.25 mg of Cetrorelix are initiated on a fixed day of stimulation (typically day 5 or 6) or when the lead follicle reaches a diameter of ≥14 mm.[1][5][7]
-
Continued Administration: Daily injections of both gonadotropins and Cetrorelix are continued until the criteria for hCG administration are met.[1]
-
hCG Administration: Once the lead follicles reach a mature size (typically ≥18 mm), hCG is administered to trigger final oocyte maturation.
-
Oocyte Retrieval: Oocyte retrieval is performed 36 hours after hCG administration.
Visualizing the Experimental Workflows
The following diagrams illustrate the typical experimental workflows for the single and multiple dose Cetrorelix regimens.
Signaling Pathway of GnRH Antagonists
Cetrorelix exerts its effect by competitively inhibiting the GnRH receptor in the anterior pituitary. This action blocks the downstream signaling cascade that leads to the synthesis and release of LH and FSH.
Conclusion
Both single and multiple dose regimens of Cetrorelix are well-established and effective options for preventing a premature LH surge during controlled ovarian stimulation in ART. The single 3 mg dose offers greater patient convenience with fewer injections, while the multiple 0.25 mg dose regimen allows for more flexibility in daily management. The choice of protocol should be individualized based on the patient's specific clinical context and the physician's preference. Further head-to-head clinical trials directly comparing the two Cetrorelix regimens would be beneficial to delineate any subtle differences in efficacy and to further optimize treatment protocols.
References
- 1. pdf.hres.ca [pdf.hres.ca]
- 2. Cetrorelix in reproductive medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gonadotropin-releasing hormone antagonist - Wikipedia [en.wikipedia.org]
- 4. Prospective, randomized trial comparing cetrorelix acetate and ganirelix acetate in a programmed, flexible protocol for premature luteinizing hormone surge prevention in assisted reproductive technologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reduction of the cetrorelix dose in a multiple-dose antagonist protocol and its impact on pregnancy rate and affordability: A randomized controlled multicenter study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The use of a GnRH antagonist (Cetrorelix) in a single dose protocol in IVF-embryo transfer: a dose finding study of 3 versus 2 mg - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
Validating Cetrorelix Acetate as a tool for studying hormonal cancers
For researchers, scientists, and drug development professionals, the selection of appropriate tools to investigate hormonal cancers is paramount. This guide provides a comprehensive comparison of Cetrorelix Acetate, a potent gonadotropin-releasing hormone (GnRH) antagonist, with other key hormonal therapies used in the study of cancers such as breast and prostate cancer. This document outlines the mechanism of action, comparative efficacy, and detailed experimental protocols to assist in the validation of this compound as a research tool.
Introduction to this compound
This compound is a synthetic decapeptide that acts as a third-generation GnRH antagonist.[1] It competitively binds to GnRH receptors in the pituitary gland, leading to a rapid and reversible suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion.[2][3] This, in turn, reduces the production of downstream sex steroids like estrogen and testosterone, which are known drivers of hormonal cancers.[2][4] Unlike GnRH agonists, this compound does not cause an initial hormonal flare-up, providing an immediate inhibitory effect.[3]
Comparative Analysis of Hormonal Cancer Research Tools
The following tables provide a structured comparison of this compound with other hormonal agents used in cancer research. Due to the variability in experimental conditions across studies, direct head-to-head comparisons of quantitative data should be interpreted with caution. The data presented is intended to provide a comparative overview of the performance of each compound class under the specific conditions of the cited studies.
Prostate Cancer Research Tools
Table 1: Comparison of GnRH Analogues and Antiandrogens in Prostate Cancer Models
| Compound Class | Specific Agent | Mechanism of Action | Cell Line | Effect | Concentration | Citation |
| GnRH Antagonist | This compound | Blocks GnRH receptors, reducing LH, FSH, and testosterone. | Primary human prostate carcinoma cells | Significant reduction in cell growth rate and increase in DNA fragmentation (apoptosis). | 5-20 ng/mL | [5] |
| GnRH Agonist | Leuprolide Acetate | Initially stimulates then desensitizes GnRH receptors, reducing LH, FSH, and testosterone. | Primary human prostate carcinoma cells | Significant reduction in cell growth rate and increase in DNA fragmentation (apoptosis). | 5-20 ng/mL | [5] |
| Nonsteroidal Antiandrogen | Bicalutamide | Competitively inhibits androgen receptor (AR). | LNCaP | Inhibition of AR-mediated gene transactivation. | 10 µM | [3] |
| Nonsteroidal Antiandrogen | Enzalutamide | Potent AR inhibitor; prevents AR nuclear translocation and DNA binding. | LNCaP | Inhibition of AR-mediated gene transactivation and induction of apoptosis. | 0.1-1 µM | [3][6] |
Breast Cancer Research Tools
Table 2: Comparison of GnRH Antagonists and Aromatase Inhibitors in Breast Cancer Models
| Compound Class | Specific Agent | Mechanism of Action | Cell Line | Effect | Concentration | Citation |
| GnRH Antagonist | This compound | Blocks GnRH receptors, reducing LH, FSH, and estrogen. | MCF-7 | Inhibition of cell proliferation. | 10 µM | [7] |
| Aromatase Inhibitor | Letrozole | Non-steroidal inhibitor of aromatase, blocking estrogen synthesis. | MCF-7aro | Suppression of testosterone-induced cell proliferation. | Not specified | [1] |
| Aromatase Inhibitor | Anastrozole | Non-steroidal inhibitor of aromatase, blocking estrogen synthesis. | MCF-7 | Cytotoxic effects and induction of apoptosis. | 200 µg/mL | [8] |
| Selective Estrogen Receptor Modulator (SERM) | Tamoxifen | Competitively binds to estrogen receptors. | MCF-7aro | Suppression of testosterone-induced cell proliferation. | Not specified | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to evaluate the efficacy of this compound in hormonal cancer research.
Cell Viability and Proliferation Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures and can be used to assess the effect of this compound on the proliferation of hormone-dependent cancer cell lines (e.g., LNCaP for prostate cancer, MCF-7 for breast cancer).
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Treatment: Prepare serial dilutions of this compound in the appropriate serum-free medium. Remove the growth medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO or other suitable solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Apoptosis Detection by TUNEL Assay
This protocol outlines the terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay for detecting DNA fragmentation, a hallmark of apoptosis, in tissue sections from in vivo studies.
-
Tissue Preparation: Deparaffinize and rehydrate formalin-fixed, paraffin-embedded tissue sections.
-
Permeabilization: Treat the sections with Proteinase K solution (20 µg/mL in PBS) for 15-30 minutes at room temperature to permeabilize the tissue.
-
TUNEL Reaction: Incubate the sections with the TUNEL reaction mixture, containing Terminal deoxynucleotidyl Transferase (TdT) and a labeled dUTP (e.g., FITC-dUTP), for 60 minutes at 37°C in a humidified chamber.
-
Washing: Rinse the slides with PBS to remove unincorporated nucleotides.
-
Counterstaining: Counterstain the nuclei with a suitable dye, such as DAPI or propidium iodide.
-
Visualization: Mount the slides and visualize them using a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence.
-
Quantification: Quantify the percentage of TUNEL-positive cells in different treatment groups.
In Vivo Xenograft Model for Hormonal Cancer
This protocol describes the establishment of a subcutaneous xenograft model to evaluate the in vivo efficacy of this compound.
-
Cell Preparation: Harvest hormone-dependent cancer cells (e.g., MCF-7 for breast cancer, LNCaP for prostate cancer) and resuspend them in a sterile solution, such as a 1:1 mixture of serum-free medium and Matrigel.
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID mice). For estrogen-dependent tumors like MCF-7, supplement the mice with estrogen pellets.
-
Tumor Cell Implantation: Subcutaneously inject 1-5 x 10^6 cells in a volume of 100-200 µL into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable and reach a certain volume (e.g., 100-200 mm³), randomize the animals into treatment and control groups.
-
Treatment Administration: Administer this compound via subcutaneous injection at the desired dose and schedule. The control group should receive vehicle injections.
-
Tumor Measurement: Measure tumor dimensions with calipers at regular intervals and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Endpoint and Analysis: At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., histopathology, TUNEL assay, western blotting).
Visualizing Mechanisms and Workflows
GnRH Signaling Pathway
The following diagram illustrates the signaling cascade initiated by GnRH binding to its receptor on pituitary gonadotrophs, and how this compound competitively inhibits this pathway.
Caption: GnRH signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Evaluating GnRH Antagonists
This diagram outlines a typical workflow for the preclinical evaluation of a GnRH antagonist like this compound in a hormonal cancer model.
Caption: Preclinical workflow for validating a GnRH antagonist in hormonal cancer.
Logical Comparison of this compound
This diagram provides a logical overview of the advantages and disadvantages of using this compound as a tool for studying hormonal cancers.
Caption: Advantages and disadvantages of this compound in research.
Conclusion
This compound presents a valuable tool for the study of hormonal cancers due to its rapid, direct, and reversible antagonism of the GnRH receptor. This guide provides a comparative framework and detailed protocols to aid researchers in its validation and application. The provided data and visualizations offer a clear understanding of its mechanism and performance relative to other hormonal therapies. As with any research tool, careful consideration of its specific characteristics and the experimental context is essential for generating robust and reliable data.
References
- 1. Letrozole-, anastrozole-, and tamoxifen-responsive genes in MCF-7aro cells: a microarray approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of bicalutamide with other antiandrogens - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. GnRH antagonists in the treatment of gynecological and breast cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Conventional and new proposals of GnRH therapy for ovarian, breast, and prostatic cancers [frontiersin.org]
- 6. Radiopotentiation of enzalutamide over human prostate cancer cells as assessed by real-time cell monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Treatment of Breast Cancer With Gonadotropin-Releasing Hormone Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxicity anticancer activities of anastrozole against breast, liver hepatocellular, and prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Cetrorelix Acetate: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of Cetrorelix Acetate is paramount for protecting both laboratory personnel and the environment. This guide provides essential procedural information for researchers, scientists, and drug development professionals on the proper handling and disposal of this hormonal agent. Adherence to these guidelines is critical to mitigate risks and ensure compliance with regulatory standards.
This compound, a synthetic decapeptide with gonadotropin-releasing hormone (GnRH) antagonistic activity, requires careful management as pharmaceutical waste.[1] Improper disposal can lead to environmental contamination and potential harm to public health.[2] The primary method for the disposal of this compound is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[3]
Key Disposal and Safety Information
A summary of critical data pertaining to the disposal and handling of this compound is presented below. This information is compiled from various safety data sheets (SDS).
| Parameter | Specification | Source(s) |
| Primary Disposal Method | Incineration at a permitted treatment facility or removal by a licensed chemical destruction plant. | [3][4][5] |
| Prohibited Disposal | Do not discharge into sewer systems or drains. Do not contaminate water, foodstuffs, feed, or seed. | [3][4][5] |
| Container Disposal | Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning. Alternatively, puncture to render unusable and dispose of in a sanitary landfill. Combustible packaging may be incinerated. | [3] |
| Accidental Spills | Avoid dust formation. Collect and arrange for disposal. Use personal protective equipment (PPE), including chemical-impermeable gloves. Prevent entry into drains. | [3][6] |
| Personal Protective Equipment (PPE) | Wear suitable protective clothing, including gloves, and eye/face protection. Use in a well-ventilated place, preferably a chemical fume hood. | [3][6] |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. Store locked up. | [3][7] |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound waste in a laboratory setting.
-
Segregation of Waste:
-
Isolate all waste materials containing this compound, including unused product, contaminated labware (e.g., vials, syringes, needles), and contaminated PPE.
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's waste management guidelines.[8]
-
-
Containerization:
-
Place all this compound waste into a designated, clearly labeled, and sealed container.[3]
-
For sharps such as needles and syringes, use a designated sharps container that is puncture-resistant and leak-proof.[9][10] The container should be labeled as "Cytotoxic" or "Chemically Contaminated Sharps" where appropriate.[10]
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Pharmaceutical Waste" and identify the contents, including "this compound."
-
Ensure the label includes the date of waste generation and the responsible laboratory or individual.
-
-
Storage Pending Disposal:
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Waste material must be disposed of in accordance with national and local regulations.[8]
-
-
Documentation:
-
Maintain a record of all this compound waste generated and disposed of. This documentation should include the quantity of waste, the date of disposal, and the name of the disposal contractor.
-
Regulatory Framework
The disposal of pharmaceutical waste is governed by multiple regulatory bodies. In the United States, the Environmental Protection Agency (EPA) regulates hazardous pharmaceutical waste under the Resource Conservation and Recovery Act (RCRA).[2][4] The Drug Enforcement Administration (DEA) has regulations for the disposal of controlled substances, although this compound is not a controlled substance.[11] State and local regulations may also apply and can be more stringent than federal laws.[2]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: this compound Disposal Workflow.
References
- 1. ehs.wisc.edu [ehs.wisc.edu]
- 2. sdmedwaste.com [sdmedwaste.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 5. editor.fresenius-kabi.us [editor.fresenius-kabi.us]
- 6. documents.tocris.com [documents.tocris.com]
- 7. echemi.com [echemi.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. SOP: Hazardous Drugs | PennEHRS [ehrs.upenn.edu]
- 11. easyrxcycle.com [easyrxcycle.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
